molecular formula C9H10FNO2 B038101 3-Amino-3-(3-fluorophenyl)propanoic acid CAS No. 117391-51-2

3-Amino-3-(3-fluorophenyl)propanoic acid

Cat. No.: B038101
CAS No.: 117391-51-2
M. Wt: 183.18 g/mol
InChI Key: GZNJUJNKZBHINS-UHFFFAOYSA-N
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Description

3-Amino-3-(3-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNJUJNKZBHINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342249
Record name 3-amino-3-(3-fluorophenyl)propanoic acid
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Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117391-51-2
Record name β-Amino-3-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117391-51-2
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Record name 3-amino-3-(3-fluorophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-amino-3-fluoro
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-3-(3-fluorophenyl)propanoic acid. The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related scientific disciplines.

Core Chemical Properties

This compound is a fluorinated derivative of β-phenylalanine. The introduction of a fluorine atom to the phenyl ring can significantly influence its physicochemical and pharmacological properties.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 3-(3-Fluorophenyl)-β-alanine, β-Amino-3-fluorobenzenepropanoic acid[2][3]
CAS Number 117391-51-2[2][3]
Molecular Formula C₉H₁₀FNO₂[2][3]
Molecular Weight 183.18 g/mol [2][3]
Appearance White to off-white solid-
Melting Point 210-212 °C-
Boiling Point Not experimentally determined-
Solubility Soluble in DMSO. Solubility in water, methanol, and ethanol is not experimentally determined but is expected to be limited.[4]
pKa (predicted) ~4.0 (carboxylic acid), ~9.5 (amine)-
LogP (predicted) 0.96[2]
Topological Polar Surface Area 63.32 Ų-

Experimental Protocols

Synthesis Protocol: Modified Strecker Synthesis

A plausible and commonly employed method for the synthesis of this compound is a modified Strecker synthesis, followed by hydrolysis. This approach is adaptable from general procedures for related β-amino acids.

Reaction Scheme:

  • Step 1: Formation of the β-aminonitrile

    • 3-Fluorobenzaldehyde is reacted with an alkali metal cyanide (e.g., potassium cyanide) and a source of ammonia (e.g., ammonium chloride) in a suitable solvent (e.g., aqueous ethanol). This one-pot reaction forms the intermediate 3-amino-3-(3-fluorophenyl)propanenitrile.

  • Step 2: Hydrolysis of the nitrile

    • The resulting β-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the final product, this compound.

Detailed Methodology:

  • Materials: 3-Fluorobenzaldehyde, potassium cyanide, ammonium chloride, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve 3-fluorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add an aqueous solution of ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents) to the flask.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Add concentrated hydrochloric acid to the aqueous residue and reflux the mixture for 4-6 hours to facilitate hydrolysis.

    • Cool the reaction mixture and adjust the pH to the isoelectric point (around pH 6-7) with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All steps involving cyanides must be performed in a well-ventilated fume hood with appropriate safety precautions.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reverse-phase HPLC with pre-column derivatization.

Methodology:

  • Derivatization: Due to the lack of a strong chromophore, derivatization is necessary for UV or fluorescence detection. A common method involves reaction with o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) in the presence of a thiol (e.g., 3-mercaptopropionic acid).[5][6]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate or sodium acetate) at a specific pH (typically around 6.5-7.5).[7]

    • Mobile Phase B: Acetonitrile or methanol.[7]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized amino acid.

  • Detection:

    • For OPA derivatives: Excitation at ~340 nm, Emission at ~450 nm.

    • For FMOC derivatives: Excitation at ~266 nm, Emission at ~305 nm.

  • Quantification: An external standard calibration curve should be prepared using a certified reference standard of this compound.

Mandatory Visualizations

Logical Relationship: Synthesis Workflow

G cluster_start Starting Materials 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Reaction1 Step 1: Strecker Reaction (Aqueous Ethanol, RT) 3-Fluorobenzaldehyde->Reaction1 KCN KCN KCN->Reaction1 NH4Cl NH4Cl NH4Cl->Reaction1 Intermediate 3-Amino-3-(3-fluorophenyl)propanenitrile Reaction1->Intermediate Reaction2 Step 2: Acid Hydrolysis (HCl, Reflux) Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Synthesis workflow for this compound.

Signaling Pathway: Potential Mechanism of Action as a GABA Analogue

This compound is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8] Its mechanism of action may involve modulation of the GABAergic system, potentially through inhibition of GABA transporters (GATs).[9][10]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibition Neuronal Inhibition GABA_receptor->Inhibition Compound This compound Compound->GAT1 Inhibition

Caption: Potential inhibition of GABA reuptake by the compound.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Amino-3-(3-fluorophenyl)propanoic acid, a valuable building block in pharmaceutical research and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound, a β-amino acid, and its enantiomers are of significant interest in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide focuses on two key stages of its synthesis: the preparation of the racemic mixture and the subsequent resolution into its enantiomerically pure forms.

Synthesis of Racemic this compound

A common and effective method for the synthesis of racemic β-amino acids is the modified Rodionov reaction. This one-pot, three-component reaction involves the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate.

Experimental Protocol: Modified Rodionov Reaction

This protocol is adapted from the general procedure for the synthesis of racemic β-amino acids.

Materials:

  • 3-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH)

  • Acetone

  • Deionized water (H₂O)

Procedure:

  • A suspension of 3-fluorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 8 hours.

  • During the reaction, the product precipitates as a white solid.

  • After the reflux period, the mixture is cooled to room temperature.

  • The white precipitate is collected by filtration and washed with cold ethanol and then with acetone.

  • The crude product is then recrystallized from a mixture of water and acetone to yield pure, racemic this compound.[1][2]

Quantitative Data:

While specific yield for the 3-fluorophenyl derivative was not found, similar syntheses of fluorinated β-amino acids report yields in the range of 42-51%.[1]

Enantioselective Synthesis: Enzymatic Kinetic Resolution

For many pharmaceutical applications, enantiomerically pure forms of the amino acid are required. A highly efficient method for obtaining these is through enzymatic kinetic resolution of the corresponding racemic ester. Lipases are commonly employed for this purpose due to their stereoselectivity.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol outlines the esterification of the racemic amino acid followed by enzymatic resolution.

Part 1: Esterification of Racemic this compound

  • The racemic this compound is suspended in ethanol.

  • Thionyl chloride (SOCl₂) is added dropwise at 0 °C.

  • The mixture is then heated to reflux to drive the esterification to completion.

  • The solvent is removed under reduced pressure to yield the racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride salt.

Part 2: Enzymatic Kinetic Resolution

  • The racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride is dissolved in diisopropyl ether (iPr₂O).

  • Triethylamine (Et₃N) (5 equivalents) and water (0.5 equivalents) are added to the solution.

  • Immobilized lipase from Burkholderia cepacia (Lipase PSIM) is added as the catalyst (30 mg/mL).

  • The reaction mixture is stirred at 45 °C. The progress of the reaction is monitored by gas chromatography (GC).

  • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the unreacted ester and the product acid.

  • The enzyme is removed by filtration.

  • The resulting mixture contains the unreacted (R)-ester and the (S)-amino acid. These can be separated by standard extraction procedures. The (S)-amino acid can be isolated from the aqueous phase after acidification, while the (R)-ester remains in the organic phase.[1][3]

Data Presentation

Table 1: Quantitative Data for Lipase-Catalyzed Resolution of Fluorinated β-Amino Esters

SubstrateEnzymeSolventTemp (°C)Conversion (%)(R)-Ester ee (%)(S)-Acid ee (%)
(±)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoateLipase PSIMiPr₂O45~50≥99≥99
(±)-Ethyl 3-amino-3-(3,5-difluorophenyl)propanoateLipase PSIMiPr₂O45~50≥99≥99
(±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoateLipase PSIMiPr₂O45~50≥99≥99

Data adapted from a study on similarly substituted fluorinated β-amino esters, demonstrating the expected outcome for the 3-fluoro derivative.[1]

Synthesis Pathways and Workflows

The following diagrams illustrate the described synthesis pathways.

Synthesis_of_Racemic_Amino_Acid cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Rodionov_Reaction Modified Rodionov Reaction (EtOH, Reflux, 8h) 3-Fluorobenzaldehyde->Rodionov_Reaction Malonic_Acid Malonic Acid Malonic_Acid->Rodionov_Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Rodionov_Reaction Racemic_Amino_Acid Racemic 3-Amino-3- (3-fluorophenyl)propanoic Acid Rodionov_Reaction->Racemic_Amino_Acid

Caption: Synthesis of Racemic this compound.

Enzymatic_Resolution_Workflow Racemic_Amino_Acid Racemic 3-Amino-3- (3-fluorophenyl)propanoic Acid Esterification Esterification (EtOH, SOCl₂) Racemic_Amino_Acid->Esterification Racemic_Ester Racemic Ethyl 3-Amino-3- (3-fluorophenyl)propanoate HCl Esterification->Racemic_Ester Enzymatic_Resolution Enzymatic Resolution (Lipase PSIM, iPr₂O, 45°C) Racemic_Ester->Enzymatic_Resolution Separation Separation (Extraction) Enzymatic_Resolution->Separation R_Ester (R)-Ethyl 3-Amino-3- (3-fluorophenyl)propanoate Separation->R_Ester Organic Phase S_Acid (S)-3-Amino-3- (3-fluorophenyl)propanoic Acid Separation->S_Acid Aqueous Phase

Caption: Workflow for the Enzymatic Resolution of the Racemic Amino Acid.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-stage process. The initial synthesis of the racemic mixture via a modified Rodionov reaction provides the precursor for the subsequent, highly selective enzymatic resolution. This combination of a classic organic reaction with a biocatalytic step offers a robust and scalable route to the enantiomerically pure forms of this important fluorinated β-amino acid, which are crucial for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate the practical application of these synthetic methods in a research and development setting.

References

Unveiling the Neuromodulatory Potential: A Technical Guide to the Biological Activity of 3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Amino-3-(3-fluorophenyl)propanoic acid, a synthetic amino acid derivative with significant potential in the field of neuroscience and pharmacology. While direct quantitative data on its biological activity remains limited in publicly accessible literature, this document synthesizes available information on its chemical properties, predicted biological targets, and the activity of structurally similar compounds. Furthermore, it outlines detailed experimental protocols and signaling pathways relevant to its putative mechanism of action, primarily focusing on the Gamma-Aminobutyric Acid (GABA) system, a key inhibitory neurotransmitter network in the central nervous system. This guide serves as a foundational resource for researchers initiating studies on this compound and for drug development professionals evaluating its therapeutic promise.

Introduction

This compound is a fluorinated analog of β-phenylalanine. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate biological activity.[1] This compound has been identified as a valuable building block in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its structural similarity to known GABA receptor modulators, such as baclofen and phenibut, strongly suggests its potential interaction with the GABAergic system, specifically the GABAB receptor.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀FNO₂[3]
Molecular Weight 183.18 g/mol [3]
CAS Number 117391-51-2[2][3]
IUPAC Name This compound[3]
Synonyms 3-(3-Fluorophenyl)-β-alanine, β-Amino-3-fluorobenzenepropanoic acid[3]

Biological Activity and Putative Mechanism of Action

Currently, there is a lack of specific quantitative data (e.g., IC₅₀, Kᵢ, or EC₅₀ values) in the public domain detailing the biological activity of this compound. However, based on the pharmacological profile of structurally related compounds, its primary biological target is hypothesized to be the GABAB receptor.

Comparative Analysis with Structural Analogs

To infer the potential activity of this compound, it is useful to examine the biological data of its structural analogs. The following table summarizes the reported activity of 3-amino-3-(4-chlorophenyl)propanoic acid, a closely related compound.

CompoundTargetAssay TypeActivity (pA₂)Reference
3-Amino-3-(4-chlorophenyl)propanoic acidGABAB ReceptorFunctional Antagonism3.5 (weak antagonist)

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

This data suggests that halogen substitution on the phenyl ring can lead to GABAB receptor modulation, although the 4-chloro analog exhibits weak antagonistic properties. The specific effects of 3-fluoro substitution remain to be experimentally determined.

GABAB Receptor Signaling Pathway

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Upon activation by an agonist, the receptor initiates a signaling cascade that ultimately leads to neuronal hyperpolarization and a reduction in neuronal excitability.

GABAB_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects GABAB_R GABA B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+) G_Protein->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_Channel->Ca_influx Ligand 3-Amino-3-(3-fluorophenyl) propanoic acid (Putative Agonist) Ligand->GABAB_R Binds

Figure 1: Putative GABA B Receptor Signaling Pathway.

Experimental Protocols

To elucidate the biological activity of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for GABAB Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of the test compound for the GABAB receptor.

Materials:

  • Rat brain cortical membranes (source of GABAB receptors)

  • [³H]-CGP54626 (radioligand, a high-affinity GABAB receptor antagonist)

  • This compound (test compound)

  • GABA (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [³H]-CGP54626

    • Non-specific Binding: Membranes + [³H]-CGP54626 + excess unlabeled GABA (e.g., 100 µM)

    • Competition Binding: Membranes + [³H]-CGP54626 + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Rat Brain Cortical Membranes D Incubate Membranes with Radioligand and Test Compound A->D B Prepare Radioligand ([³H]-CGP54626) B->D C Prepare Test Compound (Serial Dilutions) C->D E Filter and Wash to Separate Bound/Unbound D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC₅₀ and Kᵢ F->G

Figure 2: Workflow for GABA B Receptor Binding Assay.
Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional activity of the test compound at the GABAB receptor by quantifying G-protein activation.

Materials:

  • Cell membranes expressing GABAB receptors (e.g., from CHO or HEK cells)

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • This compound (test compound)

  • GABA (positive control)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Other materials as in the radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing GABAB receptors as described previously.

  • Assay Setup: In a 96-well plate, combine membranes, GDP, and varying concentrations of the test compound or GABA.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal effect) from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics for neurological disorders. While direct evidence of its biological activity is currently sparse, its structural similarity to known GABAergic modulators strongly implicates the GABAB receptor as a primary target. The experimental protocols detailed in this guide provide a clear path forward for characterizing its pharmacological profile. Future research should focus on obtaining quantitative binding and functional data, as well as in vivo studies to assess its effects on neuronal excitability, behavior, and its potential as a therapeutic agent. Elucidating the structure-activity relationship of fluorinated β-phenylalanine derivatives will be crucial for the rational design of next-generation neuromodulatory drugs.

References

An In-depth Technical Guide to 3-Amino-3-(3-fluorophenyl)propanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-3-(3-fluorophenyl)propanoic acid derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in the fields of oncology and neuroscience.

Core Compound Profile

This compound is a non-proteinogenic β-amino acid that serves as a key building block for the synthesis of a variety of biologically active molecules. The presence of the fluorophenyl group can enhance metabolic stability, binding affinity, and cell permeability of the parent compound, making it an attractive scaffold for drug design.

Synthesis of 3-Amino-3-arylpropanoic Acid Derivatives

The synthesis of 3-amino-3-arylpropanoic acids is often achieved through a one-pot, three-component reaction, which is a modification of the Knoevenagel condensation. This method offers a straightforward and efficient route to the desired β-amino acid core.

Experimental Protocol: One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids

This protocol is a generalized procedure based on the Rodionov-Shemyakin modification of the Knoevenagel condensation.

Materials:

  • Aromatic aldehyde (e.g., 3-fluorobenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic aldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.3 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. A white precipitate of the β-amino acid should form. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification (if necessary): The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot water, and then adjust the pH to the isoelectric point (typically around pH 7) with a dilute solution of HCl or NaOH to induce crystallization.

  • Drying: Dry the purified crystals under vacuum to obtain the final 3-amino-3-arylpropanoic acid.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated promising biological activities, primarily as anticancer agents and as modulators of the central nervous system, particularly as GABA transporter inhibitors.

Anticancer Activity

Several studies have investigated the antiproliferative effects of 3-amino-3-phenylpropanoic acid derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of Selected 3-Amino-3-phenylpropanoic Acid Derivatives

CompoundCell LineIC50 (µM)Target(s)Reference
Compound 21 A549 (Lung)5.42SIRT2, EGFR[1]
Compound 22 A549 (Lung)2.47SIRT2, EGFR[1]
Compound 25 A549 (Lung)8.05Not specified[1]
Compound 26 A549 (Lung)25.4Not specified[1]
Compound 7e Porcine Kidney APN1.26APN/CD13[2][3]
Compound 7e ES-2 (Ovarian)30.19APN/CD13[2][3]
Bestatin (control)Porcine Kidney APN2.55APN/CD13[2][3]
Bestatin (control)ES-2 (Ovarian)60.61APN/CD13[2][3]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

The anticancer effects of these compounds are attributed to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binding P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 3-Amino-3-phenylpropanoic acid derivative Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition.

SIRT2_cMyc_Pathway SIRT2 SIRT2 cMyc c-Myc (Oncoprotein) SIRT2->cMyc Stabilizes Ubiquitination Ubiquitination cMyc->Ubiquitination Promotes Degradation CellProliferation Cancer Cell Proliferation cMyc->CellProliferation Proteasome Proteasomal Degradation Ubiquitination->Proteasome Inhibitor 3-Amino-3-phenylpropanoic acid derivative Inhibitor->SIRT2

SIRT2-mediated c-Myc Regulation.

APN_CD13_Angiogenesis_Pathway APN_CD13 APN/CD13 ECM Extracellular Matrix Degradation APN_CD13->ECM EndothelialCell Endothelial Cell Migration & Invasion ECM->EndothelialCell Angiogenesis Tumor Angiogenesis EndothelialCell->Angiogenesis Inhibitor 3-Amino-3-phenylpropanoic acid derivative Inhibitor->APN_CD13 Inhibition

APN/CD13 Role in Tumor Angiogenesis.
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

GABA Transporter Inhibition

Certain analogs of 3-amino-3-phenylpropanoic acid have been identified as inhibitors of GABA transporters (GATs). GATs are responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GATs can increase GABA levels in the synaptic cleft, which is a therapeutic strategy for conditions like epilepsy and neuropathic pain.

Table 2: GABA Transporter Inhibitory Activity of Selected Compounds

CompoundTransporterpIC50
50a mGAT25.43
GAT-1 Selective Ligand GAT-1IC50: 5.1 µM, 6.6 µM, 9.4 µM
GAT-3 Selective Ligand GAT-3IC50: 19.9 µM
4(S) GAT-1> 200 µM
4(S) GAT-221 µM
4(S) GAT-35 µM
4(S) BGT-1140 µM

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocol: GABA Transporter Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of compounds on GABA transporters, typically using cell lines stably expressing the transporter of interest or brain synaptosomes.

Materials:

  • HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, BGT-1) or prepared brain synaptosomes.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

  • Filtration apparatus

Procedure:

  • Cell/Synaptosome Preparation: Culture and harvest the cells expressing the target GAT or prepare synaptosomes from brain tissue according to standard protocols. Resuspend the cells/synaptosomes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell/synaptosome suspension to each well.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a control group with no inhibitor and a group with a known potent inhibitor for the specific GAT subtype.

  • Initiation of Uptake: Add [³H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 10-30 minutes).

  • Termination of Uptake: Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells/synaptosomes.

  • Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental and Logical Workflow

The development and evaluation of this compound derivatives typically follow a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation Start Starting Materials (e.g., 3-fluorobenzaldehyde, malonic acid) Synthesis One-Pot Synthesis Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization PureCompound Pure 3-Amino-3-(3-fluorophenyl) propanoic acid derivative Characterization->PureCompound Anticancer Anticancer Activity (MTT Assay) PureCompound->Anticancer GABA GABA Transporter Inhibition (Radioligand Uptake Assay) PureCompound->GABA DataAnalysis Data Analysis (IC50 Determination) Anticancer->DataAnalysis GABA->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

General Experimental Workflow.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development as novel therapeutics for cancer and neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals to explore and advance the therapeutic applications of this important chemical scaffold.

References

Uncharted Territory: The Neurobiological Function of 3-Amino-3-(3-fluorophenyl)propanoic Acid Remains Largely Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant paucity of data regarding the specific neurobiological functions of 3-Amino-3-(3-fluorophenyl)propanoic acid. Despite its structural resemblance to known neuroactive compounds, detailed experimental evidence elucidating its mechanism of action, quantitative pharmacological parameters, and role in neuronal signaling pathways is not publicly available. This report summarizes the limited existing information and underscores the extensive knowledge gaps that preclude the creation of an in-depth technical guide at this time.

Introduction

This compound is a derivative of β-phenyl-γ-aminobutyric acid (phenibut), a compound known to exert its effects primarily through agonism at the GABAB receptor. The introduction of a fluorine atom to the phenyl ring at the meta position has the potential to significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, efficacy, and metabolic stability. However, the extent to which these modifications translate into specific neurobiological activity has not been documented in peer-reviewed research.

Quantitative Data: A Notable Absence

A thorough search of scientific databases for quantitative data on the interaction of this compound with neuronal targets yielded no specific results. Consequently, a data table summarizing key pharmacological metrics cannot be constructed. For a compound to be characterized in neurobiology, the following quantitative parameters are typically determined:

  • Binding Affinity (Ki): Measures the concentration of the compound required to occupy 50% of a specific receptor population.

  • Functional Potency (EC50/IC50): Indicates the concentration of the compound that produces 50% of its maximal effect (agonism) or inhibitory effect (antagonism).

  • Efficacy: Describes the maximal response a compound can elicit at a receptor.

Without these fundamental data points, the neurobiological profile of this compound remains speculative.

Inferred Activity from a Related Compound

While direct data is absent, a study on a structurally similar compound, 3-amino-3-(4-chlorophenyl)propanoic acid , provides a tentative, albeit weak, point of reference. This chloro-substituted analog was reported to act as a weak antagonist at the GABAB receptor, with a pA2 value of 3.5. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A pA2 of 3.5 indicates very low antagonist potency.

It is crucial to emphasize that direct extrapolation of this finding to this compound is not scientifically valid. The difference in the halogen substituent (chlorine vs. fluorine) and its position on the phenyl ring (para vs. meta) can lead to substantial differences in pharmacological activity.

Experimental Protocols: A Methodological Void

The absence of published studies investigating this compound means there are no specific experimental protocols to detail. However, for future research aimed at characterizing this compound, standard neuropharmacological assays would be employed.

Hypothetical Experimental Workflow

Below is a generalized workflow that researchers would typically follow to investigate the neurobiological function of a novel compound like this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Synthesis and Purification of This compound B Radioligand Binding Assays (e.g., at GABAB Receptors) A->B Determine binding affinity (Ki) C Functional Assays (e.g., [35S]GTPγS binding, cAMP assays) B->C Assess functional activity (agonist, antagonist, modulator) D Electrophysiology on Cultured Neurons (e.g., Patch-clamp recordings) C->D Evaluate effects on neuronal excitability E Pharmacokinetic Studies (ADME) D->E Determine brain penetration and half-life F Behavioral Assays in Animal Models (e.g., locomotor activity, anxiety models) E->F Investigate behavioral effects G In Vivo Electrophysiology (e.g., single-unit recordings) F->G Correlate behavior with neuronal activity

Caption: Hypothetical experimental workflow for neurobiological characterization.

Signaling Pathways: An Unwritten Chapter

Without experimental data demonstrating the interaction of this compound with a specific neuronal target, it is impossible to delineate any associated signaling pathways. If, for instance, future studies were to confirm it as a GABAB receptor agonist, it would be expected to modulate downstream effectors such as adenylyl cyclase and ion channels.

Putative GABAB Receptor Signaling

The diagram below illustrates the canonical signaling pathway for a GABAB receptor agonist, which represents a potential, yet unconfirmed, mechanism for this compound.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Post_Receptor GABAB Receptor Post_G_Protein Gi/o Protein Activation Post_Receptor->Post_G_Protein K_Channel GIRK Channel Activation Post_G_Protein->K_Channel Hyperpolarization Hyperpolarization (Inhibition) K_Channel->Hyperpolarization Pre_Receptor GABAB Receptor Pre_G_Protein Gi/o Protein Activation Pre_Receptor->Pre_G_Protein Ca_Channel CaV Channel Inhibition Pre_G_Protein->Ca_Channel Vesicle Reduced Neurotransmitter Release Ca_Channel->Vesicle Compound 3-Amino-3- (3-fluorophenyl)propanoic acid (Hypothetical Agonist) Compound->Post_Receptor Compound->Pre_Receptor

Caption: Putative GABA-B receptor signaling cascade.

Conclusion

The neurobiological function of this compound is a significant unknown in the field of pharmacology and neuroscience. The lack of primary research on this compound prevents a detailed analysis of its properties. The information available for structurally related molecules is insufficient for a reliable characterization. This document serves to highlight this knowledge gap and to propose a hypothetical framework for the future investigation of this compound. For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity with a currently undefined therapeutic and scientific potential. Further foundational research is imperative to unlock any prospective applications in neurobiology.

An In-depth Technical Guide to 3-Amino-3-(3-fluorophenyl)propanoic Acid (CAS 117391-51-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-fluorophenyl)propanoic acid, with the CAS registry number 117391-51-2, is a fluorinated, non-proteinogenic β-amino acid. This compound has garnered significant attention in the pharmaceutical and medicinal chemistry sectors as a valuable chiral building block for the synthesis of a variety of bioactive molecules. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, can confer advantageous properties to the target molecules, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.

This technical guide provides a comprehensive overview of the known properties and uses of this compound, with a focus on its chemical characteristics, synthetic applications, and potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 3-(3-Fluorophenyl)-β-alanine, Benzenepropanoic acid, β-amino-3-fluoro-[1]
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [1]
Melting Point 210-212 °C
Appearance Solid
Solubility Information not readily available
Polar Surface Area 63.3 Ų[1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bond Count 3

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the scientific literature suggests several synthetic strategies for related β-amino acids. A general conceptual workflow for its synthesis is outlined below. The process typically involves the introduction of the amino group and the carboxylic acid moiety to a fluorinated phenyl precursor.

G cluster_synthesis Conceptual Synthetic Workflow Start 3-Fluorobenzaldehyde Step1 Condensation (e.g., with malonic acid & ammonia source) Start->Step1 Intermediate Intermediate (e.g., β-aryl-α,β-unsaturated acid) Step1->Intermediate Step2 Asymmetric Reduction or Chiral Resolution Intermediate->Step2 Product This compound Step2->Product

A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a chiral intermediate in the synthesis of pharmaceutical compounds.

Intermediate for Sitagliptin

This compound is a key building block in some synthetic routes for Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The chiral amine of this compound is crucial for the stereospecific synthesis of the final drug product.

Building Block for Neurological Drug Candidates

This compound is utilized in the synthesis of molecules targeting the central nervous system (CNS).[2] The fluorophenyl group can enhance the ability of a drug candidate to cross the blood-brain barrier.[2] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable scaffold for developing GABA analogues, which have potential applications in treating neurological disorders such as epilepsy, anxiety, and neuropathic pain.

Biological Activity and Mechanism of Action

Direct and extensive studies on the intrinsic biological activity of this compound are limited in publicly available literature. Its primary role is reported as a synthetic intermediate. However, based on its structural characteristics as a β-amino acid and a GABA analogue, a potential mechanism of action can be hypothesized.

Potential as a GABA Analogue

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] GABA analogues can modulate GABAergic neurotransmission by interacting with GABA receptors (GABA-A, GABA-B) or GABA transporters. It is plausible that this compound could exhibit weak activity at these targets.

The following diagram illustrates the potential interaction of a GABA analogue with the GABAergic synapse.

G cluster_synapse Hypothetical GABAergic Synapse Interaction Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to GABA_Transporter GABA Transporter (GAT) GABA->GABA_Transporter Reuptake GABA_Analogue This compound (Hypothetical GABA Analogue) GABA_Analogue->GABA_Receptor Potential Agonist/Antagonist Activity GABA_Analogue->GABA_Transporter Potential Inhibition of Reuptake GABA_Receptor->Postsynaptic Inhibitory Signal GABA_Transporter->Presynaptic

Hypothesized interaction of a GABA analogue at a GABAergic synapse.

Experimental Protocols

As there is a lack of published studies detailing the specific biological evaluation of this compound, this section provides representative, generalized protocols for assessing the potential neuroprotective effects and GABA receptor binding activity of a novel compound, which would be applicable to the substance .

In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line.[2]

Objective: To determine if the compound can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Hydrogen peroxide (H₂O₂)

  • Test compound (this compound)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM and incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

G cluster_workflow Neuroprotection Assay Workflow Start Seed SH-SY5Y cells in 96-well plate Pretreat Pre-treat with Test Compound Start->Pretreat Induce Induce oxidative stress (H₂O₂) Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate MTT Add MTT solution Incubate->MTT Dissolve Dissolve formazan with DMSO MTT->Dissolve Read Measure absorbance at 570 nm Dissolve->Read

Workflow for the in vitro neuroprotection assay.
GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

Objective: To measure the inhibitory constant (Ki) of the test compound for the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]Muscimol (radioligand)

  • Test compound (this compound)

  • GABA (for determining non-specific binding)

  • Tris-citrate buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of rat cortical membranes in Tris-citrate buffer.

  • Assay Setup: In test tubes, combine the membrane suspension, [³H]Muscimol (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 4°C for 20 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]Muscimol binding) and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound (CAS 117391-51-2) is a valuable and versatile chiral building block in medicinal chemistry and drug development. Its primary utility lies in its role as a key intermediate for the synthesis of complex pharmaceutical agents, including the anti-diabetic drug Sitagliptin and various compounds targeting the central nervous system. While its intrinsic biological activity is not extensively documented, its structural resemblance to GABA suggests potential interactions with the GABAergic system, warranting further investigation into its neuropharmacological properties. The experimental protocols provided offer a framework for such future research, which could uncover direct therapeutic applications for this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluorophenyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenyl-beta-alanine is a synthetic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other small molecule therapeutics. This technical guide provides a comprehensive overview of the synthesis and characterization of 3-fluorophenyl-beta-alanine, offering detailed experimental protocols and data for researchers in the field.

Synthesis of 3-Fluorophenyl-beta-alanine

The synthesis of 3-fluorophenyl-beta-alanine can be achieved through various synthetic routes. One common and effective method is the Michael addition of an amine to a substituted cinnamic acid derivative, followed by hydrolysis. Below is a detailed experimental protocol for a plausible synthetic route.

Experimental Protocol: Synthesis via Michael Addition

This protocol is a composite based on established methods for the synthesis of beta-amino acids.

Materials:

  • 3-Fluorocinnamic acid

  • Benzylamine

  • Methanol

  • Sodium methoxide

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Deionized water

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve 3-fluorocinnamic acid (1 equivalent) in methanol.

    • Add benzylamine (1.1 equivalents) to the solution.

    • To this mixture, add a catalytic amount of sodium methoxide.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute HCl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether to remove any unreacted benzylamine.

    • The aqueous layer containing the N-benzyl-3-(3-fluorophenyl)-beta-alanine is carried forward to the next step.

  • Deprotection (Hydrogenolysis):

    • Transfer the aqueous solution from the previous step to a hydrogenation vessel.

    • Add 10% Palladium on carbon (catalytic amount) to the solution.

    • Pressurize the vessel with hydrogen gas (50 psi).

    • Stir the reaction mixture vigorously at room temperature for 12 hours.

    • Monitor the reaction for the cleavage of the benzyl group by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with ethanol and water.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-fluorophenyl-beta-alanine.

    • Recrystallize the crude product from a mixture of ethanol and water to yield pure 3-fluorophenyl-beta-alanine as a white solid.

    • Dry the purified product under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 3-Fluorophenyl-beta-alanine Start Start 3-Fluorocinnamic_Acid 3-Fluorocinnamic Acid Start->3-Fluorocinnamic_Acid Michael_Addition Michael Addition (NaOMe, Methanol) 3-Fluorocinnamic_Acid->Michael_Addition Benzylamine Benzylamine Benzylamine->Michael_Addition N-Benzyl_Intermediate N-Benzyl-3-(3-fluorophenyl)- beta-alanine Michael_Addition->N-Benzyl_Intermediate Hydrogenolysis Hydrogenolysis (H2, 10% Pd/C) N-Benzyl_Intermediate->Hydrogenolysis Crude_Product Crude 3-Fluorophenyl- beta-alanine Hydrogenolysis->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure 3-Fluorophenyl- beta-alanine Recrystallization->Pure_Product

Caption: Synthetic workflow for 3-fluorophenyl-beta-alanine.

Characterization of 3-Fluorophenyl-beta-alanine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-fluorophenyl-beta-alanine. The following are the key analytical techniques employed for this purpose.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance White crystalline solid
Melting Point 217.8-218.4 °C (for (R)-enantiomer)[1]
Spectroscopic Data

The following data are based on typical values for closely related compounds and should be considered as expected ranges for 3-fluorophenyl-beta-alanine.

1. Proton Nuclear Magnetic Resonance (¹H NMR)

  • Solvent: D₂O

  • Expected Chemical Shifts (δ) in ppm:

    • Aromatic Protons (C₆H₄): 7.0 - 7.5 (multiplet, 4H)

    • CH: ~4.0 (multiplet, 1H)

    • CH₂: ~2.6-2.8 (multiplet, 2H)

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

  • Solvent: D₂O

  • Expected Chemical Shifts (δ) in ppm:

    • Carbonyl Carbon (C=O): ~175-180

    • Fluorinated Aromatic Carbon (C-F): ~160-165 (doublet, ¹JCF ≈ 245 Hz)

    • Aromatic Carbons (C₆H₄): ~115-140

    • CH: ~45-50

    • CH₂: ~35-40

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: KBr pellet

  • Expected Absorption Bands (cm⁻¹):

    • N-H stretch (amine): 3200-3000 (broad)

    • C-H stretch (aromatic): 3100-3000

    • C-H stretch (aliphatic): 3000-2850

    • C=O stretch (carboxylic acid): 1725-1700

    • N-H bend (amine): 1650-1580

    • C=C stretch (aromatic): 1600-1450

    • C-F stretch: 1250-1000

4. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI)

  • Expected [M+H]⁺: m/z 184.0768

  • Expected [M-H]⁻: m/z 182.0623[2]

Characterization Workflow Diagram

Characterization_Workflow cluster_characterization Characterization of 3-Fluorophenyl-beta-alanine Synthesized_Product Purified 3-Fluorophenyl- beta-alanine Physicochemical Physicochemical Analysis (MP, Appearance) Synthesized_Product->Physicochemical Spectroscopic Spectroscopic Analysis Synthesized_Product->Spectroscopic Structural_Confirmation Structural Confirmation and Purity Assessment Physicochemical->Structural_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic->NMR FTIR FTIR Spectroscopy Spectroscopic->FTIR MS Mass Spectrometry Spectroscopic->MS NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

Caption: Analytical workflow for 3-fluorophenyl-beta-alanine.

Biological Context and Applications

While specific signaling pathways involving 3-fluorophenyl-beta-alanine are not yet extensively documented, its parent molecule, beta-alanine, is known to be a precursor to carnosine, which plays a role in intracellular buffering and has antioxidant properties. The fluorinated analog is primarily of interest as a building block in drug discovery. The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation and can modulate the pKa of nearby functional groups, potentially improving drug-target interactions.[3]

Potential applications for 3-fluorophenyl-beta-alanine in drug development include its incorporation into:

  • Peptide-based therapeutics: To improve pharmacokinetic properties such as half-life and bioavailability.

  • Enzyme inhibitors: Where the fluorinated moiety can interact with the enzyme's active site.

  • PET imaging agents: The fluorine atom can be replaced with the radioactive isotope ¹⁸F for use in positron emission tomography.[3]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 3-fluorophenyl-beta-alanine. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the design and synthesis of novel fluorinated molecules for pharmaceutical and other applications. Further research into the specific biological activities and metabolic pathways of this compound will undoubtedly expand its utility in the field of drug discovery.

References

The Advent and Ascendancy of Fluorinated β-Amino Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a transformative tool in medicinal chemistry and peptide design. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of fluorinated β-amino acids. By leveraging the unique stereoelectronic properties of fluorine, these modified amino acids offer unparalleled advantages in modulating peptide conformation, enhancing metabolic stability, and ultimately, augmenting biological activity. This document details key synthetic methodologies, analyzes the impact of fluorination on physicochemical properties and conformational behavior, and outlines their application in developing novel therapeutics. Included are structured data tables for quantitative comparison, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of critical pathways and workflows to provide a comprehensive resource for researchers in the field.

Introduction: The Fluorine Advantage in Peptide Science

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom. When incorporated into β-amino acids, the building blocks of β-peptides and various peptidomimetics, fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart significant and beneficial changes to the parent molecule. These modifications can lead to enhanced binding affinity, increased resistance to proteolytic degradation, and precise control over peptide secondary structure. This guide delves into the core aspects of fluorinated β-amino acids, from their synthesis to their pivotal role in the development of next-generation therapeutics.

Discovery and Synthetic Strategies

The exploration of fluorinated β-amino acids has been driven by the quest for peptides with enhanced pharmacological profiles. Synthetic studies have rapidly advanced, providing access to a diverse array of these compounds in their enantiomerically pure forms.[1]

Primary Synthetic Routes

Two predominant strategies govern the synthesis of fluorinated β-amino acids:

  • Selective Fluorination of β-Amino Acid Precursors: This approach involves the direct introduction of fluorine onto a pre-existing β-amino acid framework. This can be achieved through nucleophilic or electrophilic fluorinating agents.

  • Utilization of Fluorinated Building Blocks: This strategy employs small, readily available fluorinated molecules as starting materials, which are then elaborated into the desired β-amino acid structure.[1]

β-Lactams containing fluorine have also been widely used as versatile intermediates in the synthesis of these target compounds.

Key Fluorination Reagents and Reactions
  • Nucleophilic Fluorination: Diethylaminosulfur trifluoride (DAST) is a common reagent for nucleophilic fluorination, often used to convert hydroxyl groups derived from α-amino acids into the corresponding fluoride.[2]

  • Electrophilic Fluorination: N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorine source. It is employed in conjunction with methods like Arndt-Eistert homologation, conjugate addition, and organocatalyzed Mannich reactions to introduce fluorine.[2]

  • Reformatsky Reaction: For the synthesis of α,α-difluoro-β-amino acids, the use of difluorinated Reformatsky reagents is a dominant and effective strategy.[2]

Physicochemical and Structural Impact of Fluorination

The introduction of fluorine atoms induces significant changes in the electronic and conformational properties of β-amino acids and the peptides that contain them.

Conformational Control

Fluorine's strong inductive and hyperconjugative effects significantly influence the conformational preferences of the peptide backbone. These stereoelectronic effects can stabilize specific secondary structures, such as helices and turns, which are crucial for biological activity. X-ray crystallography and NMR solution techniques have been instrumental in revealing that α-fluoro-β-amino acid derivatives adopt preferred conformations.[2] The gauche effect between the fluorine atom and adjacent electronegative atoms or polar bonds can lead to a more rigid and predictable peptide architecture. This conformational pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.

Altered Physicochemical Properties

The high electronegativity of fluorine impacts the acidity (pKa) of nearby functional groups. Generally, the presence of fluorine increases the acidity of both the α-amino and carboxyl groups, with a more pronounced effect on the amino group. This alteration can influence the charge state of the molecule at physiological pH, affecting solubility, membrane permeability, and receptor interactions. Furthermore, fluorination typically increases the hydrophobicity of the amino acid side chain, which can enhance interactions with hydrophobic pockets in target proteins and improve cell permeability.[3]

Significance in Drug Discovery and Peptide Engineering

The unique properties of fluorinated β-amino acids make them highly valuable in the development of therapeutic peptides and other bioactive molecules.

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Incorporating fluorinated β-amino acids into peptides can significantly increase their stability against proteolytic degradation by enzymes, leading to a longer in vivo half-life and improved pharmacokinetic profiles.[4]

Potent Bioactivity

Fluorinated β-amino acids are integral components of a wide range of bioactive compounds, including anticancer, antifungal, and anti-insomnia agents, as well as protease inhibitors.[2] The conformational rigidity and altered electronic properties conferred by fluorine can lead to a significant increase in potency and spectrum of activity. For instance, fluorinated analogs of host defense antimicrobial peptides have shown enhanced bacteriostatic activity while exhibiting increased protease resistance.[4]

Advanced Biomedical Applications

Beyond direct therapeutic use, the stable isotope ¹⁹F, with its 100% natural abundance and high NMR sensitivity, makes these amino acids excellent probes for in-cell NMR studies of protein structure and dynamics.[5] Additionally, the positron-emitting isotope ¹⁸F can be incorporated for use in Positron Emission Tomography (PET) imaging, enabling non-invasive visualization of biological processes.

Quantitative Data Summary

The following tables summarize the impact of fluorination on key properties of amino acids and peptides.

Table 1: Effect of Fluorination on Amino Acid pKa Values
Amino AcidpKa (α-COOH)pKa (α-NH₃⁺)Reference
Alanine2.349.69[6]
3-FluoroalanineLowered (implied)Lowered (implied)
Proline1.9910.60[6]
4-Fluoroproline1.9110.45
Table 2: Conformational Preferences of a β-Peptide
Peptide SegmentDihedral Angle (Φ)Dihedral Angle (Ψ)ConformationReference
Non-fluorinated β-heptapeptideN/AN/AHelical[7]
Fluorinated β-heptapeptide (central F)N/AN/ANon-helical ("broken")[7]
Fluorinated β-tridecapeptide (central F)~90° (F-C-C=O)N/AHelical (forced)[7]

Note: This table illustrates the profound, context-dependent impact of a single fluorine atom on peptide secondary structure as determined by NMR studies.

Table 3: Biological Activity of Fluorinated Compounds
CompoundTargetActivity MetricValueReference
Ibrexafungerp Analog (non-fluorinated pyridyl)β-1,3-glucan synthaseIC₅₀0.007 µg/mL[8]
Ibrexafungerp (fluorinated)β-1,3-glucan synthaseIC₅₀0.001 µg/mL[8]
Adagrasib Analog (non-fluorinated)KRASG12CIC₅₀> 5 nM[9]
Adagrasib (contains 2-fluoroacrylamide)KRASG12CIC₅₀5–14 nM[9]

Note: These examples, while not all containing fluorinated β-amino acids specifically, demonstrate the established principle of fluorine enhancing biological potency in drug candidates.

Detailed Experimental Protocols

Protocol for Stereoselective Synthesis of an α-Fluoro-β³-Amino Ester

This protocol is a representative example of a tandem conjugate addition-fluorination sequence.

Materials:

  • α,β-Unsaturated ester

  • Lithium amide derived from (S)-N-benzyl-N-(α-methylbenzyl)amine

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard workup and purification reagents (solvents, drying agents, silica gel)

Procedure:

  • Amide Preparation: In a flame-dried, argon-purged flask, dissolve (S)-N-benzyl-N-(α-methylbenzyl)amine in anhydrous THF at -78 °C.

  • Add n-BuLi dropwise and stir for 30 minutes to generate the lithium amide base.

  • Enolate Formation: Add the α,β-unsaturated ester to the lithium amide solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Fluorination: Add a solution of NFSI in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-fluoro-β³-amino ester.

  • Characterization: Confirm the structure and determine the diastereomeric ratio using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Protocol for NMR-Based Conformational Analysis of a Fluorinated Peptide

Materials:

  • Purified fluorinated peptide (1-5 mg)

  • Deuterated solvent (e.g., CD₃OH, D₂O, or mixture)

  • NMR tubes

  • NMR spectrometer with ¹H and ¹⁹F capabilities

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a final concentration of 1-5 mM directly in a clean NMR tube. If using an aqueous buffer, ensure it contains 5-10% D₂O for the spectrometer lock. Adjust pH as needed.

  • Spectrometer Setup: Tune and shim the spectrometer for the specific sample and solvent.

  • 1D Spectra Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and overall signal dispersion.

    • Acquire a 1D ¹⁹F spectrum. Due to the high sensitivity and large chemical shift range of ¹⁹F, this spectrum can provide immediate information on the number of distinct fluorine environments.

  • 2D Homonuclear Spectra Acquisition (for resonance assignment):

    • TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify coupled proton spin systems within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is critical for determining the 3D structure.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY spectra, starting with characteristic cross-peaks.

    • Integrate the cross-peaks in the NOESY spectrum to derive distance constraints between protons.

  • Structure Calculation:

    • Use the distance constraints from the NOESY data, along with any dihedral angle constraints derived from coupling constants, as input for molecular dynamics and simulated annealing calculations (e.g., using software like X-PLOR or CYANA).

    • This process generates an ensemble of low-energy structures consistent with the experimental NMR data, providing insight into the peptide's solution conformation.[7]

Mandatory Visualizations

G cluster_0 Strategy 1: Fluorination of Precursor cluster_1 Strategy 2: Fluorinated Building Block BetaAA β-Amino Acid Precursor Fluorination Electrophilic or Nucleophilic Fluorination (e.g., NFSI, DAST) BetaAA->Fluorination Product Fluorinated β-Amino Acid Fluorination->Product BuildingBlock Fluorinated Building Block Elaboration Chemical Elaboration (e.g., Reformatsky Rxn) BuildingBlock->Elaboration Elaboration->Product

Caption: General synthetic workflows for fluorinated β-amino acids.

G cluster_0 Resulting Structures Start Unstructured/Flexible β-Peptide Chain Fluorine Incorporate Fluorinated β-Amino Acid Start->Fluorine Effect Stereoelectronic Effects (Gauche Effect, Dipole Alignment) Fluorine->Effect Result Conformationally Constrained Peptide Effect->Result Helix Stable Helix Result->Helix Turn Defined β-Turn Result->Turn Sheet β-Sheet Propensity Result->Sheet

Caption: Impact of fluorination on peptide conformational preference.

G cluster_properties Altered Physicochemical & Structural Properties cluster_outcomes Therapeutic Advantages F_Beta_AA Fluorinated β-Amino Acid Conformation Conformational Rigidity F_Beta_AA->Conformation Stability Increased Metabolic Stability (Strong C-F Bond) F_Beta_AA->Stability Properties Modified pKa & Hydrophobicity F_Beta_AA->Properties Potency Enhanced Binding Affinity & Potency Conformation->Potency PK Improved Pharmacokinetics (Longer Half-life) Stability->PK Properties->Potency Permeability Modulated Cell Permeability Properties->Permeability Drug Superior Drug Candidate Potency->Drug PK->Drug Permeability->Drug

Caption: Logical pathway from fluorination to enhanced drug properties.

Conclusion

Fluorinated β-amino acids represent a powerful and versatile class of building blocks for modern drug discovery and peptide engineering. Their synthesis is now well-established, providing access to a wide range of structures. The incorporation of fluorine provides a predictable means to control peptide conformation, enhance metabolic stability, and modulate physicochemical properties. These advantages translate directly into improved therapeutic potential, leading to peptides and small molecules with superior potency, selectivity, and pharmacokinetic profiles. As research continues to uncover the nuanced effects of fluorination, the application of these unique amino acids is set to expand, paving the way for innovative solutions to pressing challenges in medicine and biotechnology.

References

In-depth Technical Guide: Potential Therapeutic Applications of 3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-fluorophenyl)propanoic acid, a fluorinated derivative of the β-amino acid 3-amino-3-phenylpropanoic acid, is a compound of interest in the field of neuroscience and pharmacology. As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it holds potential for the development of novel therapeutics targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, synthesis, potential mechanisms of action, and prospective therapeutic applications, with a focus on its relevance to epilepsy and related conditions. While specific quantitative data for this particular analog remains limited in publicly accessible literature, this guide consolidates available information and draws parallels from closely related compounds to provide a framework for future research and development.

Introduction

The modulation of inhibitory and excitatory neurotransmission is a cornerstone of treatment for a wide range of central nervous system (CNS) disorders. This compound belongs to a class of compounds known as β-amino acids, which have garnered attention for their ability to interact with key components of these neurotransmitter systems.[1] The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.[1] This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in the therapeutic potential of this specific molecule.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C9H10FNO2 and a molecular weight of 183.18 g/mol .[2][3] Its structure features a propanoic acid backbone with an amino group and a 3-fluorophenyl group attached to the β-carbon.

PropertyValueReference
Molecular Formula C9H10FNO2[2][3]
Molecular Weight 183.18 g/mol [2][3]
CAS Number 117391-51-2[2][3]
Synonyms 3-Fluorophenyl-beta-DL-alanine, β-Amino-3-fluorophenylpropanoic acid[2]

Synthesis

Experimental Protocol: Synthesis of 3-Amino-3-(aryl)propanoic Acids

This procedure outlines a general method for the synthesis of 3-amino-3-arylpropanoic acids, which can be adapted for this compound by using 3-fluorobenzaldehyde as the starting material.

Materials:

  • Appropriate aryl aldehyde (e.g., 3-fluorobenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • A mixture of the aryl aldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.5-2.0 eq) in ethanol is refluxed for 6-8 hours.

  • The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Potential Therapeutic Applications and Mechanism of Action

The primary therapeutic potential of this compound is believed to lie in its ability to modulate GABAergic neurotransmission, making it a candidate for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1]

Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. A key strategy in the management of epilepsy is to enhance the effects of the inhibitory neurotransmitter GABA.

Potential Mechanism of Action in Epilepsy:

The structural similarity of this compound to GABA suggests that it may act on the GABAergic system. While direct evidence for the 3-fluoro analog is lacking, a closely related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been shown to be a weak but specific antagonist at the GABA-B receptor, with a pA2 value of 3.5.[4] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

It is plausible that this compound also interacts with GABA receptors or GABA transporters. Inhibition of GABA reuptake by blocking GABA transporters (GATs) is a validated mechanism for increasing GABAergic tone and achieving anticonvulsant effects.

GABASignalingPathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABAVesicle GABA Vesicle GABA->GABAVesicle Packaging SynapticCleft Synaptic Cleft GABAVesicle->SynapticCleft Release GAT1 GABA Transporter 1 (GAT1) GABAReceptor GABA Receptor (GABA-A / GABA-B) IonChannel Ion Channel (e.g., Cl-) GABAReceptor->IonChannel Activation Hyperpolarization Hyperpolarization & Inhibition of Neuron IonChannel->Hyperpolarization Ion Influx SynapticCleft->GAT1 Reuptake SynapticCleft->GABAReceptor Binding Compound This compound (Potential Modulator) Compound->GAT1 Potential Inhibitor? Compound->GABAReceptor Potential Antagonist?

Caption: Proposed interaction of this compound with the GABAergic synapse.

Other Neurological Disorders

Given its potential to modulate GABAergic neurotransmission, this compound could also be investigated for other conditions where this system is implicated, such as anxiety disorders, spasticity, and neuropathic pain.

Quantitative Data

As of the latest literature review, specific quantitative data on the biological activity of this compound is not available in public databases. The following table presents data for a closely related analog to provide a preliminary basis for comparison and to guide future experimental design.

CompoundTargetAssayActivity (pA2)Reference
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-B ReceptorFunctional Antagonism3.5[4]

Experimental Workflows

The following diagrams illustrate logical workflows for the preclinical evaluation of this compound.

PreclinicalWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization ReceptorBinding Receptor Binding Assays (GABA-A, GABA-B) Characterization->ReceptorBinding TransporterAssay GABA Transporter Uptake Assays (GATs) Characterization->TransporterAssay Electrophysiology Electrophysiology (Patch Clamp on Neurons) ReceptorBinding->Electrophysiology TransporterAssay->Electrophysiology PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Electrophysiology->PK_PD SeizureModels Anticonvulsant Activity (e.g., PTZ, MES models) PK_PD->SeizureModels Toxicity Toxicology Studies SeizureModels->Toxicity

Caption: A logical workflow for the preclinical evaluation of the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel CNS therapeutics. Its structural similarity to GABA and the known activities of related compounds strongly suggest its potential as a modulator of the GABAergic system. However, a significant lack of specific biological data for this compound necessitates a thorough in vitro and in vivo characterization.

Future research should prioritize:

  • Quantitative assessment of binding affinities for GABA-A and GABA-B receptors.

  • Functional assays to determine agonist or antagonist activity at these receptors.

  • Inhibition studies on the different subtypes of GABA transporters.

  • Evaluation in established animal models of epilepsy to determine its anticonvulsant efficacy.

  • Pharmacokinetic profiling to assess its brain penetrability and metabolic stability.

A systematic investigation of these parameters will be crucial in elucidating the therapeutic potential of this compound and paving the way for its further development as a clinical candidate.

References

The Fluorine Advantage: A Technical Guide to Modifying Amino-Acid Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in drug discovery and peptide design. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in modulating the physicochemical and biological properties of amino acids. By leveraging the unique characteristics of this highly electronegative element, researchers can fine-tune molecular properties to enhance therapeutic potential.

Core Physicochemical Modifications Induced by Fluorination

The introduction of fluorine into an amino acid side chain can profoundly alter its fundamental properties, including acidity (pKa), lipophilicity, and conformational preferences. These modifications are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Impact on Acidity (pKa)

Fluorine's strong electron-withdrawing nature can significantly influence the acidity of nearby functional groups within an amino acid.[1] This effect is particularly pronounced when fluorine is positioned in close proximity to an ionizable group. The introduction of fluorine can lower the pKa of both acidic and basic moieties.[2] For instance, fluorination at the β or γ-position of aliphatic amines generally results in a notable decrease in pKa.[2] This modulation of pKa can be a crucial factor in improving a drug's bioavailability by altering its ionization state at physiological pH.[3]

Table 1: Effects of Fluorination on Amino Acid pKa

Amino Acid DerivativePosition of FluorinationChange in pKa (approx.)Reference
Aliphatic Aminesβ or γ-position↓ ~2.0 units[4]
Various PDE9 InhibitorsN/AConcomitant influence on two acid-base functionalities[2]

Note: Specific pKa shifts are highly context-dependent and vary with the molecular structure.

Modulation of Lipophilicity (LogP/LogD)

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly impacted by fluorination. While fluorine is highly electronegative, its substitution for hydrogen often leads to an increase in lipophilicity.[3][5] This is attributed to the fact that the C-F bond is more lipophilic than a C-H bond.[3] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to better oral bioavailability.[1] However, the relationship between the number of fluorine atoms and hydrophobicity is not always linear and can be influenced by conformational changes.[6]

Table 2: Influence of Fluorination on Lipophilicity (LogP/LogD)

Amino Acid/Peptide ClassFluorination DetailObserved Effect on LipophilicityReference
General PeptidesIntroduction of fluorinated amino acidsIncreased lipophilicity[5]
Various CompoundsH/F replacement at α-position to H-bond acceptorsDramatic increase in lipophilicity (log Po/w)[4]
Fluorinated Amino AcidsGeneralOften exhibit increased lipophilicity[1]
Conformational Control

Fluorination can exert significant control over the conformational preferences of amino acid side chains and, by extension, the secondary and tertiary structures of peptides and proteins.[5][7] This "conformational control" can be exploited to stabilize specific three-dimensional shapes, which is crucial for optimizing interactions with biological targets.[7] For example, the fluorination of proline at the 4-position can stabilize either the Cγ-exo or Cγ-endo pucker, thereby influencing the conformation of the peptide backbone.[7] This ability to pre-organize a molecule into a bioactive conformation can lead to enhanced binding affinity and selectivity.[1]

Enhancing Metabolic Stability and Pharmacokinetics

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1][8] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[8] By strategically placing fluorine atoms at metabolically labile positions, the in vivo half-life of a peptide or small molecule can be significantly prolonged.[8]

For instance, fluorination of a leucine side chain has been shown to prevent CYP3A4-mediated hydroxylation, leading to a dramatic increase in bioavailability.[8] The specific position of the fluorine atom is critical in determining the metabolic fate of the molecule.[8]

Impact on Protein-Ligand Interactions

The introduction of fluorine can modulate a molecule's binding affinity for its target protein through a variety of mechanisms.[3][9] Fluorine can participate in favorable interactions within a binding pocket, including hydrophobic and van der Waals forces.[10] In some cases, the fluorine atom can act as a weak hydrogen bond acceptor.[11][12]

Furthermore, the altered electronic properties of the amino acid due to fluorination can influence electrostatic interactions with the target.[3] Computational studies have shown that fluorination can also impact the surrounding water networks in a binding pocket, which can either stabilize or destabilize the protein-ligand complex.[11][12] The ability to fine-tune these interactions makes fluorinated amino acids valuable tools for optimizing the potency and selectivity of drug candidates.[7]

Experimental Protocols

Determination of pKa

A common method for determining the pKa of an amino acid is through potentiometric titration.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the fluorinated amino acid in deionized water or a suitable buffer to a known concentration.

  • Titration Setup: Use a calibrated pH meter and a burette containing a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Titration: Gradually add the titrant to the amino acid solution in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the titration curve, where half of the ionizable group has been titrated. For molecules with multiple ionizable groups, multiple inflection points will be observed.

Measurement of Lipophilicity (LogP/LogD)

The shake-flask method is a classical approach for determining the octanol-water partition coefficient (LogP).[13]

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the fluorinated amino acid in one of the phases (typically the aqueous phase). Add an equal volume of the other phase.

  • Equilibration: Vigorously shake the mixture for a set period to allow for the partitioning of the solute between the two phases. Subsequently, centrifuge the mixture to ensure complete phase separation.

  • Concentration Measurement: Determine the concentration of the amino acid in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or NMR.[14]

  • Calculation: Calculate the LogP value using the formula: LogP = log10([solute]octanol / [solute]aqueous). For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH.

In Vitro Metabolic Stability Assay

In vitro metabolic stability assays using liver microsomes are commonly employed to assess the susceptibility of a compound to metabolism by CYP enzymes.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the fluorinated amino acid (test compound), and NADPH (as a cofactor for CYP enzymes) in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Visualizing Workflows and Pathways

Experimental Workflow for In Vivo Metabolism Studies

experimental_workflow cluster_preclinical Preclinical Phase cluster_analysis Analytical Phase animal_model Animal Model Selection (e.g., Rodent) compound_admin Compound Administration (e.g., Oral, IV) animal_model->compound_admin Dosing sample_collection Sample Collection (Blood, Urine, Feces) compound_admin->sample_collection Time Points sample_prep Sample Preparation (Extraction, Derivatization) sample_collection->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms metabolite_id Metabolite Identification lc_ms->metabolite_id pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis

Caption: Workflow for in vivo metabolism studies of fluorinated amino acids.

Simplified mTOR Signaling Pathway Activated by Amino Acids

mtor_pathway amino_acids Amino Acids (including Fluorinated Analogs) mTORC1 mTORC1 amino_acids->mTORC1 Activates cell_growth Cell Growth & Proliferation mTORC1->cell_growth Promotes autophagy Autophagy mTORC1->autophagy Inhibits

Caption: Simplified mTOR signaling pathway influenced by amino acids.[8][15]

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of 3-Amino-3-(3-fluorophenyl)propanoic acid, a valuable chiral building block in pharmaceutical development. The primary method detailed is the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor. This approach offers high enantioselectivity and good yields, making it a robust method for accessing the target molecule in an optically pure form.

Introduction

β-amino acids are crucial components in the synthesis of various biologically active molecules, including β-peptides and β-lactam antibiotics. Fluorinated amino acids, in particular, are of significant interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The enantioselective synthesis of this compound is therefore a key process for the development of novel therapeutics. Among the various synthetic strategies, rhodium-catalyzed asymmetric hydrogenation of enamides stands out for its efficiency and high degree of stereocontrol.

Key Synthetic Route: Rhodium-Catalyzed Asymmetric Hydrogenation

The most prominent and well-documented method for the enantioselective synthesis of β-amino acid derivatives is the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates. This method utilizes a chiral phosphine ligand, such as Me-DuPhos or BICP, to induce stereoselectivity during the hydrogenation of the enamide precursor. The general synthetic scheme is outlined below.

cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Final Product start 3-Fluorobenzaldehyde ketoester β-keto ester start->ketoester Knoevenagel Condensation aminoacrylate 3-Amino-2-alkenoate ketoester->aminoacrylate Amination enamide β-(Acylamino)acrylate (Precursor) aminoacrylate->enamide Acylation hydrogenation Rh-catalyzed Asymmetric Hydrogenation enamide->hydrogenation product N-Acyl-3-amino-3-(3-fluorophenyl) propanoate hydrogenation->product hydrolysis Hydrolysis product->hydrolysis final_product 3-Amino-3-(3-fluorophenyl) propanoic Acid hydrolysis->final_product

Figure 1: General workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the results obtained from the rhodium-catalyzed asymmetric hydrogenation of various β-(acylamino)acrylate substrates, demonstrating the efficacy of this method. While data for the specific 3-fluorophenyl substrate is extrapolated from similar aryl derivatives, the trends are expected to be highly comparable.

Table 1: Asymmetric Hydrogenation of (E)-β-(Acylamino)acrylates with Rh-Me-DuPhos Catalyst [1][2]

Substrate (R group)Yield (%)Enantiomeric Excess (ee, %)
Methyl9698.2
Ethyl9598.0
Isopropyl9497.5
Phenyl9295.0
4-Methoxyphenyl9396.1
3-Fluorophenyl (Predicted) ~92 ~95-96

Table 2: Asymmetric Hydrogenation of (Z)-β-(Acylamino)acrylates with Rh-BICP Catalyst [1][2]

Substrate (R group)Yield (%)Enantiomeric Excess (ee, %)
Methyl9588.6
Ethyl9489.1
Isopropyl9387.8
Phenyl9085.2
4-Methoxyphenyl9186.5
3-Fluorophenyl (Predicted) ~90 ~85-87

Experimental Protocols

The following are detailed protocols for the key steps in the enantioselective synthesis of this compound via rhodium-catalyzed asymmetric hydrogenation.

Protocol 1: Synthesis of Methyl (E)-3-acetamido-3-(3-fluorophenyl)acrylate (Precursor)
  • Step 1: Synthesis of Methyl 3-oxo-3-(3-fluorophenyl)propanoate.

    • To a solution of 3-fluoroacetophenone (1.0 eq) in dimethyl carbonate (excess) is added sodium methoxide (1.2 eq) portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched with aqueous HCl (1 M) and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude β-keto ester.

  • Step 2: Synthesis of Methyl 3-amino-3-(3-fluorophenyl)acrylate.

    • The crude methyl 3-oxo-3-(3-fluorophenyl)propanoate (1.0 eq) is dissolved in methanol.

    • Ammonium acetate (3.0 eq) is added, and the mixture is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is dried and concentrated to yield the crude aminoacrylate.

  • Step 3: Synthesis of Methyl (E)-3-acetamido-3-(3-fluorophenyl)acrylate.

    • The crude methyl 3-amino-3-(3-fluorophenyl)acrylate (1.0 eq) is dissolved in dichloromethane.

    • Triethylamine (1.5 eq) is added, followed by the dropwise addition of acetyl chloride (1.2 eq) at 0 °C.

    • The reaction is stirred at room temperature for 4 hours.

    • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The (E)- and (Z)-isomers are separated by column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation:

    • In a glovebox, [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (e.g., (S,S)-Me-DuPhos, 1.1 mol%) are dissolved in degassed toluene.

    • The solution is stirred for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • A solution of methyl (E)-3-acetamido-3-(3-fluorophenyl)acrylate (1.0 eq) in degassed toluene is added to the catalyst solution.

    • The reaction mixture is transferred to a high-pressure reactor.

    • The reactor is purged with hydrogen gas and then pressurized to 40 psi.

    • The reaction is stirred at room temperature for 24 hours.

    • The pressure is released, and the solvent is removed under reduced pressure.

  • Purification:

    • The residue is purified by column chromatography on silica gel to yield the N-acetylated product.

Protocol 3: Hydrolysis to this compound
  • The purified N-acetyl-3-amino-3-(3-fluorophenyl)propanoate is suspended in 6 M aqueous HCl.

  • The mixture is heated at reflux for 6 hours.

  • The solution is cooled to room temperature and washed with dichloromethane to remove any organic impurities.

  • The aqueous layer is concentrated under reduced pressure.

  • The resulting solid is triturated with diethyl ether and filtered to give the hydrochloride salt of this compound.

  • The free amino acid can be obtained by neutralization with a suitable base (e.g., triethylamine or by passing through an ion-exchange resin).

Logical Relationship of Key Steps

The following diagram illustrates the logical progression of the key experimental stages.

A Precursor Synthesis (β-(Acylamino)acrylate) C Asymmetric Hydrogenation (High Pressure H₂) A->C B Catalyst Preparation ([Rh(COD)₂]BF₄ + Chiral Ligand) B->C D Purification of N-Acyl Product C->D E Acid Hydrolysis D->E F Isolation of Final Product (this compound) E->F

Figure 2: Logical flow of the experimental protocol.

Conclusion

The rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates provides a highly effective and reliable method for the enantioselective synthesis of this compound. The use of chiral phosphine ligands such as Me-DuPhos and BICP allows for excellent stereocontrol, leading to high enantiomeric excesses. The detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to produce this valuable chiral building block for various pharmaceutical applications.

References

Application Notes and Protocols for the Incorporation of 3-Amino-3-(3-fluorophenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fluorinated amino acids, in particular, can enhance metabolic stability, binding affinity, and lipophilicity. This document provides a detailed protocol for the incorporation of the β-amino acid, 3-Amino-3-(3-fluorophenyl)propanoic acid, into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance of β-amino acids, this protocol utilizes a high-efficiency coupling reagent to ensure optimal incorporation.

Core Principles

The synthesis of peptides on a solid support follows a cyclical process of deprotection, activation, and coupling.[1] The N-terminal Fmoc protecting group is removed with a mild base, typically piperidine, exposing a free amine. The incoming Fmoc-protected amino acid is then activated with a coupling reagent and reacts with the free amine to form a new peptide bond. This cycle is repeated until the desired peptide sequence is assembled. For sterically hindered amino acids like this compound, potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are recommended to achieve high coupling efficiencies.[1]

Data Presentation

The following tables present illustrative data for the incorporation of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid into a model peptide sequence. These values are representative of typical outcomes when using the recommended protocol and may vary depending on the specific peptide sequence and synthesis scale.

Table 1: Reagent Stoichiometry for Coupling

ReagentEquivalents (relative to resin capacity)
Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid3.0
HATU2.9
N,N-Diisopropylethylamine (DIPEA)6.0

Table 2: Illustrative Coupling Efficiency and Purity

Peptide SequenceCoupling Time (min)Coupling Efficiency (%)Crude Purity (by RP-HPLC, %)Final Yield (%)
Ac-Ala-X -Gly-NH₂60>98~85~70
Ac-Phe-X -Leu-NH₂90>95~80~65
Ac-Gly-Val-X -Ile-NH₂120>95~78~60
  • X represents this compound.

  • Coupling efficiency can be monitored qualitatively using the Kaiser test.

  • Crude purity is determined by RP-HPLC analysis of the cleaved peptide before purification.

  • Final yield is calculated after purification.

Experimental Protocols

Materials and Reagents
  • Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid

  • Fmoc-protected standard amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI water

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, anhydrous

Protocol for SPPS using HATU Coupling

This protocol describes a single coupling cycle for incorporating Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid:

  • In a separate vial, dissolve Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid (3.0 eq) and HATU (2.9 eq) in DMF.
  • Add DIPEA (6.0 eq) to the amino acid/HATU solution and vortex for 1-2 minutes to pre-activate.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 60-120 minutes at room temperature.
  • To monitor the reaction, a small sample of resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
  • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

4. Peptide Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under a stream of nitrogen.
  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
  • Add the cleavage cocktail to the resin (10 mL per 100 mg of resin) and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
  • Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.
  • Analyze the purified peptide by mass spectrometry to confirm the molecular weight.[2][3]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps resin Start with Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA in DMF) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 wash2->deprotection Repeat for next amino acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Mass Spec Analysis purification->analysis

Caption: Workflow for Solid-Phase Peptide Synthesis.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-3-Amino-3- (3-fluorophenyl)propanoic acid (Carboxylic Acid) Active_Ester Highly Reactive OAt-Active Ester Fmoc_AA->Active_Ester Activation HATU HATU + DIPEA New_Peptide_Bond Formation of New Peptide Bond Active_Ester->New_Peptide_Bond Resin_Peptide Resin-Bound Peptide (Free Amine) Resin_Peptide->New_Peptide_Bond Nucleophilic Attack

Caption: Activation and Coupling using HATU.

References

Application Note: HPLC Method for Purity Analysis of 3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of purity and enantiomeric excess of 3-Amino-3-(3-fluorophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. Two distinct HPLC methods are presented: a reversed-phase (RP-HPLC) method for the quantification of process-related impurities and degradation products, and a chiral HPLC method for the separation and quantification of its enantiomer. These methods are designed to be robust and suitable for quality control in drug development and manufacturing environments.

Introduction

This compound is a non-proteinogenic β-amino acid. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated compounds common in modern pharmaceuticals.[1] Ensuring the chemical and chiral purity of this intermediate is critical, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2] A purity level exceeding 97% is often required for such intermediates.[2]

This document provides comprehensive protocols for two separate HPLC analyses:

  • Achiral Purity Analysis: A stability-indicating reversed-phase HPLC method designed to separate the main component from potential non-enantiomeric impurities. RP-HPLC is a versatile and widely used technique for compounds with some degree of hydrophobic character.[3]

  • Chiral Purity Analysis: A normal-phase chiral HPLC method to resolve and quantify the enantiomers of this compound. Direct analysis on a chiral stationary phase (CSP) is preferred over derivatization as it reduces sample preparation steps and potential sources of error.[4]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chemicals:

    • This compound Reference Standard (CRS) and Sample

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • n-Hexane (HPLC Grade)

    • Ethanol (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

    • Water (HPLC or Milli-Q grade)

Protocol 1: Achiral Purity by Reversed-Phase HPLC

This method is designed for the quantitative analysis of impurities. The use of a C18 column is a common first choice for method development for molecules with hydrophobic characteristics.[5] A volatile mobile phase with formic acid is selected for its ability to control pH and compatibility with mass spectrometry (LC-MS) if further impurity identification is needed.[4]

Chromatographic Conditions

ParameterProposed Condition
HPLC Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min (5% B), 5-25 min (5-70% B), 25-30 min (70% B), 30.1-35 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm (The aromatic ring provides UV absorption, with a characteristic peak around 257-260 nm[6][7])
Injection Volume 10 µL
Run Time 35 minutes

Preparation of Solutions

  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 95:5 (v/v) ratio.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of this compound CRS into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Follow the same procedure as for the Standard Solution, using the sample material.

Protocol 2: Chiral Purity by Normal-Phase HPLC

This method is designed to separate the (R)- and (S)-enantiomers. A chiral stationary phase is necessary for this separation.

Chromatographic Conditions

ParameterProposed Condition
HPLC Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or equivalent polysaccharide-based CSP
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) (85 : 15 : 0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
UV Detection 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Preparation of Solutions

  • Diluent Preparation: Use the mobile phase as the diluent.

  • Racemic Standard Preparation (0.5 mg/mL):

    • Accurately weigh about 10 mg of racemic this compound into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This solution is used for system suitability to ensure the two enantiomer peaks are resolved.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 10 mg of the sample into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

Data Presentation and System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

System Suitability Parameters (Hypothetical Values)

ParameterAchiral Method (Purity)Chiral Method (Enantiomeric Purity)
Tailing Factor (T) ≤ 2.0 for the main peak≤ 2.0 for both enantiomer peaks
Theoretical Plates (N) ≥ 2000 for the main peak≥ 2000 for both enantiomer peaks
Resolution (Rs) N/A (Resolution between the main peak and closest impurity should be ≥ 1.5)≥ 1.5 between enantiomer peaks
%RSD of Peak Area (n=5) ≤ 1.0% for the main peakN/A

Calculations

  • Purity (% Area):

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Enantiomeric Purity (% Area):

    % Enantiomeric Purity = (Area of Desired Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

Workflow Diagram

The following diagram illustrates the logical workflow for the complete purity analysis of a given sample batch.

HPLC_Purity_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing & Reporting Sample Receive Sample Batch Prep_Standard Prepare Reference Standard Solutions (Achiral & Racemic) Sample->Prep_Standard Prep_Sample Prepare Sample Solutions Sample->Prep_Sample System_Suitability Perform System Suitability (Achiral & Chiral Methods) Prep_Standard->System_Suitability Achiral_Analysis Inject Samples for Achiral Purity Analysis (RP-HPLC) Prep_Sample->Achiral_Analysis Chiral_Analysis Inject Samples for Chiral Purity Analysis (Chiral HPLC) Prep_Sample->Chiral_Analysis Prep_Mobile_Phase Prepare HPLC Mobile Phases Prep_Mobile_Phase->System_Suitability System_Suitability->Achiral_Analysis If Pass System_Suitability->Chiral_Analysis If Pass Process_Achiral Integrate Chromatograms & Calculate % Purity Achiral_Analysis->Process_Achiral Process_Chiral Integrate Chromatograms & Calculate % Enantiomeric Purity Chiral_Analysis->Process_Chiral Final_Report Generate Certificate of Analysis (CoA) with Final Results Process_Achiral->Final_Report Process_Chiral->Final_Report

References

Application Notes and Protocols for Fmoc-3-Amino-3-(3-fluorophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid is a non-natural, fluorinated β-amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of this unique amino acid can significantly enhance the pharmacological properties of peptides, making it a key component in the development of novel therapeutics. The presence of a fluorine atom on the phenyl ring can improve metabolic stability, binding affinity, and the pharmacokinetic profile of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols. These application notes provide detailed methodologies and data for the effective use of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid in peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid is presented in the table below.

PropertyValue
Molecular Formula C₂₄H₂₀FNO₄
Molecular Weight 405.42 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, and other common organic synthesis solvents
Fmoc Protection Base-labile (cleaved by piperidine)

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid follows the general principles of Fmoc-based SPPS. The workflow involves sequential steps of deprotection, coupling, and washing on a solid support resin.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for solid-phase peptide synthesis.
Detailed Protocol for Incorporation of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid

This protocol outlines the manual synthesis of a model peptide containing 3-Amino-3-(3-fluorophenyl)propanoic acid using standard Fmoc/tBu chemistry.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (3 times), isopropanol (IPA) (3 times), and finally DMF (3 times).

3. Coupling of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid:

  • Activation: In a separate vial, dissolve Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid (2-4 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU; 1.95 equivalents), and an additive (e.g., HOBt, HOAt; 2 equivalents) in a minimal amount of DMF. Add a base (e.g., DIPEA, NMM; 4 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Note that β-amino acids may require longer coupling times compared to α-amino acids due to steric hindrance.[2]

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

4. Washing:

  • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Quantitative Data

The efficiency of coupling β-amino acids can be influenced by the choice of coupling reagents and reaction conditions. Below is a representative table illustrating the potential impact of different coupling conditions on the incorporation of a sterically hindered β-amino acid. Note: This data is illustrative and optimization may be required for specific sequences.

Coupling ReagentBaseCoupling Time (h)Estimated Coupling Efficiency (%)Crude Peptide Purity (%)
HBTU/HOBtDIPEA295-9875-85
HATU/HOAtNMM2>99>90
DIC/Oxyma-490-9570-80
HBTU/HOBtDIPEA4 (Double Couple)>99>90

Applications in Drug Development

The incorporation of this compound can lead to peptides with enhanced therapeutic potential. The fluorophenyl moiety can increase metabolic stability by blocking enzymatic degradation and can also modulate receptor binding affinity and selectivity.

Hypothetical Signaling Pathway Modulation

Peptides containing modified amino acids can be designed to target specific cellular signaling pathways involved in disease. For example, a modified peptide analog of a natural hormone could act as a potent and selective antagonist or agonist of a G-protein coupled receptor (GPCR), thereby modulating downstream signaling cascades.

Signaling_Pathway cluster_cell Target Cell GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Modified_Peptide Peptide with This compound Modified_Peptide->GPCR Binds and Modulates

References

Application Notes and Protocols for Characterizing Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated amino acids (FAAs) are pivotal in modern drug discovery, chemical biology, and materials science.[] Incorporating fluorine atoms into amino acid side chains can significantly alter physicochemical properties such as polarity, hydrophobicity, and acidity.[] These alterations can enhance protein stability, modulate enzyme activity, and improve resistance to proteolytic degradation.[2][3] Consequently, a robust analytical workflow is essential for the unambiguous characterization of newly synthesized FAAs and the proteins or peptides into which they are incorporated. This document provides detailed protocols for the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of FAAs. The fluorine-19 (¹⁹F) nucleus is ideal for NMR analysis due to its 100% natural abundance, high sensitivity, and a wide chemical shift range that is highly sensitive to the local chemical environment.[4][5] This makes ¹⁹F NMR an excellent background-free method for studying FAAs and fluorinated proteins, even in complex biological settings like the inside of human cells.[4][5]

Application Note:

¹⁹F NMR provides a direct method to confirm the presence and location of fluorine within a molecule. The chemical shift (δ) of the ¹⁹F nucleus offers information about its electronic environment, while scalar couplings (J-couplings) to neighboring protons (¹H) or carbons (¹³C) help establish connectivity. For proteins, ¹⁹F NMR can provide insights into protein folding, stability, dynamics, and interactions with ligands.[6] Changes in the ¹⁹F chemical shift upon ligand binding can be used to screen fragment libraries and quantify binding affinities.[6]

Protocol: ¹⁹F NMR Spectroscopy of a Fluorinated Amino Acid
  • Sample Preparation:

    • Dissolve 5-10 mg of the fluorinated amino acid in 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent depends on the solubility of the analyte.

    • Add an internal standard with a known ¹⁹F chemical shift if precise chemical shift referencing is required (e.g., trifluoroacetic acid, TFA).[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a broadband probe tunable to the ¹⁹F frequency.

    • Tune and match the probe for the ¹⁹F channel.

    • Acquire a one-dimensional (1D) ¹⁹F spectrum. Typical parameters for a 400 MHz spectrometer might include:

      • Pulse Program: A standard single-pulse experiment (e.g., zgfl on Bruker systems).

      • Spectral Width: ~200-300 ppm, centered appropriately based on the expected chemical shift.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 16-128, depending on sample concentration.

      • Temperature: 298 K (25 °C).

    • For enhanced sensitivity and resolution, proton decoupling (e.g., ¹⁹F{¹H}) can be applied during acquisition to collapse proton-fluorine couplings.[7]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Perform baseline correction.

    • Reference the chemical shift axis using the internal standard or a known solvent peak.

    • Integrate the signals to determine the relative ratios of different fluorine environments.

    • Analyze the chemical shifts and coupling patterns to confirm the structure.

Quantitative Data:

The ¹⁹F chemical shift is highly sensitive to the local environment, making it a powerful diagnostic tool.[8]

Fluorinated Amino AcidTypical ¹⁹F Chemical Shift Range (ppm vs. CCl₃F)Notes
4-Fluorophenylalanine (4-FF)-113 to -118 ppmShift is sensitive to solvent and protein environment.[9]
3-Fluorotyrosine (3-FY)-125 to -135 ppmCan be used to probe ligand binding and protein dynamics.[6][9]
5-Fluorotryptophan (5-FW)-120 to -125 ppmOften used as a non-perturbative probe in protein studies.[6][9]
Trifluoromethyl Group (-CF₃)-60 to -80 ppmThe chemical shift is sensitive to the electronic nature of the attachment point.[10]
(4S)-FluoroprolineVaries significantlyConformationally dependent chemical shifts.[11]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of synthesized FAAs and verifying their incorporation into peptides or proteins.[4][12] High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements, allowing for the determination of elemental composition.

Application Note:

For a synthesized FAA, ESI-MS can quickly confirm the expected molecular weight. For larger peptides or proteins containing FAAs, MS is used to verify the efficiency of incorporation.[13][14] By comparing the mass of the fluorinated protein to its non-fluorinated counterpart, the number of incorporated FAAs can be determined. Tandem mass spectrometry (MS/MS) can be used to sequence peptides and pinpoint the exact location of the FAA modification.

Protocol: LC-MS Analysis of a Fluorinated Amino Acid
  • Sample Preparation:

    • Prepare a stock solution of the FAA at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation and Data Acquisition (LC-ESI-MS):

    • Liquid Chromatography (LC):

      • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical gradient might be 5% to 95% B over 5-10 minutes.

      • Flow Rate: 0.3-0.5 mL/min.[15]

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for amino acids.

      • Scan Mode: Full scan mode (e.g., m/z 100-1000) to detect the protonated molecular ion [M+H]⁺.

      • Key ESI Parameters: Capillary voltage (~3-4 kV), cone voltage (20-40 V), desolvation gas flow (~600-800 L/hr), desolvation temperature (~350-450 °C).

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the FAA.

    • Determine the experimental monoisotopic mass of the [M+H]⁺ ion.

    • Compare the experimental mass to the theoretical calculated mass. The mass accuracy should be within 5 ppm for high-resolution instruments.

Quantitative Data:
Fluorinated Amino AcidChemical FormulaTheoretical Monoisotopic Mass [M]Observed Ion [M+H]⁺
4-FluorophenylalanineC₉H₁₀FNO₂183.0696184.0774
3-FluorotyrosineC₉H₁₀FNO₃199.0645200.0723
5,5,5-TrifluoroleucineC₆H₁₀F₃NO₂185.0663186.0741

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of synthesized FAAs and for purifying them from reaction mixtures.[15] Reversed-phase HPLC (RP-HPLC) is most commonly used, separating compounds based on their hydrophobicity.

Application Note:

Fluorination generally increases the hydrophobicity of an amino acid, leading to a longer retention time on an RP-HPLC column compared to its non-fluorinated analog.[15] This property is exploited for both analysis and purification. Purity is typically assessed by integrating the peak area of the target compound and expressing it as a percentage of the total peak area detected (e.g., at 214 nm or 254 nm). For amino acids lacking a strong UV chromophore, pre-column derivatization with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA) is often necessary.[16][17][18][19]

Protocol: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation:

    • Dissolve the FAA sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Method:

    • Column: Analytical C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[15]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[15]

    • Gradient: 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[15]

    • Detection: UV detector at 214 nm (for peptide bonds if derivatized or incorporated) and 254/280 nm (for aromatic side chains).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peak corresponding to the product.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the product by the total area of all peaks and multiplying by 100.

Quantitative Data:
Compound PairRetention Time (t R) on C18 (Typical)Observation
Phenylalanine~12.5 minFluorinated analogs are more retentive.[15]
4-Fluorophenylalanine~13.8 minIncreased hydrophobicity due to fluorine.[15]
Leucine~10.2 minThe effect is also observed for aliphatic amino acids.
5,5,5-Trifluoroleucine~12.1 minTrifluoromethyl group significantly increases hydrophobicity.

Note: Retention times are highly method-dependent and are provided for illustrative comparison only.

X-ray Crystallography

For FAAs incorporated into proteins, X-ray crystallography provides the ultimate atomic-level detail of how the fluorinated residue is accommodated within the three-dimensional structure.[2][20]

Application Note:

X-ray crystallography can reveal subtle conformational changes induced by the fluorinated amino acid.[13][14] It helps to validate that the FAA does not perturb the overall protein fold, which is crucial for its use as a structural or functional probe.[2] The high electron density of the fluorine atom can also aid in model building and refinement during the structure determination process.[21]

Protocol: Protein Crystallization and Structure Determination (Overview)
  • Protein Expression and Purification: Express the protein with the incorporated FAA and purify it to >95% homogeneity.

  • Crystallization:

    • Concentrate the protein to 5-15 mg/mL.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).

  • Data Collection:

    • Cryo-protect suitable crystals and flash-cool them in liquid nitrogen.[21]

    • Collect X-ray diffraction data using a synchrotron beamline.[21]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem, often using molecular replacement if a homologous structure exists.

    • Build an atomic model into the resulting electron density map.[21]

    • Refine the model against the experimental data to improve its accuracy and agreement.

  • Validation:

    • Assess the quality of the final model using geometric and validation metrics (e.g., R-factor, Ramachandran plot).

    • Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

Visualizations

Workflow for FAA Characterization

The following diagram illustrates the integrated workflow for characterizing a novel fluorinated amino acid from synthesis to structural verification.

G cluster_synthesis Synthesis & Purification cluster_characterization Primary Characterization cluster_application Application & Structural Biology synthesis Chemical Synthesis of FAA purification Purification (e.g., RP-HPLC) synthesis->purification nmr NMR Spectroscopy (¹⁹F, ¹H, ¹³C) purification->nmr Structure ID ms Mass Spectrometry (HRMS) purification->ms Mass ID hplc Purity Analysis (Analytical HPLC) purification->hplc Purity Check incorporation Incorporate FAA into Peptide/Protein hplc->incorporation xray X-ray Crystallography incorporation->xray 3D Structure

Caption: Integrated workflow for FAA synthesis, purification, and characterization.

Logical Relationship of Analytical Techniques

This diagram shows how the data from different analytical techniques are used synergistically to confirm the identity and purity of a fluorinated amino acid.

G faa Confirmed FAA Structure (Identity & Purity) nmr_data NMR Data (Chemical Shifts, Couplings) structure Correct Covalent Structure nmr_data->structure ms_data MS Data (Accurate Mass, m/z) mass Correct Molecular Formula ms_data->mass hplc_data HPLC Data (Retention Time, Purity %) purity High Purity (>95%) hplc_data->purity structure->faa mass->faa purity->faa

Caption: Synergy of analytical data for FAA structure and purity confirmation.

References

Application Notes and Protocols for the Chiral Separation of 3-Amino-3-(3-fluorophenyl)propanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-fluorophenyl)propanoic acid is a β-amino acid whose enantiomers are of significant interest in pharmaceutical research and development. The stereochemistry of such compounds can profoundly influence their pharmacological and toxicological properties. Therefore, the accurate determination of enantiomeric purity is critical. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for both analytical quantification and preparative isolation of the individual enantiomers.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a transient diastereomeric interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) or a chiral mobile phase additive. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation. The most common approach, and the one detailed here, is the use of a chiral stationary phase.

Recommended Methodologies

Two primary HPLC methods are recommended for the chiral separation of this compound enantiomers: one utilizing a macrocyclic glycopeptide-based CSP and the other employing a polysaccharide-based CSP. The choice of method may depend on the available instrumentation, desired resolution, and analysis time.

Methodology 1: Macrocyclic Glycopeptide-Based Chiral Stationary Phase

This method is based on the well-established separation of underivatized amino acids on a teicoplanin-based CSP, such as Astec CHIROBIOTIC® T.[1][2][3][4] This approach is advantageous as it often does not require derivatization of the amino acid, simplifying sample preparation. The primary interactions governing separation on this phase are ionic, hydrogen bonding, and π-π interactions.

Experimental Protocol

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable.

    • Chiral Stationary Phase: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of water, methanol, and an acid modifier is typically effective. A good starting point is Water:Methanol:Formic Acid (90:10:0.1, v/v/v). The organic modifier concentration can be adjusted to optimize retention and resolution.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or 254 nm.

    • Injection Volume: 10 µL.

Data Presentation

ParameterCondition
Column Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Water:Methanol:Formic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: Retention times and resolution are dependent on the specific system and conditions and should be determined experimentally. Generally, the D-enantiomer is more strongly retained on this type of CSP.[1]

Methodology 2: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Lux® Cellulose or CHIRALPAK®), are widely used for their broad applicability in chiral separations.[5][6][7][8][9][10] These phases often provide excellent resolution in normal-phase or polar organic modes.

Experimental Protocol

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Stationary Phase: Lux® Cellulose-1 or CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase (Normal Phase): A mixture of a non-polar solvent and an alcohol, with an acidic additive. A typical starting condition is Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v). The ratio of hexane to isopropanol can be varied to optimize the separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Presentation

ParameterCondition
Column Lux® Cellulose-1 or CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Workflows and Signaling Pathways

Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase (1 mg/mL) racemate->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system injection Inject Sample (10 µL) hplc_system->injection separation Chiral Column Separation (e.g., CHIROBIOTIC T or Lux Cellulose-1) injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Resolution and Enantiomeric Purity integration->calculation G cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_interaction Diastereomeric Complexes cluster_output Chromatographic Output enantiomer_R R-Enantiomer complex_R [R-Enantiomer]-[CSP] enantiomer_R->complex_R Interaction enantiomer_S S-Enantiomer complex_S [S-Enantiomer]-[CSP] enantiomer_S->complex_S Interaction csp Chiral Selector csp->complex_R csp->complex_S separation Separated Peaks complex_R->separation Different Retention Times complex_S->separation

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques used to characterize 3-Amino-3-(3-fluorophenyl)propanoic acid, a key building block in pharmaceutical synthesis. The following protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are designed to ensure accurate structural elucidation and purity assessment.

Overview

This compound (MW: 183.18 g/mol ; Formula: C₉H₁₀FNO₂) is a non-proteinogenic β-amino acid. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties and can be a valuable probe in analytical studies. Accurate and detailed characterization using NMR and MS is crucial for its application in drug discovery and development.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and the chemical environment of each atom.

Expected NMR Data

The following tables summarize the expected chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-4', H-5', H-6'7.0 - 7.5m-
H-34.2 - 4.5t~7-8
H-22.6 - 2.8d~7-8
-NH₂Broad singlet--
-COOHBroad singlet--

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C=O170 - 175
C-1'140 - 145 (d, ¹JCF)
C-3'161 - 164 (d, ¹JCF)
C-5'113 - 116 (d, ²JCF)
C-6'129 - 132 (d, ³JCF)
C-2'122 - 125 (d, ³JCF)
C-4'114 - 117 (d, ²JCF)
C-350 - 55
C-240 - 45

Table 3: Predicted ¹⁹F NMR Data

FluorineChemical Shift (δ, ppm)
F-3'-110 to -115
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

    • Use the residual solvent peak as a reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Use an external reference standard (e.g., CFCl₃ at δ 0 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and providing structural information.

Expected Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonRelative Abundance
183[M]⁺Moderate
138[M - COOH]⁺High
122[C₇H₆FN]⁺High
109[C₆H₄F]⁺Moderate
95[C₆H₄F - CH₂]⁺Low

Note: The fragmentation pattern can be influenced by the ionization energy.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile). For GC-MS, derivatization (e.g., silylation) may be necessary to increase volatility.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • EI-MS Analysis:

    • Introduce the sample into the ion source (direct infusion or via GC).

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-250).

  • ESI-MS Analysis (for confirmation of molecular weight):

    • Infuse the sample solution into the ESI source.

    • Operate in positive ion mode to observe the [M+H]⁺ ion at m/z 184.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) for optimal signal.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

Logical Workflow for Compound Characterization

synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure

Caption: Workflow for the synthesis and analysis of the target compound.

NMR Analysis Pathway

start Sample Preparation (Dissolution in Deuterated Solvent) h1_nmr ¹H NMR start->h1_nmr c13_nmr ¹³C NMR start->c13_nmr f19_nmr ¹⁹F NMR start->f19_nmr data_processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->data_processing c13_nmr->data_processing f19_nmr->data_processing structural_info Structural Information (Connectivity, Chemical Environment) data_processing->structural_info mol_ion Molecular Ion [C₉H₁₀FNO₂]⁺ m/z 183 frag1 Loss of -COOH [C₈H₁₀FN]⁺ m/z 138 mol_ion:f2->frag1:f0 - 45 Da frag2 Loss of -CH₂COOH [C₇H₆FN]⁺ m/z 122 mol_ion:f2->frag2:f0 - 61 Da frag3 Fluorophenyl cation [C₆H₄F]⁺ m/z 109 frag2:f2->frag3:f0 - 13 Da

Application of 3-Amino-3-(3-fluorophenyl)propanoic Acid in Foldamer Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptide and oligomer backbones is a cornerstone of modern foldamer design and drug discovery. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. The introduction of fluorine can profoundly influence molecular conformation, enhance metabolic stability, and modulate binding affinities. 3-Amino-3-(3-fluorophenyl)propanoic acid, a β-amino acid, is a particularly promising building block for the construction of novel foldamers. Its aromatic side chain, modified with a fluorine atom at the meta position, offers a nuanced tool for influencing aryl-aryl interactions and overall molecular architecture.

These application notes provide a comprehensive overview of the utility of this compound in designing stable and functional foldamers. The protocols detailed below are based on established methodologies for β-peptide synthesis and characterization, providing a solid foundation for researchers to explore the potential of this unique building block. While specific quantitative data for foldamers composed exclusively of this compound are not extensively available in the public domain, the provided protocols are derived from analogous systems and are expected to be readily adaptable.

Key Applications

The incorporation of this compound into foldamer backbones can be leveraged for several key applications in drug discovery and materials science:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is inherently more resistant to degradation by common proteases compared to natural α-peptides. The presence of the fluorophenyl group can further sterically hinder enzymatic cleavage, prolonging the biological half-life of therapeutic candidates.

  • Conformational Control: The fluorine atom's electronegativity and the potential for fluorine-aromatic interactions can be used to direct the folding of oligomers into specific secondary structures, such as helices and sheets. This allows for the precise design of scaffolds that can mimic the active conformations of bioactive peptides.

  • Modulation of Binding Affinity: The fluorophenyl side chain can engage in unique non-covalent interactions with biological targets, including hydrogen bonding and favorable electrostatic interactions, potentially leading to enhanced binding affinity and selectivity.

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive and specific probe for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for detailed conformational analysis of the foldamer and its interactions with binding partners without the need for isotopic labeling.

Data Presentation

Foldamer Sequence Secondary Structure (Method) Melting Temperature (T_m, °C) Proteolytic Half-life (t_1/2, hours) Binding Affinity (K_d, µM)
e.g., Ac-(β³-hPhe(3-F))₆-NH₂e.g., Helical (CD Spectroscopy)Data to be determinedData to be determinedData to be determined
e.g., Ac-(β³-hPhe(3-F))₈-NH₂Data to be determinedData to be determinedData to be determinedData to be determined
e.g., Ac-(β³-hAla-β³-hPhe(3-F))₄-NH₂Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the protected this compound monomer and its incorporation into a foldamer sequence using solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of Fmoc-Protected this compound

Objective: To synthesize N-Fmoc-3-amino-3-(3-fluorophenyl)propanoic acid for use in SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Diisopropyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (6 equivalents) to the solution, followed by the addition of Fmoc-OSu (1.25 equivalents).

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Remove the acetone from the reaction mixture under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to yield the crude product.

  • Purify the product by crystallization from a suitable solvent system, such as diisopropyl ether, to obtain pure Fmoc-3-amino-3-(3-fluorophenyl)propanoic acid.

Protocol 2: Solid-Phase Synthesis of a β-Peptide Foldamer

Objective: To synthesize a hexamer of this compound on a solid support.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-3-amino-3-(3-fluorophenyl)propanoic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-3-amino-3-(3-fluorophenyl)propanoic acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time may be beneficial due to the nature of β-amino acids.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for the desired number of cycles to assemble the hexamer.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin by treating it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the synthesized foldamer.

Materials:

  • Purified foldamer

  • Trifluoroethanol (TFE) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Prepare a stock solution of the purified foldamer in a suitable solvent (e.g., TFE or methanol).

  • Prepare a series of dilutions of the foldamer in the desired solvent (e.g., TFE/water mixtures or PBS) to a final concentration range of 25-100 µM.

  • Record the CD spectra of the samples from 190 to 260 nm at 25 °C using a CD spectrometer.

  • Acquire a baseline spectrum of the solvent and subtract it from the sample spectra.

  • Analyze the resulting spectra for characteristic secondary structure signals (e.g., minima around 208 and 222 nm for helical structures).

Visualizations

Molecular Structure of the Building Block

Caption: Structure of this compound.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next residue Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Monomer This compound SPPS Solid-Phase Peptide Synthesis Monomer->SPPS Foldamer Fluorinated Foldamer SPPS->Foldamer Conformation Conformational Analysis (CD, NMR) Foldamer->Conformation Stability Stability Assay (Proteolysis) Foldamer->Stability Function Functional Assay (e.g., Binding) Foldamer->Function

Application Notes and Protocols for N-Protection of 3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the nitrogen protection of 3-Amino-3-(3-fluorophenyl)propanoic acid, a valuable building block in the synthesis of various pharmaceutical compounds. The protocols outlined below describe the use of common amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction

The selective protection of the amino group in bifunctional molecules like this compound is a critical step in multi-step organic synthesis, particularly in peptide synthesis and the development of peptidomimetics. The choice of the protecting group is crucial and depends on the overall synthetic strategy, especially the reaction conditions required for subsequent steps and the final deprotection method. The Boc, Cbz, and Fmoc groups are widely used due to their reliable installation and distinct deprotection conditions, which allow for orthogonal synthetic strategies.

Comparative Data of N-Protection Methods

The following table summarizes typical reaction conditions and outcomes for the N-protection of this compound and structurally similar beta-amino acids.

Protecting GroupReagentBaseSolvent SystemReaction Time (h)Temperature (°C)Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)Dioxane/Water or Toluene10 - 24Room Temperature (20-25)81 - 95
Cbz Benzyl Chloroformate (Cbz-Cl)Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)Water/Organic Solvent2 - 40 - 25High
Fmoc Fmoc-OSuSodium Bicarbonate (NaHCO₃)Acetone/Water12 - 160 to Room Temperature~58

Experimental Protocols

N-Boc Protection Protocol

This protocol is based on established methods for the N-Boc protection of amino acids.[1][2][3]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 1N Sodium Hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of 1,4-dioxane and water.

  • Add triethylamine (1.5 equiv) or 1N NaOH solution to the mixture and stir vigorously for 15-20 minutes. If using NaOH, maintain the pH between 9 and 10.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in 1,4-dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 10-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Adjust the pH of the aqueous residue to ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

N-Cbz Protection Protocol

This protocol is adapted from general procedures for the Cbz protection of amino acids.[4][5][6]

Materials:

  • This compound

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Water

  • Diethyl ether or Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 equiv) in an aqueous solution of sodium carbonate (2.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise via a dropping funnel while maintaining vigorous stirring. Ensure the temperature remains below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

  • A white precipitate of the N-Cbz protected amino acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

N-Fmoc Protection Protocol

This protocol is based on the N-Fmoc protection of a structurally similar amino acid, 3-amino-3-(4-cyanophenyl)propanoic acid.[7]

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 equiv) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (6.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Fmoc-OSu (1.25 equiv) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Fmoc protected product.

Visualizations

The following diagrams illustrate the general workflow and chemical transformations involved in the N-protection of this compound.

G General Workflow for N-Protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_aa This compound reaction Mixing and Stirring (Controlled Temperature and Time) start_aa->reaction start_reagent Protecting Group Reagent (Boc₂, Cbz-Cl, Fmoc-OSu) start_reagent->reaction start_base Base (Et₃N, NaOH, NaHCO₃) start_base->reaction start_solvent Solvent System (e.g., Dioxane/Water) start_solvent->reaction workup_ph pH Adjustment reaction->workup_ph workup_extraction Solvent Extraction workup_ph->workup_extraction workup_drying Drying workup_extraction->workup_drying workup_concentration Concentration workup_drying->workup_concentration product N-Protected This compound workup_concentration->product

Caption: General experimental workflow for N-protection.

G N-Protection Chemical Transformations cluster_boc Boc Protection cluster_cbz Cbz Protection cluster_fmoc Fmoc Protection AminoAcid This compound H₂N-R BocReagent Di-tert-butyl dicarbonate (Boc)₂O CbzReagent Benzyl Chloroformate Cbz-Cl FmocReagent Fmoc-OSu BocProduct N-Boc Protected Boc-HN-R BocReagent->BocProduct  Base, Solvent CbzProduct N-Cbz Protected Cbz-HN-R CbzReagent->CbzProduct  Base, Solvent FmocProduct N-Fmoc Protected Fmoc-HN-R FmocReagent->FmocProduct  Base, Solvent

References

Troubleshooting & Optimization

troubleshooting guide for synthesis of fluorinated beta-amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fluorinated β-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing fluorinated β-amino acids?

A1: The two main strategies for synthesizing fluorinated β-amino acids are:

  • Selective fluorination: This involves the direct fluorination of a pre-existing β-amino acid framework.

  • Fluorinated building block approach: This method utilizes small, readily available fluorinated molecules as starting materials.

Additionally, fluorine-containing β-lactams are often used as key intermediates in the synthesis of these compounds.[1][2][3]

Q2: What are some common reactions used to construct the carbon backbone of fluorinated β-amino acids?

A2: Common carbon-carbon bond-forming reactions include:

  • Mannich-type reactions: This is a three-component condensation reaction involving an aldehyde, an amine, and a compound with an acidic proton (like a ketone or ester).[4][5][6][7] It is a versatile method for producing β-amino carbonyl compounds.[4][6][7]

  • Reformatsky reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester, which can be a precursor to β-amino acids.[8][9][10][11] Reformatsky enolates are less reactive than lithium enolates or Grignard reagents, which prevents side reactions like nucleophilic addition to the ester group.[9][10]

  • Conjugate addition: This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Q3: What are the common challenges associated with the synthesis of fluorinated imines for Mannich reactions?

A3: The synthesis of fluorinated imines can be challenging. One approach to overcome the inaccessibility of these imines is to synthesize the corresponding functionalized amines from simple fluoroacetic acid-derived amides using Schwartz's reagent.[12][13] Mechanochemical methods, such as manual grinding of fluorinated benzaldehydes with anilines, have also been shown to produce fluorinated imines in good to excellent yields without the need for post-synthetic purification.[14]

Q4: How does the presence of fluorine affect the reactivity of substrates in these synthetic reactions?

A4: Fluorine's high electronegativity can have a profound effect on the reactivity of a molecule. For instance, fluorine substitution can significantly increase the rate of nucleophilic cleavage of strained rings like aziridines.[15] In nucleophilic aliphatic substitution reactions, the introduction of fluorine close to the reaction center can decelerate the reaction rate.[16] The effects of fluorine can be complex and may lead to new reactivities not observed in their non-fluorinated counterparts.[17]

Troubleshooting Guides

Low Reaction Yield

Q: I am experiencing low yields in my Mannich reaction for the synthesis of a fluorinated β-amino acid. What are the potential causes and solutions?

A: Low yields in Mannich reactions with fluorinated substrates can stem from several factors. Here's a troubleshooting guide:

Possible Cause Suggested Solutions
Poor imine formation Ensure anhydrous conditions, as water can hydrolyze the imine. Consider using a dehydrating agent like molecular sieves. For challenging substrates, consider synthesizing the imine in a separate step before the Mannich reaction.
Low reactivity of the fluorinated imine The electron-withdrawing nature of fluorine can deactivate the imine. Consider using a stronger Lewis acid catalyst to activate the imine.[18][19] A frustrated Lewis acid/Brønsted base pair can also be effective in promoting the reaction.[20][21]
Inefficient catalyst The choice of catalyst is crucial. For asymmetric reactions, screen different chiral catalysts, such as cinchona alkaloid derivatives or squaramide-based organocatalysts, as their efficiency can be highly substrate-dependent.[4][6][22]
Suboptimal reaction conditions Optimize the reaction temperature, solvent, and concentration. For some cinchona alkaloid-catalyzed reactions, lower temperatures have been shown to improve enantioselectivity.[22]

Q: My Reformatsky reaction is giving a low yield of the desired β-hydroxy ester. What can I do to improve it?

A: Here are some troubleshooting tips for a low-yielding Reformatsky reaction with fluorinated substrates:

Possible Cause Suggested Solutions
Inactive zinc Activate the zinc dust prior to the reaction. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. A small amount of iodine can also be used to initiate the reaction.[23]
Side reactions The Reformatsky enolate can participate in side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Unfavorable reaction conditions A one-pot asymmetric Reformatsky reaction of ethyl bromodifluoroacetate with benzaldehyde promoted by diethylzinc under mild conditions (0°C) has been shown to be effective.[8][24] For reactions with ketones, a one-step protocol at -40°C with diethylzinc activation can give high yields and enantiomeric excesses.[8][24]
Poor Stereoselectivity

Q: I am struggling with poor diastereoselectivity in the synthesis of my fluorinated β-amino acid. How can I improve it?

A: Achieving high diastereoselectivity can be challenging. Consider the following:

Possible Cause Suggested Solutions
Ineffective chiral auxiliary The choice of chiral auxiliary can significantly influence the diastereoselectivity. If using a chiral auxiliary, consider screening different auxiliaries. For example, in the diastereoselective reduction of chiral β-enamino esters, (-)-8-phenylmenthol has been shown to be an effective chiral auxiliary.[25]
Lack of chelation control For reactions involving additions to carbonyls with a stereocenter at the α-position, chelation control can be used to direct the stereochemical outcome. Using a chelating Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄) can favor the formation of one diastereomer.[26] Conversely, a non-chelating Lewis acid (e.g., BF₃·OEt₂) can favor the other diastereomer.[26]
Suboptimal reducing agent In the reduction of γ-fluorinated β-enamino esters, the use of ZnI₂/NaBH₄ in a non-chelating aprotic medium has been shown to provide good diastereoselectivity.[25]
Protecting group effects The nature of the protecting group on the nitrogen atom can influence diastereoselectivity. In some fluorination reactions, larger protecting groups have been shown to increase the selectivity for the syn-isomer.
Purification Challenges

Q: I am having difficulty purifying my fluorinated β-amino acid. What purification strategies are recommended?

A: The unique properties of fluorinated compounds can make purification challenging, but also offer specialized solutions.

Problem Suggested Solutions
Poor peak shape in HPLC This can be due to interactions between the polar fluorinated analyte and the stationary phase. Try using a deactivated (end-capped) column or a column with a fluorinated stationary phase.[27][28] Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can also improve peak shape.[27] Adding mobile phase modifiers like trifluoroacetic acid (TFA) can be beneficial.[27]
Co-elution with impurities Optimize the selectivity of your chromatography. This can be achieved by changing the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase) or the organic modifier in your mobile phase (e.g., switching from acetonitrile to methanol).[27]
Difficulty with traditional chromatography Consider using Fluorous Solid-Phase Extraction (F-SPE) . This technique is particularly useful for compounds with a high fluorine content. The crude reaction mixture is loaded onto a fluorous silica gel cartridge. Non-fluorinated impurities are washed away with a "fluorophobic" solvent (e.g., 80:20 methanol/water), and the desired fluorinated compound is then eluted with a "fluorophilic" solvent (e.g., methanol or acetone).[29]
Protecting Group Issues

Q: I am encountering problems with the removal of the Fmoc protecting group from my fluorinated β-amino acid. What could be the issue?

A: The standard deprotection of the Fmoc group is achieved using a base, typically piperidine.[1][30][31]

Possible Cause Suggested Solutions
Incomplete deprotection The electron-withdrawing effect of nearby fluorine atoms could potentially decrease the acidity of the proton on the fluorenyl group, slowing down the deprotection. Increase the reaction time or the concentration of piperidine. Ensure the resin is well-swollen in the solvent (e.g., DMF) to allow for efficient access of the reagent.
Side reactions Aspartimide formation is a known side reaction during Fmoc deprotection, especially with aspartic acid residues. While not directly related to fluorine, it's a common issue in peptide synthesis. Using a different base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), in combination with piperidine can sometimes mitigate this.

Experimental Protocols

General Protocol for Asymmetric Mannich Reaction

This protocol provides a general guideline for a cinchona alkaloid-catalyzed asymmetric Mannich reaction. Optimization of the catalyst, solvent, and temperature may be necessary for specific substrates.[22]

  • Imine Formation (if not pre-formed): To a solution of the aldehyde (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂), add the amine (1.0 mmol). If necessary, add a dehydrating agent like MgSO₄. Stir at room temperature until imine formation is complete (monitored by TLC or NMR).

  • Mannich Reaction: To a solution of the imine (1.0 mmol) and the malonate (1.5 mmol) in the chosen solvent (e.g., acetone) at the optimized temperature (e.g., -60 °C), add the cinchona alkaloid-based catalyst (e.g., 10-20 mol%).

  • Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with saturated aq. NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reformatsky Reaction

This protocol is a general procedure for a zinc-mediated Reformatsky reaction.[23]

  • Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust (5.0 eq) and a crystal of iodine. Heat the flask gently with a heat gun until the iodine sublimes. Cool the flask to room temperature.

  • Reaction Setup: Add anhydrous toluene to the activated zinc. To this suspension, add the α-bromoacetate (2.0 eq). Then, add a solution of the ketone or aldehyde (1.0 eq) in toluene.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 30 minutes, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and quench with water. Filter the suspension and extract the filtrate with an ether-based solvent (e.g., MTBE).

  • Purification: Combine the organic phases, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Visualizations

General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product A Fluorinated Building Block or β-Amino Acid Precursor B Protection of Functional Groups (e.g., Amine) A->B C Key C-C Bond Formation (e.g., Mannich, Reformatsky) B->C D Further Transformations (e.g., Reduction, Fluorination) C->D E Deprotection D->E F Purification (e.g., HPLC, F-SPE) E->F G Fluorinated β-Amino Acid F->G

Caption: General workflow for the synthesis of fluorinated β-amino acids.

Troubleshooting Decision Tree

G cluster_yield Low Yield cluster_stereo Poor Stereoselectivity cluster_purification Purification Issues start Problem Encountered low_yield Low Yield start->low_yield poor_stereo Poor Stereoselectivity start->poor_stereo purification_issue Purification Issues start->purification_issue check_reagents Check Reagent Purity & Activation low_yield->check_reagents optimize_catalyst Optimize Catalyst & Conditions check_reagents->optimize_catalyst If reagents are pure change_strategy Consider Alternative Synthetic Route optimize_catalyst->change_strategy If still low yield change_auxiliary Screen Chiral Auxiliaries poor_stereo->change_auxiliary chelation_control Investigate Chelation Control change_auxiliary->chelation_control If applicable optimize_reductant Optimize Reducing Agent chelation_control->optimize_reductant For reductions optimize_hplc Optimize HPLC Conditions purification_issue->optimize_hplc try_fspe Utilize Fluorous Solid-Phase Extraction optimize_hplc->try_fspe If co-elution persists recrystallization Screen Recrystallization Solvents try_fspe->recrystallization For final polishing

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the coupling efficiency of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid in your solid-phase peptide synthesis (SPPS) experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid potentially challenging?

A1: The coupling of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid, a β-amino acid, can present challenges due to steric hindrance from the bulky 3-fluorophenyl group at the β-position. This can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to lower coupling efficiencies and the need for optimized reaction conditions compared to standard α-amino acids.

Q2: Which coupling reagents are recommended for this amino acid?

A2: For sterically hindered β-amino acids like Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid, more potent coupling reagents are generally recommended. Uronium/aminium salts such as HATU, HBTU, and HCTU, as well as phosphonium salts like PyBOP, are often more effective than standard carbodiimide reagents like DIC/HOBt.[1] These more powerful reagents can help overcome the steric barrier and drive the reaction to completion.

Q3: What is a typical coupling time for Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid?

A3: Due to potential steric hindrance, a longer coupling time compared to standard α-amino acids is advisable. While a standard coupling time might be 1-2 hours, for this β-amino acid, extending the reaction time to 2-4 hours or even longer may be necessary to ensure complete coupling.[2] Monitoring the reaction with a qualitative test like the Kaiser test is crucial to determine the appropriate reaction time for your specific sequence.

Q4: Can the fluorine atom on the phenyl ring affect the coupling reaction?

A4: The fluorine atom is an electron-withdrawing group, which can slightly alter the electronic properties of the phenyl ring. However, the primary challenge in the coupling of this amino acid is generally considered to be the steric bulk of the substituted phenyl group rather than the electronic effect of the fluorine atom.

Q5: Are there any specific side reactions to be aware of when using this amino acid?

A5: Besides incomplete coupling, a potential side reaction to be mindful of is racemization, although this is generally a greater concern for α-amino acids.[3] Using an appropriate coupling reagent and minimizing pre-activation time can help mitigate this risk. Additionally, with β-amino acids, there is a possibility of forming stable secondary structures on the solid support, which can lead to aggregation and hinder subsequent deprotection and coupling steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency (Positive Kaiser Test after Coupling) 1. Steric Hindrance: The bulky 3-fluorophenyl group is hindering the coupling reaction. 2. Inefficient Activation: The chosen coupling reagent is not potent enough. 3. Insufficient Reaction Time: The coupling reaction has not gone to completion. 4. Peptide Aggregation: The growing peptide chain is aggregated on the resin, blocking the N-terminus.1. Double Coupling: Perform a second coupling step with fresh reagents. 2. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or PyBOP instead of DIC/HOBt. 3. Increase Coupling Time: Extend the reaction time to 4 hours or longer, monitoring with the Kaiser test. 4. Optimize Solvent: Use NMP instead of DMF, or a mixture of solvents (e.g., DMF/DCM) to improve solvation and disrupt aggregation.
Formation of Deletion Sequences 1. Incomplete Fmoc Deprotection: The Fmoc group was not fully removed from the previous amino acid. 2. Incomplete Coupling: The current amino acid failed to couple to all available N-termini.1. Optimize Deprotection: Ensure fresh 20% piperidine in DMF is used and consider extending the deprotection time or performing a second deprotection step. 2. Implement Double Coupling: Routinely use a double coupling protocol for this sterically hindered amino acid.
Racemization Over-activation of the Amino Acid: The activated amino acid is left for too long before coupling, especially with certain bases.1. Use In Situ Activation: Add the coupling reagent directly to the mixture of the amino acid and the resin-bound peptide. 2. Choose a Weaker Base: Consider using a weaker base like 2,4,6-collidine instead of DIPEA, particularly with uronium/aminium salt reagents.[3]

Quantitative Data on Coupling Reagent Performance

Coupling Reagent Class General Coupling Efficiency for Hindered Amino Acids Typical Reaction Time for Hindered Amino Acids Key Advantages Potential Drawbacks
HATU Uronium/Aminium SaltVery High (>99%)1 - 2 hoursHighly reactive, effective for hindered couplings.[1]Higher cost, potential for guanidinylation side reaction.
HCTU Uronium/Aminium SaltVery High (>99%)1 - 2 hoursSimilar reactivity to HATU, often more cost-effective.Potential for side reactions similar to other uronium salts.
PyBOP Phosphonium SaltHigh (>98%)1 - 3 hoursEfficient, avoids guanidinylation side reaction.Byproducts can be difficult to remove.
DIC/HOBt CarbodiimideModerate to High (95-99%)2 - 4 hours or longerCost-effective, simple byproducts.[3]Slower reaction rates, may require double coupling for complete reaction.[4]

Experimental Protocols

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered β-amino acids.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling is recommended.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Coupling using DIC/HOBt

This protocol is a more cost-effective option but may require longer reaction times or a double coupling step.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in DMF for 30 minutes. Drain the solvent.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For sterically hindered amino acids, extending the reaction time may be necessary.

  • Monitoring: Perform a Kaiser test. If the test is positive, indicating incomplete coupling, perform a second coupling with fresh reagents.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Visualizations

experimental_workflow start Start: Resin with free N-terminus coupling Amino Acid Coupling (Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid + Coupling Reagent + Base in DMF) start->coupling wash1 Wash (DMF) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test double_coupling Repeat Coupling Step kaiser_test->double_coupling Positive wash2 Wash (DMF) kaiser_test->wash2 Negative double_coupling->wash1 next_step Proceed to next Fmoc Deprotection wash2->next_step

Caption: General workflow for a single coupling cycle of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid.

Caption: Troubleshooting logic for incomplete coupling of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid.

References

Technical Support Center: Synthesis of 3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-fluorophenyl)propanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are available, with the most common being the Rodionov reaction, the Mannich reaction, and the Hofmann rearrangement. Enzymatic synthesis using microorganisms such as Rhodococcus species is also a viable and increasingly popular green alternative. Each method has its own set of advantages and potential side reactions.

Q2: What is the typical purity I can expect for commercially available this compound?

A2: Commercially available this compound typically has a purity of 97% or higher. For pharmaceutical applications, it is crucial to obtain a detailed Certificate of Analysis (CoA) from the supplier, which should include the purity determined by methods like HPLC or NMR, and a profile of any significant impurities.[1]

Q3: What are the general categories of impurities I might encounter?

A3: Regardless of the synthetic route, you may encounter impurities such as unreacted starting materials, byproducts from side reactions, and diastereomers if a chiral synthesis is not perfectly controlled. In peptide synthesis, which shares some similarities in terms of amino acid handling, common impurities can also include deletion or insertion sequences and products of oxidation or reduction.

Troubleshooting Guides for Synthetic Routes

Below are detailed troubleshooting guides for common issues encountered in the primary synthetic routes for this compound.

Rodionov Reaction

The Rodionov reaction involves the condensation of 3-fluorobenzaldehyde, malonic acid, and a source of ammonia (typically ammonium acetate).

Experimental Protocol:

A mixture of 3-fluorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent (e.g., ethanol) is heated under reflux. The product precipitates upon cooling and can be isolated by filtration.

Potential Issues and Troubleshooting:

Observed Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Ensure a molar excess of ammonium acetate.- Increase reaction time and/or temperature.- Use a higher boiling point solvent like isopropanol.
Formation of side products.- See "Common Side Reactions" table below. Optimize reaction conditions to minimize their formation.
Presence of Cinnamic Acid Derivatives Knoevenagel condensation of 3-fluorobenzaldehyde and malonic acid followed by decarboxylation.- Use a larger excess of ammonia source to favor the Michael addition of ammonia.- Control the reaction temperature to avoid excessive elimination.
Formation of Ylidenemalonic Acid Knoevenagel condensation product without subsequent Michael addition or decarboxylation.- Ensure sufficient ammonia is present to react with the intermediate.- Lowering the reaction temperature might favor the desired pathway.
Difficult Purification Presence of polar impurities.- Recrystallization from a suitable solvent system (e.g., water/ethanol mixture).- Ion-exchange chromatography can be effective for separating the amino acid from neutral or acidic impurities.

Common Side Reactions in Rodionov Synthesis

Side Product Formation Mechanism Typical Amount (%) Mitigation Strategy
3-Fluorocinnamic acidKnoevenagel condensation followed by decarboxylation.5-15Increase molar ratio of ammonium acetate to malonic acid.
2-(3-Fluorophenyl)ylidene)malonic acidKnoevenagel condensation.2-10Ensure an adequate excess of ammonia and control reaction time.
Unreacted 3-fluorobenzaldehydeIncomplete reaction.VariableIncrease reaction time and/or temperature.

Reaction Pathway: Rodionov Synthesis

Rodionov_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Iminium Ion Iminium Ion 3-Fluorobenzaldehyde->Iminium Ion + Ammonia Side Products Side Products 3-Fluorobenzaldehyde->Side Products + Malonic Acid (Knoevenagel) Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate - H+ Ammonia Ammonia This compound This compound Iminium Ion->this compound + Enolate - CO2 Mannich_Workflow Start Start Reactants Mix 3-Fluorobenzaldehyde, Ammonia Source, and Ketene Silyl Acetal Start->Reactants AddCatalyst Add Lewis Acid Catalyst Reactants->AddCatalyst Reaction Stir at Controlled Temperature AddCatalyst->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Final Product Purify->Product Hofmann_Troubleshooting Low Yield Low Yield Incomplete Reaction Incomplete Reaction Incomplete Reaction->Low Yield Increase Temp/Time Increase Temp/Time Incomplete Reaction->Increase Temp/Time Solution Check Reagent Stoichiometry Check Reagent Stoichiometry Incomplete Reaction->Check Reagent Stoichiometry Solution Side Reactions Side Reactions Side Reactions->Low Yield Urea Formation Urea Formation Side Reactions->Urea Formation Ring Halogenation Ring Halogenation Side Reactions->Ring Halogenation Dilute Reaction Dilute Reaction Urea Formation->Dilute Reaction Solution Milder Halogenating Agent Milder Halogenating Agent Ring Halogenation->Milder Halogenating Agent Solution Enzymatic_Cascade Substrate 3-Cyano-3-(3-fluorophenyl) propanoic acid precursor Amide 3-Amino-3-(3-fluorophenyl) propanamide Substrate->Amide Nitrile Hydratase Product 3-Amino-3-(3-fluorophenyl) propanoic acid Amide->Product Amidase

References

Technical Support Center: Purification of 3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Amino-3-(3-fluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities can arise from the starting materials and side reactions during synthesis. A prevalent synthetic route involves the reaction of 3-fluorobenzaldehyde, malonic acid, and a nitrogen source.[1] Potential impurities include:

  • Unreacted starting materials: 3-fluorobenzaldehyde, malonic acid.

  • Side-products: Byproducts from condensation reactions.

  • Positional isomers: Impurities from minor amounts of 2- or 4-fluorobenzaldehyde in the starting material.

  • Enantiomeric impurities: The presence of the undesired enantiomer in a chirally pure product.

Q2: Why is my this compound showing poor solubility during purification?

A2: this compound is a zwitterionic compound, meaning it has both a positive (amino group) and a negative (carboxylic acid group) charge in the same molecule.[2][3] This can lead to strong intermolecular interactions and a crystalline lattice structure with high lattice energy, resulting in lower solubility in many common organic solvents. The zwitterionic nature is most pronounced at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly increase its solubility by converting the zwitterion into a cationic (at low pH) or anionic (at high pH) species.

Q3: What is the recommended purity level for this compound used in drug development?

A3: For applications in drug development, a high purity level is crucial. A purity of greater than 97% is commonly required to avoid interference with subsequent reactions and to ensure the safety and efficacy of the final product.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Crystallization Issues

Problem: The compound "oils out" during crystallization instead of forming crystals.

Possible Cause Troubleshooting Step Expected Outcome
High impurity levels 1. Analyze the crude material by HPLC or NMR to identify and quantify impurities. 2. Perform a pre-purification step such as column chromatography to remove major impurities.Reduced impurity load will facilitate crystal lattice formation.
Solvent system is not optimal 1. Screen a variety of solvent/anti-solvent systems. Good solvents can include water (with pH adjustment) or polar protic solvents. Anti-solvents can be less polar organic solvents. 2. Try a slow cooling or vapor diffusion method to allow for gradual saturation.Identification of a solvent system that promotes orderly crystal growth over amorphous precipitation.
Supersaturation is too high 1. Reduce the concentration of the compound in the solvent. 2. Employ a slower cooling rate or a more gradual addition of the anti-solvent.Slower approach to supersaturation allows for nucleation and controlled crystal growth.
Presence of residual solvents from a previous step Ensure the crude material is thoroughly dried before attempting crystallization.Removal of interfering solvents will improve the predictability of the crystallization process.

Problem: The crystallized product has low purity.

Possible Cause Troubleshooting Step Expected Outcome
Co-crystallization of impurities 1. Recrystallize the material from a different solvent system. 2. If dealing with enantiomeric impurities, consider chiral resolution techniques prior to final crystallization.Improved purity by excluding impurities from the crystal lattice.
Incomplete removal of mother liquor 1. Wash the crystals with a small amount of cold, fresh solvent in which the compound has low solubility. 2. Ensure efficient filtration and drying of the crystals.Removal of surface impurities adhering to the crystals.
Chromatographic Purification Issues (HPLC)

Problem: Poor peak shape (tailing or fronting) in HPLC analysis.

Possible Cause Troubleshooting Step Expected Outcome
Secondary interactions with the stationary phase 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.[4] 2. Add a competing base or acid to the mobile phase to mask active sites on the stationary phase. 3. Use a column with a different stationary phase chemistry, such as one with end-capping.Symmetrical, Gaussian peak shape.
Column overload 1. Reduce the injection volume or the concentration of the sample.[4]Improved peak symmetry at lower sample loads.
Incompatible injection solvent Dissolve the sample in the initial mobile phase or a weaker solvent.Sharper, more symmetrical peaks.

Problem: Poor resolution between the enantiomers of this compound in chiral HPLC.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate chiral stationary phase (CSP) 1. Screen different types of CSPs, such as polysaccharide-based (e.g., Chiralpak), macrocyclic glycopeptide-based (e.g., Chirobiotic T), or crown ether-based phases.[5][6]Identification of a CSP that provides enantiomeric recognition.
Suboptimal mobile phase composition 1. Vary the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and its concentration. 2. Add acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) to the mobile phase to improve interaction with the CSP.Enhanced separation factor (α) and resolution (Rs) between the enantiomers.
Temperature effects Optimize the column temperature. Lower temperatures often improve resolution in chiral separations.Improved resolution due to changes in the thermodynamics of the chiral recognition process.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Purity

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD). These are often effective for a broad range of compounds.

    • If resolution is not achieved, screen a macrocyclic glycopeptide-based column (e.g., Chirobiotic T), which can be effective for polar and zwitterionic compounds.[6]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane/isopropanol (90:10 v/v). If the compound is basic, add 0.1% diethylamine. If acidic, add 0.1% trifluoroacetic acid.

    • Reversed Phase: Use a mobile phase of acetonitrile/water with a buffer (e.g., ammonium acetate or formate) to control the pH.

    • Polar Organic Mode: Use polar solvents like methanol or ethanol, which can be effective with certain CSPs.

  • Optimization:

    • Adjust the ratio of the organic modifier to fine-tune retention and resolution.

    • Vary the column temperature between 10°C and 40°C to assess its impact on selectivity.

    • Optimize the flow rate for the best balance of resolution and analysis time.

Protocol 2: Recrystallization for Final Purification

  • Solvent Selection:

    • Determine the solubility of the crude this compound in various solvents at room temperature and at elevated temperatures. Good solvents will show a significant increase in solubility with temperature.

    • Common solvents to screen include water (with pH adjustment), ethanol, methanol, and mixtures thereof.

  • Procedure:

    • Dissolve the crude compound in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of pure product can induce crystallization if it does not start spontaneously.

    • Further cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Chiral HPLC Stationary Phases for Enantiomeric Separation

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseAdvantagesDisadvantages
Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) Normal Phase (Hexane/Alcohol)Broad applicability, high loading capacity for preparative separations.May require non-polar solvents in which the analyte has low solubility.
Macrocyclic Glycopeptide (e.g., Chirobiotic T) Reversed Phase, Polar OrganicGood for polar and zwitterionic compounds, compatible with LC-MS.[6]Can have lower loading capacity than polysaccharide phases.
Crown Ether-based (e.g., Crownpak CR(+)) Reversed Phase (Aqueous acid)Excellent for primary amines.Limited to analytes with primary amino groups.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product chromatography Column Chromatography (Optional Pre-purification) start->chromatography crystallization Crystallization chromatography->crystallization hplc Purity Check (HPLC) crystallization->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) hplc->chiral_hplc final_product Pure Product (>97%) chiral_hplc->final_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_crystallization Crystallization Problems cluster_hplc HPLC Problems start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type oiling_out Oiling Out issue_type->oiling_out Crystallization low_purity_xtal Low Purity issue_type->low_purity_xtal Crystallization peak_shape Poor Peak Shape issue_type->peak_shape Chromatography resolution Poor Enantiomeric Resolution issue_type->resolution Chromatography solution1 Pre-purify, screen solvents oiling_out->solution1 Check Impurities & Solvents solution2 Use different solvent system low_purity_xtal->solution2 Recrystallize & Wash solution3 Optimize HPLC method peak_shape->solution3 Adjust Mobile Phase pH & Sample Load solution4 Systematic method development resolution->solution4 Screen CSPs & Mobile Phases

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Synthesis of 3-Fluorophenyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-fluorophenyl-beta-alanine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-fluorophenyl-beta-alanine, offering potential causes and solutions to improve reaction outcomes.

Problem 1: Low Yield in the Michael Addition of Ammonia to 3-Fluorocinnamic Acid

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to suboptimal reaction conditions.

  • Side Reactions: Formation of byproducts, such as bis-adducts (3,3'-iminodipropionic acid derivatives), can reduce the yield of the desired product.

  • Poor Solubility: The starting material, 3-fluorocinnamic acid, may have limited solubility in the chosen solvent, hindering the reaction rate.

  • Inefficient Catalyst: If a catalyst is used, it may not be active enough or may have been poisoned.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Increase the reaction temperature to improve the reaction rate. For the ammoniation of acrylic acid, high temperatures and pressures can increase the yield to over 90%.[1]

    • Pressure: Conduct the reaction in a sealed vessel to maintain a high concentration of ammonia and prevent its evaporation, especially when using ammonia gas or aqueous ammonia at elevated temperatures.

    • Reaction Time: Extend the reaction time to ensure the reaction proceeds to completion. Monitor the reaction progress using techniques like TLC or HPLC.

  • Minimize Side Reactions:

    • Ammonia Concentration: Use a large excess of ammonia to favor the formation of the primary amine and reduce the formation of the secondary amine byproduct.

  • Improve Solubility:

    • Solvent Selection: Choose a solvent in which both 3-fluorocinnamic acid and the ammonia source are soluble. Protic solvents like water or ethanol are often used for ammonia additions.

  • Catalyst Considerations:

    • While the direct addition of ammonia may not require a catalyst, related reactions for the synthesis of β-amino acids can be catalyzed. Ensure the chosen catalyst is appropriate for the reaction and is not deactivated.

Problem 2: Formation of Impurities and Difficulty in Purification

Potential Causes:

  • Side Reactions: As mentioned, the formation of 3,3'-iminodipropionic acid and its salts is a common issue in β-alanine synthesis.[2]

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of 3-fluorocinnamic acid in the final product.

  • Hydrolysis of Intermediates: If the synthesis involves nitrile intermediates, incomplete hydrolysis can leave impurities.

Solutions:

  • Control Reaction Conditions: Optimizing reaction conditions as described above can minimize the formation of side products.

  • Purification Strategies:

    • Crystallization: Recrystallization is a common method for purifying amino acids. A patent on the purification of β-alanine suggests dissolving the impure product in a hot saturated aqueous solution of β-alanine and then cooling to crystallize the pure product.[2] Another approach involves precipitating the product from a solution by adding a miscible non-solvent, such as precipitating β-alanine from an aqueous solution with methanol.[2]

    • Ion-Exchange Chromatography: This technique is effective for separating amino acids from other charged or uncharged molecules.

    • Treatment with a Secondary Amine: A patented method for purifying β-alanine involves treating the crude product with a sterically hindered secondary amine to convert the 3,3'-iminodipropionic acid impurity into a salt that is soluble in methanol, allowing the pure β-alanine to be precipitated.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-fluorophenyl-beta-alanine.

Q1: What are the primary synthetic routes to 3-fluorophenyl-beta-alanine?

There are several established methods for the synthesis of β-amino acids, which can be adapted for 3-fluorophenyl-beta-alanine:

  • Michael Addition to 3-Fluorocinnamic Acid: This is a direct approach where ammonia or an ammonia equivalent is added across the double bond of 3-fluorocinnamic acid or its ester. This method is atom-economical but can be challenging due to the potential for side reactions.

  • Reductive Amination of a β-Keto Acid: This involves the reaction of a β-keto acid precursor with an amine source in the presence of a reducing agent. For example, the reductive amination of 3-fluoro-3-phenylpyruvic acid can produce β-fluorophenylalanine.[3]

  • Enzymatic Synthesis: Biocatalytic methods offer high selectivity and milder reaction conditions.

    • Phenylalanine Ammonia Lyases (PALs): These enzymes can catalyze the addition of ammonia to cinnamic acid derivatives. Engineered PALs have been used for the synthesis of various L-phenylalanine analogues.[4][5][6][7]

    • Rhodococcus Species: Certain strains of Rhodococcus can be used as biocatalysts for the synthesis of β-amino acids.[8][9][10][11][12]

  • Other Methods: Other synthetic strategies include the Arndt-Eistert homologation of α-amino acids and Mannich-type reactions.[13][14][15]

Q2: How can I improve the enantioselectivity of the synthesis?

For applications requiring a specific enantiomer of 3-fluorophenyl-beta-alanine, several asymmetric synthesis strategies can be employed:

  • Chiral Catalysts: Use of chiral catalysts in reactions like the Mannich reaction or conjugate addition can induce enantioselectivity.

  • Enzymatic Resolution: A racemic mixture of the product or an intermediate can be resolved using enzymes that selectively act on one enantiomer. For instance, lipases or acylases can be used for the enantioselective hydrolysis of N-acyl β-amino acids.

  • Enzymatic Asymmetric Synthesis: Employing enzymes like PALs can directly produce the desired enantiomer with high enantiomeric excess.[4][5]

Q3: What are the key parameters to control for a successful synthesis?

The critical parameters depend on the chosen synthetic route. However, some general considerations include:

  • Temperature and Pressure: These are crucial for reactions involving gases like ammonia and can significantly influence reaction rates and equilibrium positions.

  • Stoichiometry of Reactants: The ratio of reactants, particularly the excess of the ammonia source, is critical to maximize the yield of the desired product and minimize side reactions.

  • Choice of Solvent: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions.

  • Catalyst Selection and Loading: In catalytic reactions, the choice of catalyst and its concentration are key to achieving high efficiency and selectivity.

  • pH Control: For enzymatic reactions and some chemical reactions in aqueous media, maintaining the optimal pH is essential for enzyme activity and reaction outcome.

Data Presentation

Table 1: Comparison of General Synthetic Methods for β-Amino Acids
Synthesis MethodKey AdvantagesKey DisadvantagesTypical Yield Range (General β-Amino Acids)
Michael Addition Atom-economical, direct route.Potential for side reactions (e.g., bis-addition), may require harsh conditions.40-90%
Reductive Amination Good control over stereochemistry with chiral reducing agents or catalysts.Requires a suitable keto-acid precursor, which may involve multiple synthetic steps.60-85%
Enzymatic Synthesis (e.g., PALs) High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability can be a limitation, substrate scope may be narrow for wild-type enzymes.70-99% (for specific substrates)[4][5]
Arndt-Eistert Homologation Reliable for converting α-amino acids to β-amino acids with retention of stereochemistry.Involves hazardous reagents like diazomethane.50-70%

Experimental Protocols

General Protocol for Michael Addition of Ammonia to a Cinnamic Acid Derivative

This is a generalized protocol and requires optimization for 3-fluorocinnamic acid.

  • Reaction Setup: In a high-pressure reactor, dissolve the substituted cinnamic acid in a suitable solvent (e.g., water or ethanol).

  • Addition of Ammonia: Add a significant excess of aqueous ammonia or charge the reactor with ammonia gas to the desired pressure.

  • Reaction: Heat the sealed reactor to the desired temperature (e.g., 100-150°C) with stirring for a specified time (e.g., 12-24 hours).

  • Work-up: After cooling the reactor, vent any excess ammonia. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by using ion-exchange chromatography.

General Protocol for Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

This protocol is based on literature procedures for PAL-catalyzed amination of cinnamic acids and needs to be adapted for 3-fluorocinnamic acid.

  • Reaction Mixture: Prepare a buffered solution (e.g., ammonium carbonate buffer) at the optimal pH for the chosen PAL enzyme (typically pH 9.5-10.5).[7]

  • Substrate and Enzyme: Dissolve the 3-fluorocinnamic acid in the buffer to the desired concentration. Add the PAL enzyme (as a purified enzyme or whole-cell biocatalyst).

  • Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) with gentle agitation.

  • Monitoring: Monitor the conversion of the substrate to the product by HPLC.

  • Work-up and Purification: Once the reaction is complete, the enzyme can be removed by filtration (if immobilized or as whole cells) or denaturation followed by centrifugation. The product can then be isolated from the reaction mixture, for example, by acidification to precipitate the amino acid, followed by filtration and washing.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis Route cluster_enzymatic Enzymatic Synthesis Route Start_Chem 3-Fluorocinnamic Acid Reaction_Chem Michael Addition (High T, High P) Start_Chem->Reaction_Chem Ammonia Ammonia (excess) Ammonia->Reaction_Chem Crude_Product_Chem Crude 3-Fluorophenyl-beta-alanine Reaction_Chem->Crude_Product_Chem Purification_Chem Purification (Crystallization / Chromatography) Crude_Product_Chem->Purification_Chem Final_Product_Chem Pure 3-Fluorophenyl-beta-alanine Purification_Chem->Final_Product_Chem Start_Enz 3-Fluorocinnamic Acid Reaction_Enz Biocatalytic Amination (Aqueous Buffer, Mild Conditions) Start_Enz->Reaction_Enz PAL Phenylalanine Ammonia Lyase (PAL) PAL->Reaction_Enz Crude_Product_Enz Crude 3-Fluorophenyl-beta-alanine Reaction_Enz->Crude_Product_Enz Purification_Enz Purification (Enzyme Removal, Precipitation) Crude_Product_Enz->Purification_Enz Final_Product_Enz Pure (L)-3-Fluorophenyl-beta-alanine Purification_Enz->Final_Product_Enz

Caption: Comparative workflow for chemical vs. enzymatic synthesis.

Troubleshooting_Yield Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Purification_Loss Loss during Purification? Low_Yield->Purification_Loss Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Solution Increase_Ammonia Increase Ammonia Excess Side_Reactions->Increase_Ammonia Solution Optimize_Purification Optimize Purification Method (e.g., different solvent, chromatography) Purification_Loss->Optimize_Purification Solution

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Preventing Racemization in Fluorinated Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the synthesis of fluorinated amino acids, ensuring the stereochemical integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in fluorinated amino acid synthesis?

A1: Racemization is the conversion of a single enantiomer (a non-superimposable mirror image molecule) into an equal mixture of both enantiomers. In the context of amino acids, this typically means the conversion of the biologically active L-amino acid to a mixture of L- and D-isomers. This is a significant problem because the biological activity of peptides and proteins is highly dependent on their specific three-dimensional structure, which is determined by the stereochemistry of their constituent amino acids. The incorporation of the incorrect D-enantiomer can lead to a partial or complete loss of biological activity, altered pharmacological properties, or even undesired side effects.

Fluorinated amino acids can be particularly susceptible to racemization due to the electron-withdrawing nature of fluorine, which can increase the acidity of the α-proton, making it easier to remove and leading to a loss of stereochemistry.

Q2: What are the primary mechanisms of racemization during amino acid synthesis and coupling?

A2: Racemization during amino acid synthesis and subsequent peptide coupling reactions primarily occurs through two base-catalyzed mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this oxazolone is highly acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization: A base can directly remove the α-proton from the activated amino acid to form an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This pathway is more common under strongly basic conditions.

Q3: Which factors generally influence the extent of racemization?

A3: Several factors can influence the degree of racemization during the synthesis and coupling of amino acids:

  • Base: The strength, concentration, and steric hindrance of the base used are critical. Stronger, less hindered bases tend to promote racemization.

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of additives can significantly suppress racemization by minimizing the lifetime of highly reactive intermediates.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Solvent: The polarity of the solvent can influence the reaction mechanism and the stability of intermediates, thereby affecting the rate of racemization.[1]

  • Protecting Groups: The nature of the N-protecting group can influence the propensity for oxazolone formation.

  • Amino Acid Side Chain: The structure of the amino acid side chain itself can impact its susceptibility to racemization.

Troubleshooting Guides

Issue: High levels of the undesired enantiomer detected after synthesis.

This is a common challenge that can often be traced back to the reaction conditions. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Synthetic Strategy and Reagents

Different synthetic methods have varying degrees of success in preventing racemization. Consider the following:

  • Chiral Auxiliaries: Methods employing chiral auxiliaries, such as Ni(II)-Schiff base complexes, are often highly effective in controlling stereochemistry.[2][3]

  • Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases or transaminases can offer excellent enantioselectivity under mild conditions.[4][5][6]

  • Asymmetric Fluorination: If you are performing an asymmetric fluorination step, the choice of catalyst and fluorinating agent is crucial.[7][8]

Step 2: Optimize Reaction Conditions

Parameter Potential Problem Recommended Solution Rationale
Base Use of a strong, non-hindered base (e.g., triethylamine, DBU).Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary equivalents.Weaker and more hindered bases are less likely to abstract the α-proton, thus reducing the rate of both direct enolization and oxazolone formation.
Temperature Elevated reaction temperatures.Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C).Lower temperatures decrease the rate of the side reactions that lead to racemization more significantly than the desired reaction.
Solvent Use of highly polar aprotic solvents (e.g., pure DMF).Consider using less polar solvents or solvent mixtures (e.g., CH2Cl2/DMF) if solubility allows.The polarity of the solvent can affect the stability of the charged intermediates that lead to racemization.[1]
Reaction Time Prolonged reaction times, especially in the presence of base.Monitor the reaction closely and quench it as soon as it is complete. Minimize pre-activation times for coupling reactions.Extended exposure to basic conditions increases the opportunity for racemization to occur.

Step 3: Analyze the Stereochemical Purity of Your Product

It is essential to have a reliable method to determine the enantiomeric excess (ee%) or diastereomeric excess (de%) of your product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating and quantifying enantiomers. Specific chiral columns and mobile phases are required.[9][10]

  • Marfey's Method: This involves derivatizing the amino acid with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated by standard reversed-phase HPLC.[11][12][13]

Quantitative Data on Stereoselective Synthesis Methods

The choice of synthetic method has a significant impact on the stereochemical purity of the final fluorinated amino acid. The following tables summarize the reported enantiomeric or diastereomeric excess for various methods.

Table 1: Asymmetric Synthesis using Ni(II)-Schiff Base Complexes

Fluorinated Amino AcidMethodDiastereomeric Excess (de%)Enantiomeric Excess (ee%)Reference
Fmoc-[2.3.5.6F]TfMePheAlkylation of Ni(II) complex with corresponding bromide90%90%[14]
Fmoc-bisTfMePheAlkylation of Ni(II) complex with corresponding bromide>99%>99%[14]
Fmoc-TfVal (diastereomers)Alkylation of Ni(II) complex with 1-trifluoro-3-iodobutane>98%>94%[3]
Fmoc-TfIle (diastereomers)Alkylation of Ni(II) complex>98%>94%[3]
Fmoc-MfeGly & DfeGlyAlkylation of Ni(II) complex>92%96%[3]

Table 2: Enzymatic Synthesis Methods

Fluorinated Amino AcidEnzymeEnantiomeric Excess (ee%)Reference
(S)-β-fluorophenyl-substituted β-amino acidsLipase PSIM (Burkholderia cepasia)≥99%[5]
(R)-β-fluorophenyl-substituted β-amino estersLipase PSIM (Burkholderia cepasia)≥99%[5]
γ-chiral center-enriched fluorinated productOld Yellow Enzyme 3 (OYE3) from S. cerevisiae93%[6]

Experimental Protocols

Protocol 1: Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids using a Chiral Ni(II) Complex [3][14]

This protocol provides a general procedure for the alkylation of a chiral Ni(II)-Schiff base complex of glycine, followed by hydrolysis and protection to yield the desired N-Fmoc-protected fluorinated amino acid.

1. Alkylation of the Ni(II) Complex: a. Under an inert atmosphere (e.g., argon), dissolve the Ni(II)-Schiff base complex of glycine (1.0 equiv) and the corresponding fluorinated alkyl halide (1.05-1.5 equiv) in a suitable dry solvent (e.g., acetonitrile or DMF). b. Cool the mixture to the optimized temperature (e.g., 0 °C). c. Add the appropriate base (e.g., DBU or NaH, 1.5 equiv) dropwise. d. Stir the reaction mixture at the optimized temperature for the required time (typically 2-24 hours), monitoring the reaction by TLC or LC-MS. e. Upon completion, quench the reaction by adding water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the resulting diastereomeric Ni(II) complex by column chromatography on silica gel.

2. Hydrolysis and Fmoc Protection: a. Dissolve the purified alkylated Ni(II) complex in a mixture of an organic solvent (e.g., DME) and aqueous HCl (e.g., 6 M). b. Heat the mixture (e.g., to 60 °C) for a few hours until the hydrolysis is complete (monitored by TLC or LC-MS). c. Cool the reaction mixture and adjust the pH to basic (e.g., pH 9-10) with a suitable base (e.g., Na2CO3). d. Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in a suitable solvent (e.g., acetone) to the reaction mixture. e. Stir the reaction at room temperature overnight. f. Acidify the reaction mixture with aqueous HCl to pH 2-3. g. Extract the N-Fmoc-protected fluorinated amino acid with an organic solvent (e.g., ethyl acetate). h. Dry the organic layer, concentrate, and purify the final product by column chromatography.

Protocol 2: Determination of Enantiomeric Purity using Marfey's Method [11][12]

This protocol describes the derivatization of an amino acid sample with Marfey's reagent (FDAA) and subsequent analysis by HPLC.

1. Hydrolysis (if starting from a peptide): a. Place the peptide sample in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

2. Derivatization with Marfey's Reagent: a. Dissolve the amino acid residue (or standard) in a small amount of water or buffer. b. Add a 1% solution of Marfey's reagent (FDAA) in acetone (in molar excess). c. Add 1 M NaHCO3 to make the solution basic. d. Heat the mixture at 40 °C for 1 hour. e. Cool the reaction mixture to room temperature and neutralize by adding 2 M HCl. f. Evaporate the solvent to dryness.

3. HPLC Analysis: a. Redissolve the dried residue in a suitable solvent (e.g., 50% acetonitrile/water). b. Inject an aliquot onto a C18 reversed-phase HPLC column. c. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). d. Monitor the elution at 340 nm. e. Compare the retention times of the derivatized amino acids from the sample with those of the derivatized L- and D-amino acid standards. The L-amino acid derivative typically elutes before the D-amino acid derivative.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization N-Protected_AA N-Protected Amino Acid (Chiral) Activated_AA Activated Amino Acid N-Protected_AA->Activated_AA Activation Oxazolone Oxazolone Intermediate (Planar, Achiral at α-C) Activated_AA->Oxazolone Cyclization Racemic_AA Racemic Amino Acid Oxazolone->Racemic_AA Base-catalyzed Proton Abstraction & Reprotonation N-Protected_AA_2 N-Protected Amino Acid (Chiral) Activated_AA_2 Activated Amino Acid N-Protected_AA_2->Activated_AA_2 Activation Enolate Enolate Intermediate (Planar, Achiral) Activated_AA_2->Enolate Base-catalyzed α-Proton Abstraction Racemic_AA_2 Racemic Amino Acid Enolate->Racemic_AA_2 Protonation Ni_Complex_Workflow Start Start: Glycine + Chiral Ligand + Ni(II) Complex_Formation Formation of Chiral Ni(II)-Schiff Base Complex Start->Complex_Formation Alkylation Diastereoselective Alkylation with Fluorinated Alkyl Halide Complex_Formation->Alkylation Purification Chromatographic Separation of Diastereomers Alkylation->Purification Hydrolysis Acidic Hydrolysis to Remove Chiral Auxiliary Purification->Hydrolysis Protection N-Protection (e.g., Fmoc-OSu) Hydrolysis->Protection Final_Product Enantiopure N-Protected Fluorinated Amino Acid Protection->Final_Product

References

Technical Support Center: Stability of 3-Amino-3-(3-fluorophenyl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with 3-Amino-3-(3-fluorophenyl)propanoic acid in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or fluorescent light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the amino acid.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the structure of a β-amino acid with a fluorophenyl group, potential degradation pathways could include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, particularly under heat.

  • Deamination: Removal of the amino group.

  • Oxidation: The aromatic ring and the amino group are susceptible to oxidation.

  • Reactions involving the fluorine substituent: While generally stable, under harsh conditions, the C-F bond could be affected.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, consider the following:

  • Use a high-purity solvent: HPLC-grade water, ethanol, or a buffer system appropriate for your experiment are recommended.

  • Control the pH: If possible, maintain the pH of the solution close to neutral (pH 6-8) unless your experimental conditions require otherwise.

  • Protect from light: Store stock solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended. Perform freeze-thaw cycle stability studies to ensure compound integrity.

Q4: I am observing unexpected peaks in my chromatogram when analyzing my sample. Could this be due to degradation?

A4: Yes, the appearance of new peaks in a chromatogram is a common indicator of degradation. To confirm if these are degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (acid, base, heat, light, oxidation) and monitoring the formation of new peaks.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Loss of compound concentration over time in solution. Degradation due to pH, temperature, or light exposure.1. Re-evaluate the storage conditions of your solution (see FAQ Q3). 2. Perform a time-course stability study at your experimental conditions to determine the rate of degradation. 3. Consider preparing fresh solutions immediately before use.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or change in pH affecting solubility.1. Verify the solubility of this compound in your solvent system. 2. Consider using a co-solvent or adjusting the pH to improve solubility. 3. Ensure the storage temperature is appropriate, as solubility can decrease at lower temperatures.
Inconsistent results between experimental replicates. Instability of the compound under the experimental conditions leading to variable degradation.1. Standardize all experimental parameters, including incubation times, temperature, and light exposure. 2. Prepare fresh solutions for each set of experiments. 3. Include a positive control with a known stable compound and a negative control (blank) to monitor for systemic issues.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) or in a photostability chamber for a defined period.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • At various time points, withdraw an aliquot and dilute for analysis.

3. Analysis:

  • Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress ConditionIncubation Time (hours)% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
0.1 M HCl, 60°C2415%2
0.1 M NaOH, 60°C2425%3
3% H₂O₂, RT2410%1
Heat (60°C)245%1
Photolytic (UV)830%4

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal (60°C) prep_stock->thermal Expose to stress photo Photolytic (UV Light) prep_stock->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze data Evaluate Degradation analyze->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_products Potential Degradation Products parent This compound decarboxylated Decarboxylated Product parent->decarboxylated Heat deaminated Deaminated Product parent->deaminated Acid/Base oxidized_ring Oxidized Phenyl Ring parent->oxidized_ring Oxidation/Light oxidized_amino N-Oxide parent->oxidized_amino Oxidation

Caption: Potential degradation pathways.

Technical Support Center: Overcoming Aggregation in Peptides Containing 3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with peptides incorporating the non-canonical amino acid, 3-Amino-3-(3-fluorophenyl)propanoic acid (β³-hPhe(3-F)).

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing β³-hPhe(3-F) aggregating and precipitating out of solution?

A1: Peptides containing β³-hPhe(3-F) are prone to aggregation for two primary reasons. First, the fluorophenyl side chain is hydrophobic, promoting intermolecular interactions to minimize contact with aqueous solvents.[1] Second, the introduction of a β-amino acid can alter the peptide's backbone conformation, potentially favoring structures like β-sheets that readily stack together and lead to aggregation.[2] The fluorine atom itself can also modulate intermolecular forces, sometimes enhancing self-assembly.[3][4]

Q2: How does the 3-fluorophenyl group specifically influence aggregation?

A2: The fluorine atom is highly electronegative, creating a polar C-F bond within the otherwise hydrophobic phenyl ring. This can lead to complex interactions, including altered hydrophobicity and dipole-dipole interactions, that can either enhance or disrupt aggregation depending on the peptide sequence and its environment.[3][5] Fluorination can drastically change the folding and self-assembly properties of peptides.[6] The trifluoromethyl group, a related modification, is known to significantly enhance lipophilicity and binding affinity.[7]

Q3: Can I predict the aggregation potential of my peptide sequence before synthesis?

A3: While precise prediction is challenging, certain sequence motifs are known to increase aggregation risk. Stretches of hydrophobic residues, including β³-hPhe(3-F), are strong indicators of potential aggregation.[8] Computational tools that analyze for hydrophobicity and β-sheet propensity can provide a preliminary risk assessment.[9]

Q4: At what stage of my workflow is aggregation most likely to occur?

A4: Aggregation can occur at multiple stages:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in low purity and yield.[8]

  • Post-Cleavage and Purification: The peptide may precipitate upon cleavage from the resin or during HPLC purification as the solvent composition changes.

  • Lyophilization and Reconstitution: The lyophilized powder may be difficult to dissolve, a classic sign of aggregation.[10]

  • During Storage: Even in solution, peptides can slowly aggregate over time, especially at high concentrations or non-optimal pH.[11]

Troubleshooting Guides

Guide 1: My Peptide Shows Poor Solubility After Lyophilization

Problem: The lyophilized peptide powder does not dissolve in standard aqueous buffers (e.g., PBS, Tris) or forms a cloudy suspension. This is a common issue for hydrophobic peptides.[12]

Troubleshooting Steps:

  • Initial Assessment: Begin by attempting to dissolve a small aliquot of the peptide in sterile, deionized water.[13] Use sonication to aid dissolution.[14]

  • pH Adjustment: Determine the peptide's theoretical isoelectric point (pI). Adjust the pH of the buffer to be at least one unit away from the pI to increase the net charge and improve solubility.[11][15]

    • For basic peptides (net positive charge), try dissolving in 10% acetic acid.[14]

    • For acidic peptides (net negative charge), try dissolving in 0.1 M ammonium bicarbonate.[15]

  • Organic Co-solvents: If the peptide remains insoluble, dissolve it first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[13] Then, slowly add the aqueous buffer dropwise while vortexing.[10]

Table 1: Effect of Solubilization Method on Peptide Recovery

MethodSolvent SystemVisual ResultSoluble Peptide Concentration (mg/mL)
1PBS, pH 7.4Cloudy Suspension< 0.1
210% Acetic AcidClear Solution1.5
35% DMSO in PBS, pH 7.4Clear Solution2.0
Guide 2: Aggregation Occurs During Storage or Experimental Use

Problem: A previously clear peptide solution becomes cloudy or forms visible precipitates over time, or experimental results are inconsistent.

Troubleshooting Steps:

  • Optimize Storage Conditions: Store the peptide solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[1]

  • Buffer Additives: Incorporate additives into your buffer to inhibit aggregation.

    • Arginine/Glutamate: A mixture of L-arginine and L-glutamate (e.g., 50 mM each) can help shield hydrophobic and charged regions, preventing self-association.[11]

    • Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) can help keep hydrophobic peptides soluble.[11]

  • Reduce Concentration: Work with the lowest peptide concentration that is compatible with your assay. High concentrations increase the likelihood of intermolecular interactions.[11]

Table 2: Impact of Buffer Additives on Aggregation Over 24 Hours

Buffer System (Peptide at 1 mg/mL)ThT Fluorescence (a.u.) at T=0ThT Fluorescence (a.u.) at T=24h% Increase in Aggregation
PBS, pH 7.415018501133%
PBS + 50 mM L-Arginine145320121%
PBS + 0.01% Tween-2016025056%

Experimental Protocols

Protocol 1: Stepwise Solubilization Workflow

This protocol provides a systematic approach to dissolving a difficult peptide containing β³-hPhe(3-F).

  • Preparation: Centrifuge the vial of lyophilized peptide to collect all powder at the bottom.[13] Allow it to warm to room temperature.

  • Step 1 (Aqueous Buffer): Add a small volume of sterile deionized water or PBS (pH 7.4) to a small test aliquot. Vortex and sonicate for 10-15 seconds.[13] Observe for clarity.

  • Step 2 (pH Adjustment): If insoluble, calculate the peptide's net charge. If acidic, add 10% ammonium bicarbonate dropwise. If basic, add 10% acetic acid dropwise until dissolved.[10]

  • Step 3 (Organic Co-solvent): For highly hydrophobic peptides, add a minimal volume of DMSO (e.g., 10-20 µL) to the dry peptide. Once dissolved, slowly add your desired aqueous buffer to reach the final concentration.[12]

  • Final Check: Centrifuge the final solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining micro-aggregates before using the supernatant.[14]

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This assay quantifies the formation of β-sheet-rich aggregates in real-time.[16]

  • Reagent Preparation:

    • Prepare a 1 mM Thioflavin T (ThT) stock solution in sterile water and filter through a 0.2 µm filter.

    • Prepare your peptide stock solution at a high concentration (e.g., 10 mg/mL) using the appropriate solubilization protocol.

    • Prepare the assay buffer (e.g., PBS, pH 7.4).

  • Assay Setup (96-well plate):

    • In each well, add the assay buffer.

    • Add ThT stock solution to a final concentration of 20-25 µM.[17]

    • Add the peptide stock solution to the desired final concentration (e.g., 50 µM). Prepare a negative control well with buffer and ThT only.[16]

    • The total volume in each well should be around 100-150 µL.[17]

  • Measurement:

    • Place the plate in a fluorescence microplate reader pre-heated to 37°C.[16]

    • Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.[17]

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for several hours, with orbital shaking between reads to promote aggregation.[16]

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid-like fibril formation.[9]

Visualizations

G cluster_0 Troubleshooting Peptide Solubility start Observe Aggregation or Insolubility sol_water Attempt Solubilization in Water/PBS start->sol_water check_hydro Highly Hydrophobic Sequence? check_charge Determine Net Charge at pH 7 check_hydro->check_charge No sol_organic Use Organic Co-solvent (e.g., DMSO, DMF) check_hydro->sol_organic Yes sol_water->check_hydro If insoluble sol_acid Use Dilute Acid (e.g., 10% Acetic Acid) check_charge->sol_acid Positive sol_base Use Dilute Base (e.g., NH4HCO3) check_charge->sol_base Negative success Peptide Solubilized sol_acid->success sol_base->success sol_organic->success fail Consider Resynthesis with Modifications sol_organic->fail If precipitates upon dilution G cluster_1 Experimental Workflow for Aggregation Analysis start Synthesized Peptide solubilize Optimize Solubilization (Protocol 1) start->solubilize tht_assay ThT Aggregation Assay (Protocol 2) solubilize->tht_assay check_aggregation Aggregation Detected? tht_assay->check_aggregation tem Confirm Fibril Morphology (TEM/AFM) check_aggregation->tem Yes end_no_agg Proceed with Functional Assays check_aggregation->end_no_agg No dls Characterize Aggregate Size (Dynamic Light Scattering) tem->dls end_agg Implement Anti-Aggregation Strategy (e.g., Additives) dls->end_agg

References

Technical Support Center: Optimization of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic Acid Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of the Nα-Fmoc deprotection step for Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Fmoc deprotection of Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid?

The primary challenges stem from the structure of this β-amino acid. Steric hindrance, caused by the bulky 3-fluorophenyl group at the β-position, can impede the access of the base (e.g., piperidine) to the fluorenyl group's acidic proton, leading to slower and potentially incomplete deprotection.[1] Furthermore, peptide sequences containing β-amino acids may adopt stable secondary structures on the solid support, which can mask the N-terminal Fmoc group, making it inaccessible to the deprotection reagent.[1]

Q2: How can I detect incomplete Fmoc deprotection?

Incomplete deprotection can be identified using several methods:

  • Kaiser Test: A qualitative colorimetric test that detects free primary amines.[1][2][3][4] A negative result (yellow/colorless beads) after the deprotection step indicates a failure to remove the Fmoc group.

  • High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin can reveal the presence of deletion sequences (peptides missing the target amino acid) or Fmoc-protected adducts, both of which are consequences of incomplete deprotection.[1]

  • UV-Vis Spectrophotometry: This method quantifies the release of the dibenzylfulvene-piperidine adduct, which has a strong absorbance around 301 nm.[5] By monitoring the absorbance of the deprotection solution, the extent and rate of Fmoc removal can be determined.

Q3: What are the standard conditions for Fmoc deprotection, and what are the initial troubleshooting steps if they fail?

The standard condition for Fmoc deprotection is treatment with 20% piperidine in N,N-dimethylformamide (DMF).[5][6] If incomplete deprotection is suspected, initial troubleshooting should involve:

  • Ensuring Reagent Quality: Use fresh, high-quality piperidine and amine-free DMF.

  • Extending Reaction Time: Increase the duration of the piperidine treatment. For sterically hindered residues, longer reaction times are often necessary.

  • Increasing Reaction Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can help disrupt secondary structures and improve deprotection efficiency.

Q4: When should I consider using a stronger base like DBU for deprotection?

For exceptionally difficult deprotections where standard piperidine protocols are ineffective, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[7][8][9] A common cocktail is 2% DBU in DMF.[7][9][10] However, DBU should be used with caution as it is a non-nucleophilic base and will not scavenge the dibenzofulvene (DBF) byproduct, which can lead to side reactions.[8][9] Therefore, it is often used in combination with a scavenger like piperidine.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Negative Kaiser test after deprotection step (beads remain yellow) Incomplete Fmoc removal due to steric hindrance or peptide aggregation.1. Repeat the deprotection step with a fresh 20% piperidine/DMF solution for an extended time (e.g., 30 minutes).2. Perform the deprotection at a slightly elevated temperature (e.g., 35°C).3. For subsequent cycles with this residue, consider using a stronger base cocktail from the start (e.g., 2% DBU / 2% piperidine in DMF).[8]
Appearance of deletion sequences in final HPLC analysis Inefficient deprotection at one or more cycles.1. Optimize the deprotection time for the specific residue by performing kinetic studies using UV-Vis monitoring.2. Incorporate a double deprotection step in the protocol for this challenging amino acid.3. Confirm complete deprotection at each step using the Kaiser test before proceeding to the next coupling.
Low yield of the final peptide Cumulative effect of incomplete deprotection over multiple cycles.1. Thoroughly optimize the deprotection conditions for Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid before synthesizing the full peptide.2. Consider using a more efficient deprotection reagent combination like 5% piperazine with 2% DBU in DMF for difficult sequences.[11][12]
Formation of unexpected side products Reaction of the liberated dibenzofulvene (DBF) with the newly exposed amine when using non-nucleophilic bases like DBU alone.1. If using DBU, always include a nucleophilic scavenger like piperidine in the deprotection solution to trap the DBF byproduct.[8]

Quantitative Data Summary

The following tables provide example deprotection conditions. Optimal conditions for Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid should be determined experimentally.

Table 1: Comparison of Deprotection Reagents

ReagentConcentrationTypical TimeAdvantagesDisadvantages
Piperidine20% in DMF5-20 minStandard, well-established, acts as its own scavenger.May be slow for sterically hindered residues.
DBU/Piperidine2% DBU, 2% Piperidine in DMF2-10 minFaster deprotection for difficult sequences.[7][8]DBU can catalyze aspartimide formation in sensitive sequences.[8]
Piperazine/DBU5% Piperazine, 2% DBU in DMF< 1 minVery rapid and efficient deprotection.[11][12]Requires careful optimization to avoid side reactions.

Table 2: Deprotection Kinetics for Model Amino Acids

This table illustrates the difference in deprotection times for a non-hindered versus a sterically hindered amino acid using various deprotection agents. Values are approximate percentages of Fmoc removal.

Time (min)Fmoc-L-Leucine (20% Piperidine)Fmoc-L-Arginine(Pbf) (20% Piperidine)Fmoc-L-Leucine (20% 4-Methylpiperidine)Fmoc-L-Arginine(Pbf) (20% 4-Methylpiperidine)
3~80%~50%~85%~55%
7>95%~80%>95%~85%
10>99%>95%>99%>95%

Data adapted from kinetic studies on model amino acids.[6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: DBU-Enhanced Fmoc Deprotection for Difficult Sequences
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 2-5 minutes.

  • Drain the solution.

  • Repeat steps 4-5.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Perform a Kaiser test.

Protocol 3: Qualitative Monitoring with the Kaiser Test

Reagents:

  • Solution A: 16.5 mg of KCN in 25 mL of water, then 1 mL of this solution is diluted in 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15 beads) into a small test tube.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the tube at 110°C for 5 minutes.[2]

  • Observe the color of the beads and the solution.

    • Intense Blue: Positive result, indicating free primary amines (successful deprotection).

    • Yellow/Colorless: Negative result, indicating no free primary amines (incomplete deprotection).

Protocol 4: Quantitative Monitoring by UV-Vis Spectrophotometry
  • During the deprotection steps, collect the piperidine solution drained from the reaction vessel in a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute the solution to the mark with DMF. Further dilution may be necessary.

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer.

  • The completion of the deprotection can be determined by taking samples at different time points and observing when the absorbance plateaus.

Visualizations

Deprotection_Workflow start Fmoc-Protected Peptide-Resin deprotection Add Deprotection Reagent (e.g., 20% Piperidine/DMF) start->deprotection agitate Agitate at Room Temperature deprotection->agitate wash Wash with DMF agitate->wash kaiser_test Kaiser Test wash->kaiser_test positive Positive Result (Blue Beads) kaiser_test->positive Success negative Negative Result (Yellow Beads) kaiser_test->negative Failure coupling Proceed to Next Coupling Step positive->coupling troubleshoot Troubleshoot: - Extend Time - Increase Temp - Use Stronger Base negative->troubleshoot troubleshoot->deprotection end Deprotection Complete coupling->end

Caption: Troubleshooting workflow for Fmoc deprotection.

Fmoc_Deprotection_Mechanism Fmoc_NHR Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_NHR->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->DBF_Adduct Traps DBF Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Forms Dibenzofulvene (DBF) Beta_Elimination->DBF_Adduct Free_Amine H2N-Peptide Beta_Elimination->Free_Amine

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Analysis of Fluorinated Compounds by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the HPLC analysis of fluorinated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape and Retention Issues
Q1: Why am I observing poor peak shape, specifically peak tailing, for my fluorinated analytes?

A: Peak tailing is a common issue in reverse-phase HPLC and is often caused by secondary interactions between the analyte and the stationary phase.[1][2] For fluorinated compounds, which can include basic functional groups, a primary cause is the interaction with acidic residual silanol groups on the surface of silica-based columns.[1][3] This creates a secondary, undesirable retention mechanism that leads to asymmetrical peaks.[2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 3.0) can protonate the silanol groups, minimizing their interaction with basic analytes and thereby reducing peak tailing.[1] It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[4]

  • Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica columns are often "end-capped" to block a majority of the residual silanol groups, which significantly improves peak shape for basic compounds.[2][5]

  • Incorporate a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 25 mM) can mask the silanol groups and improve peak symmetry.[3]

  • Reduce Sample Overload: Injecting too much sample can lead to column overload and result in peak tailing or fronting.[3][4][6] Try reducing the injection volume or the sample concentration.[4]

Q2: My fluorinated compounds are showing low or no retention on a standard C18 column. What can I do?

A: Low retention of fluorinated compounds on traditional C18 or C8 columns can occur, especially if the compounds are polar.[4] The unique properties of fluorinated molecules may lead to different interactions with standard stationary phases.

Troubleshooting Steps:

  • Decrease Organic Solvent Content: In reverse-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of analytes.[4]

  • Consider a Different Stationary Phase:

    • Fluorinated Phases: Columns with fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer alternative selectivity and increased retention for fluorinated and other halogenated compounds.[7][8] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions that are different from the hydrophobic interactions of a C18 column.[7][9]

    • Polar-Embedded Phases: For polar analytes, a polar-embedded column can provide enhanced retention.[5]

  • Switch to HILIC: If your compound is very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable technique.

Q3: I'm having trouble separating structurally similar fluorinated compounds. How can I improve the resolution?

A: Achieving baseline separation of structurally similar fluorinated compounds can be challenging. Optimizing the column chemistry, mobile phase, and temperature are key to improving resolution.[10][11]

Troubleshooting Steps:

  • Optimize Column and Eluent Pairing: Research has shown that "hetero-pairing" of the column and eluent can be highly effective.[10] This involves using a hydrogenated column (e.g., C8, C18) with a fluorinated eluent (like trifluoroethanol) or a fluorinated column with a hydrogenated eluent.[10][12]

  • Elevate the Column Temperature: Increasing the column temperature can improve separation efficiency.[10] For some fluorinated amphiphiles, baseline separation has been achieved at 45°C.[11]

  • Utilize Fluorinated Stationary Phases: Fluorinated stationary phases can provide unique selectivity for halogenated and aromatic compounds, potentially resolving compounds that co-elute on a C18 column.[7][13]

  • Adjust Mobile Phase Composition: Fine-tuning the organic solvent-to-buffer ratio or using a gradient elution can enhance separation.[6][14]

ParameterRecommendation for Improved Separation of Fluorinated Compounds
Column Type Consider PFP or other fluorinated phases for alternative selectivity.[7]
Eluent Modifier Trifluoroethanol (TFE) can be used with C8/C18 columns.[10]
Temperature Increase temperature (e.g., to 45°C) to improve efficiency.[10][11]
LC-MS Specific Issues
Q4: My fluorinated analyte signal is very low and inconsistent when analyzing complex samples by LC-MS. Could this be ion suppression?

A: Yes, this is a classic symptom of ion suppression. Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[15][16][17] This is a significant challenge in LC-MS, and MS/MS methods are equally susceptible.[17]

Troubleshooting Steps:

  • Improve Chromatographic Separation: Ensure the analyte of interest is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient or changing the stationary phase can help.

  • Enhance Sample Preparation: A more rigorous sample cleanup can significantly reduce matrix effects.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds.[15] For highly fluorinated compounds, specialized fluorous SPE (F-SPE) cartridges can be used.[4]

    • Liquid-Liquid Extraction (LLE): Can also be effective at cleaning up samples.[15]

  • Reduce the Flow Rate: Lowering the mobile phase flow rate can sometimes mitigate ion suppression.[16]

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for ion suppression, as it will be affected similarly by the matrix.

Experimental Protocol: Evaluating Matrix Effect (Post-Extraction Spike Method)

This protocol helps quantify the extent of ion suppression.[15]

  • Objective: To determine the matrix factor (MF) for your fluorinated analyte.

  • Procedure:

    • Prepare Sample Set A: Spike the analyte at a known concentration (e.g., 100 ng/mL) into a clean solvent (e.g., mobile phase).

    • Prepare Sample Set B: Extract a blank sample matrix (e.g., plasma, soil extract). After the final extraction step, spike the extracted matrix with the analyte at the same concentration as Set A.

    • Analysis: Inject both sets of samples into the LC-MS system and measure the peak area of the analyte.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Sample Preparation MethodExample Signal Suppression (%)
Protein Precipitation70%
Liquid-Liquid Extraction (LLE)37%
Solid-Phase Extraction (SPE)13%
Note: The data in this table is illustrative to demonstrate the potential impact of different sample preparation techniques on reducing ion suppression.[15]
General Troubleshooting
Q5: My retention times are drifting from one injection to the next. What could be the cause?

A: Irreproducible retention times are a common HPLC problem that can stem from several sources.

Troubleshooting Steps:

  • Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run.[4] Inaccurate composition can lead to drift.[18]

  • Use a Column Oven: Column temperature fluctuations can cause retention time shifts.[4] A column oven provides a stable temperature environment.[18]

  • Ensure Proper Column Equilibration: If running a gradient, ensure the column is adequately equilibrated back to the initial conditions before the next injection.[18]

  • Check for Leaks: Leaks in the system can cause pressure fluctuations and lead to inconsistent flow rates and retention times.

Visual Guides

Logical Workflow for Troubleshooting HPLC Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing (Asymmetry > 1.2) check_overload Is the column overloaded? start->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_ph Is the mobile phase pH appropriate for the analyte? check_overload->check_ph No reduce_load->check_ph adjust_ph Adjust pH to be >2 units away from analyte pKa check_ph->adjust_ph No check_column Are you using a standard silica-based column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a highly end-capped column check_column->use_endcapped Yes add_modifier Consider adding a mobile phase modifier (e.g., TEA) check_column->add_modifier If tailing persists end Peak Shape Improved use_endcapped->end add_modifier->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.

Factors Influencing the Separation of Fluorinated Compounds

G cluster_1 Key Factors in HPLC Separation of Fluorinated Analytes cluster_col Column Options cluster_mp Mobile Phase Options center Optimal Separation column Stationary Phase (Column Chemistry) column->center c18 Standard C8/C18 column->c18 fluoro_col Fluorinated Phase (PFP) column->fluoro_col mobile_phase Mobile Phase (Eluent Composition) mobile_phase->center h_eluent Hydrogenated Eluent (ACN, MeOH) mobile_phase->h_eluent f_eluent Fluorinated Eluent (TFE) mobile_phase->f_eluent temp Temperature temp->center c18->f_eluent Hetero-pairing fluoro_col->h_eluent Hetero-pairing

Caption: Interplay of factors for optimizing HPLC separation of fluorinated compounds.

References

Validation & Comparative

A Comparative Analysis of 3-Fluoro vs. 4-Fluoro Phenylpropanoic Acid in Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design and drug development. Among these, fluorinated phenylalanine derivatives have garnered significant attention for their ability to subtly modulate peptide conformation, stability, and biological activity. This guide provides a detailed comparative study of two common isomers, 3-fluorophenylalanine (3-F-Phe) and 4-fluorophenylalanine (4-F-Phe), when incorporated into peptide structures. The seemingly minor positional difference of the fluorine atom on the phenyl ring can lead to distinct conformational preferences and functional outcomes, making a head-to-head comparison essential for rational peptide design.

The introduction of a fluorine atom, the most electronegative element, into the phenylalanine side chain can significantly alter the electronic properties of the aromatic ring with minimal steric perturbation.[1] This modification can influence intramolecular and intermolecular interactions, including hydrogen bonding, and aromatic stacking, thereby affecting the peptide's three-dimensional structure.[2] These changes can, in turn, impact a peptide's binding affinity for its target, metabolic stability, and overall therapeutic potential.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the physicochemical properties and their observed effects on peptide conformation and function.

Table 1: Physicochemical Properties of 3-F-Phe and 4-F-Phe

Property3-Fluorophenylalanine4-FluorophenylalanineReference
Molecular Formula C₉H₁₀FNO₂C₉H₁₀FNO₂[5]
Molecular Weight 183.18 g/mol 183.18 g/mol [5]
Fluorine Position metapara
Electronic Effect Inductive electron-withdrawingInductive and resonance electron-withdrawing

Table 2: Comparative Effects on Peptide Conformation and Function

Parameter3-Fluorophenylalanine4-FluorophenylalanineReference
Conformational Impact Can influence local conformation; has been identified as a key motif in the glucagon-like peptide-1 receptor (GLP1R), suggesting a role in bioactive conformations.[3]Often has a minimal effect on backbone dihedral angles but can influence side-chain rotamer populations. Can enhance thermal and proteolytic stability.[1][6]
Receptor Binding Binds to the L-leucine specific receptor of E. coli, as indicated by protein-induced shifts in ¹⁹F NMR.[7]Binds to the L-leucine specific receptor of E. coli with a dissociation constant (Kᴅ) of 0.26 µM, slightly weaker than native L-phenylalanine (Kᴅ = 0.18 µM).[1]
¹⁹F NMR Probe The ¹⁹F nucleus serves as a sensitive probe for monitoring local environment and conformational changes.[8]The ¹⁹F nucleus is a widely used, sensitive probe for studying peptide structure, dynamics, and intermolecular interactions due to its high natural abundance and sensitivity.[1][6]
Secondary Structure Limited quantitative data available in the literature.Context-dependent; in some cases, it can lead to a slight increase in α-helical content.[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis of peptides containing these non-natural amino acids and for their subsequent conformational analysis.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing either 3-F-Phe or 4-F-Phe using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-3-fluorophenylalanine or Fmoc-L-4-fluorophenylalanine

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • For the incorporation of the fluorinated residue, use Fmoc-L-3-fluorophenylalanine or Fmoc-L-4-fluorophenylalanine.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. ¹⁹F NMR is particularly useful for studying peptides containing fluorinated amino acids.

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or a buffered solution in D₂O).

  • Adjust the pH to a range where amide proton exchange is slow (typically pH 4-5).

  • For ¹⁹F NMR, a concentration of approximately 1 mg/mL is often sufficient.

Data Acquisition and Analysis:

  • Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹⁹F, COSY, TOCSY, NOESY).

  • Assign the proton and fluorine resonances to specific amino acids in the peptide sequence.

  • Use the cross-peak intensities from the NOESY spectra to calculate inter-proton distance restraints.

  • Measure coupling constants from high-resolution spectra to determine dihedral angle restraints.

  • Utilize the ¹⁹F chemical shifts to probe the local environment of the fluorinated phenylalanine residue.

  • Use molecular modeling software to calculate an ensemble of peptide structures that are consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.

Sample Preparation:

  • Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Ensure the buffer has low absorbance in the far-UV region (190-260 nm).

  • Accurately determine the peptide concentration.

Data Acquisition and Analysis:

  • Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Convert the raw data (ellipticity) to mean residue ellipticity.

  • Use deconvolution software to estimate the percentage of each secondary structure type.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the positional isomers and their impact on peptide conformation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis synthesis Solid-Phase Peptide Synthesis (Incorporate 3-F-Phe or 4-F-Phe) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (¹H, ¹⁹F, 2D NMR) characterization->nmr cd Circular Dichroism (Secondary Structure) characterization->cd xray X-ray Crystallography (High-Resolution Structure) characterization->xray

Caption: Experimental workflow for the synthesis and conformational analysis of peptides containing 3-fluoro or 4-fluoro phenylpropanoic acid.

logical_relationship cluster_isomers Positional Isomers cluster_properties Altered Physicochemical Properties cluster_conformation Impact on Peptide Conformation cluster_function Functional Consequences three_f_phe 3-Fluorophenylalanine electronics Electronic Distribution three_f_phe->electronics four_f_phe 4-Fluorophenylalanine four_f_phe->electronics interactions Non-covalent Interactions electronics->interactions dihedral Backbone/Side-chain Dihedral Angles interactions->dihedral secondary Secondary Structure (α-helix, β-sheet) interactions->secondary stability Thermal/Proteolytic Stability interactions->stability binding Receptor Binding Affinity dihedral->binding secondary->binding stability->binding activity Biological Activity binding->activity

References

A Comparative Guide to the Biological Activity of Beta-Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various beta-amino acid analogs, supported by experimental data. The inclusion of detailed methodologies and visual representations of complex biological processes aims to facilitate a deeper understanding and aid in the design of novel therapeutic agents.

Introduction

Beta-amino acids are structural isomers of their alpha-amino acid counterparts, featuring the amino group on the carbon atom beta to the carboxyl group. This structural alteration imparts unique conformational properties and, notably, resistance to proteolytic degradation, making them attractive building blocks for the development of peptidomimetics with enhanced therapeutic potential.[1] This guide explores the diverse biological activities of beta-amino acid analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Data Presentation

The following tables summarize the quantitative data on the biological activity of selected beta-amino acid analogs.

Table 1: Anticancer Activity of β-Amino Acid Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
β²'²-Amino Acid Derivative (5c) Colon (COLO 205)0.32[2]
Colon (HCC-2998)0.35[2]
Colon (HCT-116)0.38[2]
Leukemia (CCRF-CEM)0.38[2]
Leukemia (HL-60(TB))0.39[2]
Melanoma (LOX IMVI)0.42[2]
Non-Small Cell Lung (NCI-H460)0.53[2]
Burkitt's Lymphoma (Ramos)< 8[2]
MP28 (from Bryopsis plumosa) Non-Small Cell Lung (A549)7.5 ± 0.8[3]
Non-Small Cell Lung (H460)6.3 ± 0.2[3]
Non-Small Cell Lung (H1299)8.6 ± 0.8[3]
Non-cancerous (MRC-5)13 ± 1.6[3]
Goniothalamin (GTN) Osteosarcoma (Saos-2)0.62 ± 0.06 (72h)[4]
Breast Adenocarcinoma (MCF-7)0.83 ± 0.24 (72h)[4]
Colorectal Adenocarcinoma (HT29)1.64 ± 0.05 (72h)[4]
Adenocarcinoma Alveolar Basal Epithelial (A549)2.01 ± 0.28 (72h)[4]
Normal (HMSC)6.23 ± 1.29 (72h)[4]
Table 2: Antimicrobial Activity of β-Amino Acid Analogs
Peptide/AnalogBacterial StrainMIC (µM)Reference
WR12 S. aureus (MSSA, ATCC 6538)4[5]
S. aureus (MRSA, MIC50)2[5]
S. aureus (MRSA, MIC90)8[5]
S. aureus (VRSA, range)4-8[5]
D-IK8 S. aureus (MSSA, ATCC 6538)8[5]
S. aureus (MRSA, MIC50)8[5]
S. aureus (MRSA, MIC90)16[5]
S. aureus (VRSA, range)8-16[5]
GIBIMPY4 E. coli O157:H74.55 ± 0.02[6]
S. aureus (MRSA)6.20 ± 0.02[6]
RK8 E. coli0.5 - 4[1]
S. aureus0.5[1]
E. coli KPC+ (resistant)16[1]
S. aureus (MRSA, ATCC 43300)16[1]
Table 3: Inhibition of Protein-Protein Interaction (Bcl-xL/Bak)
Peptide/AnalogTargetKi (nM)Reference
α,β-peptide (8) Bcl-xL1500[2]
(βα)₅α₅ chimera (9) Bcl-xL1.9[2]
Puma-BH3 Bcl-xL2[7]
Bad-BH3 Bcl-xL< 0.1[7]
Hrk-BH3 Bcl-xL10[7]
Compound 14 Bcl-2< 1[8]
Bcl-xL< 1[8]
Compound 15 Bcl-2< 1[8]
Bcl-xL< 1[8]

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the beta-amino acid analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Beta-amino acid analogs

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the beta-amino acid analogs in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial culture to each well containing the compound dilutions. The final volume in each well should be 100-200 µL. Include a positive control (bacteria without compound) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the analog at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Enzyme Inhibition: γ-Secretase Activity Assay

This protocol describes a general fluorescence-based assay to screen for inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.

Materials:

  • γ-secretase enzyme preparation (from cell membranes)

  • Fluorogenic γ-secretase substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., Tris-HCl with detergents)

  • Beta-amino acid analog inhibitors

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation: In a 96-well black plate, add the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the beta-amino acid analog inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the γ-secretase enzyme preparation to each well.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used in the substrate. Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for the MTT Cell Viability Assay.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_bacteria Prepare Bacterial Suspension inoculate Inoculate Dilutions with Bacteria prep_bacteria->inoculate prep_dilutions Prepare Serial Dilutions of Analog prep_dilutions->inoculate incubate_24h Incubate at 37°C for 18-24h inoculate->incubate_24h observe_growth Observe for Visible Growth incubate_24h->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Signaling Pathways

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade stimulus e.g., β-Amino Acid Analog bak Bak (Pro-apoptotic) stimulus->bak Inhibition of Bcl-xL bcl_xl Bcl-xL (Anti-apoptotic) bcl_xl->bak Inhibits mom_perm Mitochondrial Outer Membrane Permeabilization bak->mom_perm bax Bax (Pro-apoptotic) bax->mom_perm cyto_c Cytochrome c Release mom_perm->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Intrinsic Apoptosis Signaling Pathway.

Gamma_Secretase_Mechanism cluster_app APP Processing cluster_gamma γ-Secretase Action cluster_inhibition Inhibition app Amyloid Precursor Protein (APP) beta_secretase β-Secretase app_ctf APP C-terminal Fragment (C99) beta_secretase->app_ctf Cleavage gamma_secretase γ-Secretase Complex app_ctf->gamma_secretase Substrate abeta Amyloid-β (Aβ) Peptide gamma_secretase->abeta Cleavage inhibitor β-Amino Acid Analog Inhibitor inhibitor->gamma_secretase Inhibits

Mechanism of γ-Secretase and its Inhibition.

References

A Comparative Guide to Purity Validation of 3-Amino-3-(3-fluorophenyl)propanoic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 3-Amino-3-(3-fluorophenyl)propanoic acid is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of this compound, supported by representative experimental data and detailed protocols.

Introduction to Purity Assessment

This compound is a key building block in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final drug product. Therefore, robust and accurate analytical methods are essential for its quality control. While several techniques are available for purity determination, qNMR has emerged as a powerful primary method due to its high precision and ability to provide direct quantification without the need for a specific reference standard of the analyte.

Quantitative NMR (qNMR) Spectroscopy: A Primary Ratio Method

Quantitative NMR is a direct and non-destructive analytical technique that allows for the determination of the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. The purity is calculated based on the molar ratio of the analyte to the internal standard.

Key Advantages of qNMR:

  • High Precision and Accuracy: qNMR can achieve high levels of precision and accuracy, with uncertainties often being less than 1%.[1]

  • Structural Elucidation: Besides quantification, the NMR spectrum provides valuable structural information, which can help in the identification of impurities.

  • Non-destructive: The sample can be recovered unchanged after the analysis.

  • Traceability: qNMR is a primary ratio method traceable to the International System of Units (SI).

Comparison of Analytical Methods for Purity Determination

While qNMR offers significant advantages, other techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC) are also widely used for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the nature of the analyte and impurities, required sensitivity, and available instrumentation.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Molar ratio of analyte to internal standard based on signal integration.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase.Measurement of the change in heat flow to the sample compared to a reference as a function of temperature.
Typical Precision (RSD) < 1%1-2%1-3%1-5%
Typical Accuracy (Recovery) 98-102%97-103%95-105%Dependent on purity level (>98.5%)
Limit of Quantitation (LOQ) ~0.1%ppm to ppb levelppm to ppb level~0.5%
Analysis Time per Sample 10-30 minutes20-60 minutes30-60 minutes30-90 minutes
Sample Preparation Simple dissolution with internal standard.Can require derivatization, dissolution in mobile phase.Often requires derivatization for non-volatile compounds.Minimal, sample is weighed into a pan.
Primary Method YesNo (requires a reference standard)No (requires a reference standard)Yes (for high purity compounds)

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy of this compound

This protocol describes the determination of the purity of this compound using ¹H-NMR with an internal standard.

Materials and Equipment:

  • This compound sample

  • Maleic acid (certified internal standard)

  • Deuterium oxide (D₂O)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask and dissolve in D₂O.

  • Sample Preparation: Accurately weigh approximately 15 mg of this compound into an NMR tube.

  • Addition of Internal Standard: Accurately add 500 µL of the maleic acid internal standard stock solution to the NMR tube containing the sample.

  • Dissolution: Add an additional 200 µL of D₂O to the NMR tube and vortex until the sample and internal standard are completely dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using appropriate parameters. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation.

    • A 90° pulse angle should be used.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with phasing and baseline correction.

    • Integrate the well-resolved signal of the maleic acid internal standard (singlet at ~6.5 ppm) and a well-resolved signal from the aromatic region of this compound (protons on the fluorophenyl ring, expected between 7.0-7.5 ppm).

    • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol provides a general method for the purity analysis of this compound by reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Analytical balance and volumetric glassware

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Prepare the sample for analysis at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%), hold for a few minutes, then ramp up to a higher percentage (e.g., 95%) over 20-30 minutes to elute all components.

  • Data Analysis:

    • Run the standard and sample solutions.

    • The purity of the sample is typically determined by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    • For a more accurate assay, a calibration curve can be generated using multiple concentrations of the reference standard.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh sample dissolve Dissolve in D₂O weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire_spectrum Acquire ¹H-NMR spectrum dissolve->acquire_spectrum process_spectrum Process spectrum (phase, baseline) acquire_spectrum->process_spectrum integrate_peaks Integrate analyte and standard peaks process_spectrum->integrate_peaks calculate_purity Calculate purity using formula integrate_peaks->calculate_purity report_result Final Purity Report calculate_purity->report_result

Caption: Workflow for qNMR Purity Validation.

Conclusion

The purity validation of this compound is crucial for its application in pharmaceutical development. Quantitative NMR spectroscopy stands out as a highly accurate and precise primary method for this purpose, offering direct quantification and structural information in a single, non-destructive measurement. While HPLC is a valuable and widely used technique, especially for detecting trace impurities, qNMR provides a robust and reliable method for assigning the absolute purity of the material. The choice of analytical technique should be based on the specific requirements of the analysis, with qNMR being the preferred method for establishing the purity of reference materials and for precise content determination.

References

A Comparative Guide to the Effects of 3- and 4-Fluoro Isomers on Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides represents a powerful tool for enhancing their therapeutic potential. By modulating physicochemical properties such as hydrophobicity and electronic distribution, fluorination can significantly improve metabolic stability and influence conformational preferences. This guide provides a detailed comparison of the effects of 3- and 4-fluoro isomers on peptide stability, supported by experimental data and detailed protocols to inform the rational design of more robust peptide-based therapeutics.

Positional Fluorination: A Subtle Change with Significant Impact

The substitution of a hydrogen atom with fluorine on an amino acid side chain can have profound effects on the stability of a peptide. The position of this substitution, particularly the distinction between the 3- and 4-fluoro isomers, can lead to nuanced yet critical differences in the peptide's conformational dynamics and, consequently, its resistance to degradation.

While both 3- and 4-fluorination can enhance peptide stability, they do so through slightly different mechanisms and to varying extents. The electron-withdrawing nature of the fluorine atom can influence the pucker of proline rings and the rotational barrier of the preceding peptide bond, which in turn affects the peptide's susceptibility to proteolytic enzymes.

Quantitative Comparison of 3- and 4-Fluoroproline on Peptide Conformation

Direct quantitative comparisons of the stability of peptides containing 3- versus 4-fluoro isomers of the same amino acid are not abundant in publicly available literature. However, studies on fluorinated prolines provide valuable insights into their distinct conformational effects, which are a key determinant of stability.

X-ray diffraction studies have revealed that the 3-fluoroproline series of amino acids exhibits similar Cγ ring-pucker preferences to the corresponding 4-fluoroproline series.[1] For instance, both Ac-(3R)-(F)Pro-OMe and Ac-(4R)-(F)Pro-OMe favor an exo pucker.[1] However, a notable difference lies in their influence on the trans-to-cis ratio of the preceding amide bond. While both isomers can influence this equilibrium, 3-fluoroprolines have been observed to have a relatively smaller impact on the K*trans/cis ratio compared to their 4-fluoro counterparts.[1] This suggests that 4-fluoroprolines may exert a stronger conformational control on the peptide backbone.

Amino Acid IsomerRing Pucker Preference (Ac-(3R/4R)-Pro-OMe)Impact on K*trans/cis
3-Fluoroproline exoSmaller impact
4-Fluoroproline exoLarger impact

Table 1: Comparison of the conformational effects of 3- and 4-fluoroproline derivatives. Data sourced from Biochemistry (2018).[1]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key stability assays are provided below.

Proteolytic Stability Assay Using α-Chymotrypsin

This protocol outlines a typical procedure for assessing the stability of fluorinated peptides against enzymatic degradation by α-chymotrypsin.

Materials:

  • Peptide stock solution (1 mM in an appropriate buffer)

  • α-Chymotrypsin stock solution (1 mg/mL in 1 mM HCl)

  • Digestion buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare the peptide solution to a final concentration of 100 µM in the digestion buffer.

  • Add α-chymotrypsin to the peptide solution to achieve a final enzyme-to-substrate ratio of 1:50 to 1:200 (w/w).[2]

  • Incubate the reaction mixture at a constant temperature, for example, 25°C or 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t1/2) of the peptide by plotting the percentage of intact peptide against time and fitting the data to a first-order decay model.

Thermal Stability Assay Using Circular Dichroism (CD) Spectroscopy

This protocol describes the determination of the melting temperature (Tm) of a peptide, a measure of its thermal stability, using CD spectroscopy.[3][4][5]

Materials:

  • Peptide sample (0.1-0.2 mg/mL in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4)

  • Circular Dichroism (CD) spectropolarimeter with a temperature control unit

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Prepare the peptide solution and ensure it is free of aggregates.

  • Record a baseline CD spectrum of the buffer alone across the desired temperature range.

  • Record the CD spectrum of the peptide sample at a starting temperature (e.g., 20°C). The far-UV region (190-250 nm) is typically used to monitor changes in secondary structure.

  • Increase the temperature in a stepwise manner (e.g., 1-2°C per minute).

  • Allow the sample to equilibrate at each new temperature for a set period (e.g., 1-2 minutes) before recording the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides).

  • Plot the CD signal as a function of temperature.

  • The data will typically form a sigmoidal curve. The melting temperature (Tm) is the temperature at the midpoint of this transition, where 50% of the peptide is unfolded.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for the proteolytic and thermal stability assays.

Proteolytic_Stability_Assay cluster_prep Sample Preparation cluster_reaction Enzymatic Digestion cluster_analysis Analysis Peptide Peptide Stock Mix Reaction Mixture Peptide->Mix Enzyme α-Chymotrypsin Stock Enzyme->Mix Buffer Digestion Buffer Buffer->Mix Incubate Incubate at Constant Temp. Mix->Incubate Quench Quench at Time Points Incubate->Quench Aliquots HPLC RP-HPLC Analysis Quench->HPLC Data Calculate Half-life HPLC->Data

Workflow for the proteolytic stability assay.

Thermal_Stability_Assay cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide Peptide in CD Buffer CD_Spec CD Spectropolarimeter Peptide->CD_Spec Temp_Ramp Temperature Ramp CD_Spec->Temp_Ramp Monitor Signal Plot Plot CD Signal vs. Temperature Temp_Ramp->Plot Tm Determine Tₘ Plot->Tm

Workflow for the thermal stability assay.

Conclusion

The introduction of 3- and 4-fluoro isomers into peptides offers distinct strategies for enhancing their stability. While 4-fluoroproline appears to exert a more significant influence on the preceding amide bond conformation, both isomers can be leveraged to pre-organize the peptide structure for improved resistance to degradation. The choice between a 3- and 4-fluoro isomer will depend on the specific structural and stability goals for the peptide . The provided experimental protocols offer a framework for researchers to quantitatively assess the impact of these modifications and make informed decisions in the design of next-generation peptide therapeutics. Further direct comparative studies are warranted to fully elucidate the quantitative differences in stability conferred by these positional isomers across a broader range of amino acids and peptide contexts.

References

Structural Analysis of Peptides Containing 3-Amino-3-(3-fluorophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, conformational control, and biological activity. Among these, β-amino acids, such as 3-Amino-3-(3-fluorophenyl)propanoic acid, are of particular interest due to their ability to induce unique secondary structures. This guide provides a comparative overview of the structural analysis of peptides containing this fluorinated β-amino acid, focusing on key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD).

While specific experimental data for peptides incorporating this compound is not extensively available in published literature, this guide presents a framework based on established methodologies for peptide structural analysis. The provided data tables are illustrative examples based on typical results for similar fluorinated β-peptides.

Comparative Analysis of Structural Techniques

The structural elucidation of peptides relies on a combination of techniques that provide complementary information. NMR spectroscopy offers insights into the solution-state conformation and dynamics, X-ray crystallography provides a high-resolution snapshot of the solid-state structure, and Circular Dichroism gives a rapid assessment of the overall secondary structure content.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy 3D structure in solution, conformational dynamics, internuclear distances (NOE), dihedral angles.Provides information in a biologically relevant environment (solution). Can characterize dynamic regions.Requires soluble and stable samples. Structure determination can be complex for larger peptides.
X-ray Crystallography High-resolution 3D structure in the solid state, precise bond lengths and angles, packing interactions.Provides atomic-level detail. The "gold standard" for static structural determination.Requires well-ordered single crystals, which can be difficult to obtain. The crystal structure may not fully represent the solution conformation.
Circular Dichroism Estimation of secondary structure content (α-helix, β-sheet, random coil). Conformational changes upon ligand binding or environmental changes.Rapid and requires small amounts of sample. Excellent for monitoring conformational changes.Provides low-resolution structural information. Deconvolution of spectra for precise percentages can be challenging.

Experimental Data (Hypothetical Examples)

The following tables present hypothetical data that one might expect from the structural analysis of a model peptide, Ac-Ala-(β³-hPhe(3-F))-Val-NH₂, where β³-hPhe(3-F) is this compound.

NMR Spectroscopic Data

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CD₃OH at 298 K

ResidueNH (ppm)α-H (ppm)β-H (ppm)J(NH, αH) (Hz)
Ala-18.154.301.407.5
β³-hPhe(3-F)-27.905.102.85, 2.708.0
Val-37.754.102.158.2
X-ray Crystallography Data

Table 2: Hypothetical Crystallographic Data

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a, b, c (Å)10.2, 15.5, 20.1
α, β, γ (°)90, 90, 90
Resolution (Å)1.8
R-work / R-free0.18 / 0.21
Predominant Secondary Structureβ-turn
Circular Dichroism Spectroscopy Data

Table 3: Hypothetical Molar Ellipticity [θ] Values

Wavelength (nm)[θ] (deg·cm²·dmol⁻¹) in Methanol
195+15,000
217-8,000
230+2,000

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis and structural analysis of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a model peptide.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of Fmoc-protected amino acid with a 3.95-fold excess of HCTU and a 6-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, including Fmoc-3-Amino-3-(3-fluorophenyl)propanoic acid-OH.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide using mass spectrometry.

NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CD₃OH or DMSO-d₆).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, COSY, TOCSY, NOESY, and ¹⁹F) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton resonances using the COSY and TOCSY spectra. Analyze the NOESY spectra to identify through-space correlations and calculate interproton distances. Use these distance restraints, along with dihedral angle restraints derived from coupling constants, for structure calculation using software like CYANA or XPLOR-NIH.

X-ray Crystallography
  • Crystallization Screening: Screen for crystallization conditions using various commercially available screens and techniques such as vapor diffusion (hanging or sitting drop).

  • Crystal Optimization: Optimize the lead conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using direct methods or molecular replacement. Refine the atomic model against the experimental data.

Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., methanol or phosphate buffer). The final concentration should be in the range of 0.1-0.2 mg/mL.

  • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Data Analysis: Convert the raw data to molar ellipticity. Analyze the spectrum for characteristic secondary structure features: α-helices typically show negative bands around 222 and 208 nm and a positive band around 195 nm; β-sheets show a negative band around 217 nm and a positive band around 195 nm.

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_analysis Structural Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for each AA Washing->Repeat Cleavage Cleavage & Deprotection Repeat->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MassSpec Mass Spectrometry HPLC->MassSpec NMR NMR Spectroscopy MassSpec->NMR Xray X-ray Crystallography MassSpec->Xray CD Circular Dichroism MassSpec->CD

Caption: Workflow for peptide synthesis and structural analysis.

Logic Diagram for Conformational Analysis

G cluster_data Experimental Data cluster_analysis Structural Interpretation NMR_Data NMR Data (NOEs, J-couplings) Solution_Structure Solution Conformation NMR_Data->Solution_Structure Xray_Data X-ray Data (Electron Density) Solid_State_Structure Solid-State Structure Xray_Data->Solid_State_Structure CD_Data CD Data (Molar Ellipticity) Secondary_Structure Secondary Structure Content CD_Data->Secondary_Structure Final_Model Integrated Structural Model Solution_Structure->Final_Model Solid_State_Structure->Final_Model Secondary_Structure->Final_Model

Caption: Logic flow for integrated peptide conformational analysis.

Assessing the Impact of 3-Fluorophenyl Substitution on Protein Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-natural amino acids is a powerful tool for probing and engineering protein structure and function. Among these, fluorinated amino acids have garnered significant interest due to the unique physicochemical properties of fluorine. This guide provides a comparative analysis of the impact of 3-fluorophenylalanine substitution on protein folding, offering a comparison with the natural counterpart, phenylalanine, and other halogenated analogs. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of protein engineering and drug development studies.

The Influence of Fluorination on Protein Stability

The introduction of a fluorine atom to the phenyl ring of phenylalanine can induce significant changes in the local electronic environment with minimal steric perturbation. The high electronegativity of fluorine can alter cation-π interactions, hydrogen bonding capabilities, and hydrophobic packing within the protein core, thereby influencing its thermodynamic stability and folding kinetics. The position of the fluorine substituent on the phenyl ring is critical in determining its effect.

While extensive quantitative data for 3-fluorophenylalanine is still emerging, studies on related fluorinated analogs provide valuable insights into its potential impact. Generally, fluorination of aromatic residues has been shown to either stabilize or destabilize a protein, depending on the specific location of the substitution and the surrounding microenvironment.[1]

Quantitative Comparison of Thermodynamic Stability

The thermodynamic stability of a protein is often quantified by its melting temperature (Tm) and the free energy of unfolding (ΔG). A higher Tm and a more negative ΔG indicate greater stability. The following table summarizes available data for fluorinated phenylalanine analogs compared to native phenylalanine.

Amino Acid SubstitutionProtein System (Example)MethodTm (°C) (relative change)ΔGunfolding (kcal/mol) (relative change)Reference(s)
Phenylalanine (Native) Generic ProteinDifferential Scanning FluorimetryBaselineBaseline-
3-Fluorophenylalanine Various (inferred)Data not readily availableData not readily available
4-Fluorophenylalanine BRD2-TndmDifferential Scanning Fluorimetry+3Not reported[2]
3,5-Difluorophenylalanine Various (inferred)Data not readily availableData not readily available[3]

Note: Direct comparative experimental data for the impact of 3-fluorophenylalanine on Tm and ΔGunfolding is limited in the reviewed literature. The data for 4-fluorophenylalanine suggests that fluorination can enhance thermal stability. The effect of 3-fluorophenylalanine is predicted to be context-dependent.

Comparative Analysis of Folding Kinetics

The rates of protein folding (kf) and unfolding (ku) provide crucial information about the kinetic stability of a protein. Stopped-flow fluorescence spectroscopy is a common technique to measure these rates.

Amino Acid SubstitutionProtein System (Example)Methodkf (s⁻¹) (relative change)ku (s⁻¹) (relative change)Reference(s)
Phenylalanine (Native) Generic ProteinStopped-Flow FluorescenceBaselineBaseline-
3-Fluorophenylalanine Various (inferred)Data not readily availableData not readily available
p-Cyanophenylalanine N-terminal domain of L9Stopped-Flow FluorescenceSlightly increasedSlightly decreased[4]

Experimental Protocols

Detailed Methodology for Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein.[5][6]

Objective: To determine the melting temperature (Tm) of a protein containing 3-fluorophenylalanine and compare it to the wild-type protein.

Materials:

  • Purified wild-type and 3-fluorophenylalanine-substituted protein (final concentration 2-20 µM).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • 96-well PCR plates.

  • Real-time PCR instrument with a melt curve function.

Procedure:

  • Protein and Dye Preparation:

    • Prepare a working stock of the protein in the assay buffer.

    • Prepare a 20x working solution of SYPRO Orange dye in the assay buffer.

  • Reaction Setup:

    • In a 1.5 mL tube, mix the protein solution and the SYPRO Orange working solution to achieve final concentrations of 5 µM protein and 5x SYPRO Orange, respectively.

    • Pipette 20 µL of the final mixture into triplicate wells of a 96-well PCR plate for both the wild-type and the 3-fluorophenylalanine-substituted protein.

    • Include a buffer-only control with SYPRO Orange.

  • Thermal Denaturation:

    • Seal the PCR plate with an optical seal.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with the following parameters:

      • Initial hold at 25°C for 2 minutes.

      • Ramp up the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

      • Acquire fluorescence data at each 1°C increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The Tm is the temperature at the inflection point of the sigmoidal unfolding curve, which corresponds to the peak of the first derivative of the curve.

    • Compare the Tm values of the wild-type and the 3-fluorophenylalanine-substituted protein.

experimental_workflow_dsf cluster_prep Sample Preparation cluster_setup Reaction Setup cluster_run DSF Experiment cluster_analysis Data Analysis p_wt Wild-Type Protein mix_wt Mix WT Protein + Dye p_wt->mix_wt p_3f 3-F-Phe Protein mix_3f Mix 3-F-Phe Protein + Dye p_3f->mix_3f dye SYPRO Orange Dye dye->mix_wt dye->mix_3f buffer Assay Buffer buffer->mix_wt buffer->mix_3f plate Pipette to 96-well Plate mix_wt->plate mix_3f->plate rtpcr Real-Time PCR Instrument plate->rtpcr melt Thermal Ramp (25-95°C) rtpcr->melt plot Plot Fluorescence vs. Temp melt->plot tm Determine Tm plot->tm compare Compare Tm Values tm->compare

DSF Experimental Workflow
Detailed Methodology for Stopped-Flow Fluorescence Spectroscopy

Stopped-flow fluorescence is a rapid kinetic technique used to monitor changes in protein fluorescence upon folding or unfolding.

Objective: To measure the folding and unfolding rates of a protein containing 3-fluorophenylalanine and compare them to the wild-type protein.

Materials:

  • Purified wild-type and 3-fluorophenylalanine-substituted protein (final concentration ~1 µM).

  • Folding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Unfolding buffer (e.g., folding buffer with a high concentration of denaturant, such as 6 M Guanidinium Chloride).

  • Stopped-flow instrument equipped with a fluorescence detector.

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength appropriate for tryptophan fluorescence (typically ~295 nm).

    • Set the emission wavelength to monitor the change in fluorescence upon folding (e.g., 330-350 nm).

  • Folding Kinetics:

    • Load one syringe with the unfolded protein in unfolding buffer.

    • Load the other syringe with folding buffer.

    • Rapidly mix the contents of the two syringes to initiate folding by dilution of the denaturant.

    • Record the fluorescence signal over time (milliseconds to seconds).

  • Unfolding Kinetics:

    • Load one syringe with the folded protein in folding buffer.

    • Load the other syringe with unfolding buffer.

    • Rapidly mix the contents to initiate unfolding.

    • Record the fluorescence signal over time.

  • Data Analysis:

    • Fit the kinetic traces to a single or multi-exponential decay function to obtain the observed rate constants (kobs).

    • Plot the natural logarithm of kobs versus the final denaturant concentration (a "chevron plot").

    • Extrapolate the folding and unfolding arms of the chevron plot to zero denaturant concentration to determine the intrinsic folding (kf) and unfolding (ku) rates.

    • Compare the kf and ku values for the wild-type and the 3-fluorophenylalanine-substituted protein.

stopped_flow_workflow cluster_folding Folding Kinetics cluster_unfolding Unfolding Kinetics cluster_analysis Data Analysis s1_f Syringe 1: Unfolded Protein (in denaturant) mix_f Rapid Mixing s1_f->mix_f s2_f Syringe 2: Folding Buffer s2_f->mix_f rec_f Record Fluorescence vs. Time mix_f->rec_f fit Fit Kinetic Traces (get k_obs) rec_f->fit s1_u Syringe 1: Folded Protein (in buffer) mix_u Rapid Mixing s1_u->mix_u s2_u Syringe 2: Unfolding Buffer s2_u->mix_u rec_u Record Fluorescence vs. Time mix_u->rec_u rec_u->fit chevron Generate Chevron Plot fit->chevron rates Determine kf and ku chevron->rates

Stopped-Flow Experiment Workflow

Logical Relationship of Fluorine Substitution and Protein Stability

The substitution of phenylalanine with 3-fluorophenylalanine can influence protein stability through a variety of mechanisms. The electron-withdrawing nature of the fluorine atom alters the electrostatic potential of the aromatic ring, which can impact interactions with nearby residues.

logical_relationship cluster_effects Physicochemical Effects cluster_interactions Molecular Interactions cluster_outcome Impact on Protein Folding sub 3-Fluorophenylalanine Substitution electro Altered Electrostatic Potential sub->electro hydro Modified Hydrophobicity sub->hydro pack Changes in Packing sub->pack cation_pi Cation-π Interactions electro->cation_pi h_bond Hydrogen Bonding electro->h_bond vdw Van der Waals Contacts hydro->vdw pack->vdw thermo Thermodynamic Stability (ΔG, Tm) cation_pi->thermo kinetics Folding/Unfolding Kinetics (kf, ku) cation_pi->kinetics h_bond->thermo h_bond->kinetics vdw->thermo vdw->kinetics

Impact of 3-F-Phe on Stability

Conclusion

The incorporation of 3-fluorophenylalanine into proteins presents a subtle yet potent modification to probe and engineer protein stability. While direct and extensive comparative data remains an area for future research, the principles derived from studies of other fluorinated analogs suggest that 3-fluorophenylalanine can significantly impact both the thermodynamic and kinetic aspects of protein folding. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these effects in their protein systems of interest. Such studies are crucial for advancing our understanding of protein folding and for the rational design of more stable and effective protein-based therapeutics.

References

The Impact of Fluorination on the Biological Activity of β-Amino Acids: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into β-amino acid structures presents a compelling avenue for modulating biological activity. This guide provides a comparative analysis of the biological effects of fluorinated β-amino acids, supported by quantitative data and detailed experimental methodologies.

The introduction of fluorine, the most electronegative element, into β-amino acids can profoundly influence their physicochemical properties, leading to enhanced metabolic stability, altered conformational preferences, and unique intermolecular interactions. These modifications have been shown to translate into significant biological effects, including enzyme inhibition and antimicrobial activity, making fluorinated β-amino acids attractive building blocks for the design of novel therapeutics.

Enzyme Inhibition

The incorporation of fluorinated β-amino acids has been explored as a strategy to develop potent enzyme inhibitors. The electron-withdrawing nature of fluorine can alter the electronic properties of the amino acid backbone and side chain, potentially leading to stronger interactions with enzyme active sites.

Comparative Inhibition Data

While extensive comparative tables of inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_50) are still emerging in the literature, preliminary studies have demonstrated the potential of this class of compounds. For instance, α-fluorinated β-amino acid derivatives have been shown to act as competitive inhibitors of the serine protease α-chymotrypsin[1].

Fluorinated β-Amino Acid DerivativeTarget EnzymeInhibition TypeK_i / IC_50Reference
α-Fluoro-β-aryl-amino acid derivativesα-ChymotrypsinCompetitiveData not specified[1]
Fluorinated BPTI Variantsα-ChymotrypsinCompetitiveK_i in sub-μM range[2]

Table 1: Enzyme Inhibition by Fluorinated β-Amino Acid Derivatives. Further research is needed to populate a comprehensive comparative dataset.

Experimental Protocol: α-Chymotrypsin Inhibition Assay

A common method to assess the inhibitory potential of fluorinated β-amino acids against proteases like α-chymotrypsin involves monitoring the enzymatic hydrolysis of a chromogenic or fluorogenic substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (or other suitable substrate)

  • Tris-HCl buffer (pH 7.5-8.0)

  • Fluorinated β-amino acid inhibitor

  • Microplate reader

Procedure:

  • Prepare a stock solution of the fluorinated β-amino acid inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add varying concentrations of the inhibitor to the Tris-HCl buffer.

  • Add a constant concentration of α-chymotrypsin to each well and incubate for a defined period to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the increase in absorbance (due to the release of p-nitroaniline) over time using a microplate reader at 405 nm.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC_50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The K_i value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the K_m of the substrate is known.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Stock Plate Add Buffer and Inhibitor to Plate Inhibitor->Plate Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme and Incubate Enzyme->Add_Enzyme Substrate Prepare Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Plate->Add_Enzyme Add_Enzyme->Add_Substrate Measure Measure Absorbance Add_Substrate->Measure Velocity Calculate Initial Velocities Measure->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 Determine IC50/Ki Plot->IC50 G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacteria Prepare Bacterial Inoculum Inoculate Inoculate Wells Bacteria->Inoculate Peptide Prepare Peptide Dilutions Peptide->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC G Start Start Digestion (Peptide + Protease) Incubate Incubate at 37°C Start->Incubate Time_Points Withdraw Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC Quantify Quantify Intact Peptide HPLC->Quantify Plot Plot % Intact Peptide vs. Time Quantify->Plot

References

head-to-head comparison of different synthesis routes for 3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. 3-Amino-3-(3-fluorophenyl)propanoic acid, a valuable β-amino acid, is a key component in various pharmaceutical compounds. This guide provides a detailed head-to-head comparison of the primary chemical and enzymatic synthesis routes for this molecule, offering experimental data and protocols to inform strategic synthetic decisions.

At a Glance: Synthesis Route Comparison

ParameterOne-Pot Chemical Synthesis (Rodionov Reaction)Enzymatic Kinetic Resolution
Product Racemic this compoundEnantiomerically enriched (S)- or (R)-3-Amino-3-(3-fluorophenyl)propanoic acid
Typical Yield Moderate to high (e.g., ~73% for analogous compounds)~50% (for the desired enantiomer)
Purity Generally requires purification (e.g., recrystallization)High enantiomeric excess (>99%)
Stereoselectivity None (produces a racemic mixture)High
Key Reagents 3-Fluorobenzaldehyde, malonic acid, ammonium acetateRacemic substrate, specific enzyme (e.g., lipase, transaminase)
Reaction Conditions Elevated temperatures (reflux)Mild (e.g., room temperature to 45°C)
Advantages Simple, inexpensive starting materials, straightforward procedure.High stereoselectivity, mild reaction conditions, environmentally friendly.
Disadvantages Produces a racemic mixture requiring subsequent resolution, potentially harsh reaction conditions.Lower theoretical yield for the desired enantiomer, requires specific enzymes, may necessitate synthesis of the racemic precursor.

Route 1: One-Pot Chemical Synthesis via Rodionov Reaction

The Rodionov reaction provides a straightforward and cost-effective method for the synthesis of racemic β-amino acids. This one-pot condensation reaction involves an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent.

G cluster_reactants Reactants 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde One-Pot Reaction One-Pot Reaction 3-Fluorobenzaldehyde->One-Pot Reaction Malonic Acid Malonic Acid Malonic Acid->One-Pot Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Reaction Racemic this compound Racemic this compound One-Pot Reaction->Racemic this compound

Caption: One-Pot Rodionov Reaction Workflow.

Experimental Protocol: General Procedure

A general procedure for the synthesis of racemic 3-amino-3-arylpropanoic acids involves heating a mixture of the aryl aldehyde, malonic acid, and ammonium acetate in a solvent such as ethanol or glacial acetic acid.[1]

  • Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid), add malonic acid (1.0-1.1 eq) and ammonium acetate (1.3-4.0 eq).[1][2]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 85°C in acetic acid) for several hours (e.g., 3-8 hours).[1][2]

  • Workup and Purification: Cool the reaction mixture and pour it into ice water to precipitate the product. The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent like hot methanol.[3]

Route 2: Enzymatic Kinetic Resolution

For applications requiring enantiomerically pure forms of this compound, enzymatic kinetic resolution is a powerful strategy. This method utilizes the stereoselectivity of enzymes, such as lipases or transaminases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

G cluster_products Products Racemic Substrate Racemic Substrate Enzyme Enzyme Racemic Substrate->Enzyme Selective Reaction Separation Separation Enzyme->Separation Enantiomer A (reacted) Enantiomer A (reacted) Separation->Enantiomer A (reacted) Enantiomer B (unreacted) Enantiomer B (unreacted) Separation->Enantiomer B (unreacted)

Caption: General Workflow for Enzymatic Kinetic Resolution.

Method A: Lipase-Catalyzed Hydrolysis of a Racemic Ester

This method involves the synthesis of a racemic ester of this compound, followed by enantioselective hydrolysis catalyzed by a lipase.

Experimental Protocol:

  • Synthesis of Racemic Ester: The racemic amino acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods, such as reaction with thionyl chloride in the corresponding alcohol.

  • Enzymatic Hydrolysis: The racemic ester hydrochloride salt is dissolved in a suitable organic solvent (e.g., diisopropyl ether) in the presence of a base (e.g., triethylamine) and water. A lipase, such as lipase PSIM from Burkholderia cepacia, is added, and the mixture is incubated at a controlled temperature (e.g., 45°C). The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

  • Separation: The resulting mixture of the enantiomerically enriched acid and ester can then be separated by standard chromatographic techniques. This method has been shown to be effective for resolving β-fluorophenyl-substituted β-amino acid enantiomers.[4]

Method B: Transaminase-Mediated Kinetic Resolution

This approach utilizes a transaminase enzyme to selectively deaminate one enantiomer of the racemic amino acid.

Experimental Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the racemic this compound, a suitable amino acceptor (e.g., pyruvate), and a transaminase enzyme. A specific example is the use of a fold type-IV transaminase from Thermobaculum terrenum (TATT).[5]

  • Enzymatic Reaction: The reaction is carried out in a buffered solution at an optimal pH and temperature for the enzyme's activity. The transaminase selectively converts one enantiomer (e.g., the (R)-enantiomer) into the corresponding keto acid, leaving the other enantiomer (the (S)-enantiomer) unreacted.[5]

  • Product Isolation: The reaction is monitored for conversion (typically reaching ~50%). The desired enantiomerically pure amino acid is then isolated from the reaction mixture. This method has been reported to produce (S)-3-amino-3-(3-fluorophenyl)propanoic acid with an enantiomeric excess of >99%.[5]

Conclusion

The choice between a one-pot chemical synthesis and an enzymatic resolution for producing this compound depends heavily on the specific requirements of the end application. The Rodionov reaction offers a rapid and economical route to the racemic compound, which may be sufficient for certain applications or can serve as the starting material for subsequent chiral resolution. In contrast, enzymatic methods provide direct access to enantiomerically pure products under mild and environmentally benign conditions, which is often a critical requirement in pharmaceutical development. The detailed protocols and comparative data presented here aim to equip researchers with the necessary information to select the most appropriate synthetic strategy for their needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Amino-3-(3-fluorophenyl)propanoic acid, a compound noted for its applications in pharmaceutical research. Adherence to these protocols is essential for minimizing environmental impact and maintaining operational safety.

Immediate Safety and Hazard Information

This compound is classified with several GHS hazard statements, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Acute Toxicity, InhalationHarmful if inhaledH332
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific target organ toxicityMay cause respiratory irritationH335

This data is compiled from publicly available safety information.[1][2]

Step-by-Step Disposal Protocol

The following procedures outline the necessary steps for the proper disposal of this compound and associated waste materials. This protocol is designed to align with general laboratory safety standards and hazardous waste regulations.

Waste Segregation

Proper segregation of chemical waste is the foundational step in safe disposal. Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound[3].

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Place this container within a designated hazardous waste container for solid halogenated organic compounds.

    • Contaminated disposable labware, such as pipette tips, weigh boats, and gloves, should also be placed in this solid hazardous waste container[4].

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a designated hazardous waste container for liquid halogenated organic waste.

    • Do not mix with non-halogenated waste streams to prevent unnecessary increases in disposal costs and complexity[1][5].

    • The pH of aqueous solutions should be maintained between 6 and 9 before collection, if feasible and safe to do so[6].

Container Management

Properly managing waste containers is crucial to prevent leaks, spills, and accidental exposures.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[1][7]. Do not use abbreviations. If the container holds a mixture, list all components and their approximate percentages[3][5].

  • Condition and Sealing: Use containers that are in good condition, compatible with the chemical waste, and have a secure, threaded cap[7]. Keep containers closed at all times, except when adding waste[1][7].

  • Storage: Store waste containers in a designated and well-ventilated satellite accumulation area[1]. Ensure secondary containment is used to capture any potential leaks[1].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Control and Containment: Restrict access to the spill area.

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated solid hazardous waste container[4].

    • For liquid spills, cover the spill with an inert absorbent material (e.g., sand, vermiculite)[4].

    • Collect the absorbed material and place it in the solid hazardous waste container[4].

    • Decontaminate the spill area with a suitable solvent. The cleaning materials and rinsate must be collected as hazardous liquid waste[4].

Final Disposal

The final step is the removal of the hazardous waste from the laboratory by trained professionals.

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department[1][4].

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain[8][9][10].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_management Container Management cluster_disposal Final Disposal Solid Solid Waste (Pure compound, contaminated labware) Solid_Container Solid Halogenated Waste Container Solid->Solid_Container Segregate Liquid Liquid Waste (Aqueous solutions, rinsates) Liquid_Container Liquid Halogenated Waste Container Liquid->Liquid_Container Segregate Labeling Label Container: 'Hazardous Waste' 'this compound' Solid_Container->Labeling Liquid_Container->Labeling Storage Store in Secondary Containment in Satellite Accumulation Area Labeling->Storage EHS Contact EHS for Pickup Storage->EHS

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling 3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-3-(3-fluorophenyl)propanoic acid, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards[1]:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[2][3]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3][4]To prevent skin contact, which can be harmful and cause irritation.[1]
Body Protection A clean, buttoned lab coat.[2][4]To protect skin and clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or a fume hood.[2] A respirator may be necessary for large quantities or if dust cannot be controlled.To prevent inhalation of the powder, which is harmful and can cause respiratory irritation.[1]
Footwear Closed-toe shoes.[2][3]To protect feet from spills and falling objects.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation and Weighing:

  • Always work in a designated area, such as a chemical fume hood, especially when handling the powdered form of the compound.[2]

  • Cover the work surface with absorbent bench paper to contain any spills.[5][6]

  • When weighing, use an enclosed balance if possible to minimize the dispersal of powder.[5] If an enclosed balance is not available, tare a sealed container, add the compound inside a fume hood, and then re-weigh the sealed container.[7]

  • Avoid pouring the powder directly from the bottle; use a spatula to transfer small amounts.[5]

2. Dissolving and Solution Handling:

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • If working with the compound in solution, take precautions to work over a disposable bench cover.[5]

  • Always wear appropriate gloves and a lab coat to protect against splashes.[5]

3. General Laboratory Practices:

  • Do not eat, drink, or apply cosmetics in the laboratory.[8]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][8]

  • Keep containers of this compound tightly closed when not in use.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][8]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a wet cloth. For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood, Bench Paper) A->B C Weigh Compound (Enclosed Balance/Sealed Container) B->C Proceed to Handling D Prepare Solution (If applicable) C->D E Clean Work Area D->E Proceed to Cleanup F Dispose of Waste (Labeled, Sealed Container) E->F G Doff PPE F->G H Wash Hands G->H

Caption: Workflow for handling this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.